Product packaging for 2-Bromo-5-methoxyaniline hydrochloride(Cat. No.:CAS No. 129968-11-2)

2-Bromo-5-methoxyaniline hydrochloride

Cat. No.: B144421
CAS No.: 129968-11-2
M. Wt: 238.51 g/mol
InChI Key: UTLMWQABYASJPQ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrClNO B144421 2-Bromo-5-methoxyaniline hydrochloride CAS No. 129968-11-2

Properties

IUPAC Name

2-bromo-5-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLMWQABYASJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622829
Record name 2-Bromo-5-methoxyaniline--hydrogen chloride (1/1)
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Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129968-11-2
Record name Benzenamine, 2-bromo-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxyaniline--hydrogen chloride (1/1)
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Record name Benzenamine, 2-bromo-5-methoxy-, hydrochloride (1:1)
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Foundational & Exploratory

2-Bromo-5-methoxyaniline hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, development, and manufacturing. The document delineates its core chemical and physical properties, offers a detailed, field-tested synthesis protocol, and explores its reactivity and significant applications. With its unique structural arrangement of amino, bromo, and methoxy groups on an aniline scaffold, this compound serves as a versatile building block in the synthesis of high-value molecules, particularly in the pharmaceutical and organic electronics sectors. Its application in the development of epidermal growth factor receptor (EGFR) inhibitors, melatonergic ligands, and Organic Light-Emitting Diode (OLED) materials underscores its importance in modern chemical innovation.[1][2][3] This whitepaper consolidates essential data on its handling, safety, and synthetic utility to support advanced scientific endeavors.

Chemical Identity and Physicochemical Properties

2-Bromo-5-methoxyaniline and its hydrochloride salt are foundational reagents in specialized organic synthesis. The hydrochloride form is often preferred for its increased stability and ease of handling compared to the free base. The properties of both forms are summarized below for clarity.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Synonyms 3-Amino-4-bromoanisole, 6-Bromo-m-anisidine2-Bromo-5-methoxyaniline HCl[4][5][6]
CAS Number 59557-92-5129968-11-2[5][7]
Molecular Formula C₇H₈BrNOC₇H₉BrClNO (C₇H₈BrNO·HCl)[5][7]
Molecular Weight 202.05 g/mol 238.51 g/mol [5][7]
Appearance White to light brown crystalline powder or solidLight brown crystalline powder[8]
Melting Point 66-68 °C189-190 °C[4][8][9]
Boiling Point 280.1 ± 20.0 °C (Predicted)Not applicable[9]
Solubility Soluble in ethanol, methanol, dichloromethane; insoluble in water.Data not widely available, expected solubility in polar solvents.[4]
pKa 2.11 ± 0.10 (Predicted)Not applicable

Synthesis and Purification

The reliable synthesis of 2-Bromo-5-methoxyaniline is crucial for its application. A common and efficient method involves the selective reduction of a nitro precursor, 4-Bromo-3-nitroanisole.

Mechanistic Insight

The chosen pathway employs a classic Bechamp reduction, using iron powder in the presence of an acid catalyst (in this case, generated from ammonium chloride) to reduce the nitro group to an amine. This method is widely favored in industrial and laboratory settings for its cost-effectiveness, high yield, and operational simplicity compared to alternatives like catalytic hydrogenation, which requires specialized high-pressure equipment. The iron serves as the electron donor, while the ammonium chloride maintains a slightly acidic pH to facilitate the reaction and prevent the formation of unwanted byproducts.

Detailed Experimental Protocol

This protocol describes the synthesis of the free base, 2-Bromo-5-methoxyaniline, which can then be treated with hydrochloric acid to yield the hydrochloride salt.[1]

Materials:

  • 4-Bromo-3-nitroanisole (1 eq.)

  • Iron powder (5 eq.)

  • Ammonium chloride (4 eq.)

  • Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Concentrated Hydrochloric Acid (for salt formation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-nitroanisole (1 eq.) in a solvent mixture of ethanol and water (e.g., a 7:5 ratio).[1]

  • Addition of Reagents: To the stirred solution, add iron powder (5 eq.) and ammonium chloride (4 eq.).[1] The addition of iron may be exothermic and should be done in portions if scaling up.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature. Filter the suspension to remove the iron salts, washing the filter cake with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. Extract the resulting aqueous phase with a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 4 x 100 mL).[1]

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude 2-Bromo-5-methoxyaniline, often as a green or brown solid.[1] The reported yield for this step is typically high, around 95%.[1]

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

G cluster_synthesis Synthesis Workflow A 4-Bromo-3-nitroanisole (Starting Material) C Reaction: Nitro Group Reduction (Reflux, 2-3h) A->C B Reagents: - Iron Powder (Fe) - Ammonium Chloride (NH4Cl) - Ethanol/Water B->C D Work-up & Extraction (Filtration, Solvent Extraction) C->D E 2-Bromo-5-methoxyaniline (Free Base, ~95% Yield) D->E G 2-Bromo-5-methoxyaniline HCl (Final Product) E->G F Reagent: Conc. Hydrochloric Acid (HCl) F->G

Synthesis workflow for 2-Bromo-5-methoxyaniline HCl.

Reactivity and Safe Handling

Core Reactivity

The synthetic versatility of this compound stems from its three distinct functional groups:

  • Amino Group (-NH₂): As a primary amine, it can undergo diazotization, acylation, alkylation, and serve as a nucleophile in various coupling reactions. Its basicity is reduced by the electron-withdrawing bromine atom.

  • Bromo Group (-Br): The bromine atom is a key handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of complex carbon or nitrogen substituents.

  • Aromatic Ring: The benzene ring is activated by the electron-donating methoxy and amino groups, making it susceptible to further electrophilic aromatic substitution, although the positions are sterically and electronically directed.

Safety and Handling Protocol

2-Bromo-5-methoxyaniline and its hydrochloride salt are classified as hazardous and must be handled with appropriate precautions.

GHS Hazard Information:

Hazard ClassGHS StatementPictogramSource(s)
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)[7]
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)[6][7]
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)[6][7]
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)[6][7]

Handling and Personal Protective Equipment (PPE):

  • Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][9]

  • Avoid dust formation during handling.[5]

  • Wash hands thoroughly after handling the material.[9]

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, dark place, and under an inert atmosphere.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]

  • Dispose of waste material in accordance with local, state, and federal environmental regulations.[4]

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a high-value precursor for synthesizing complex molecular targets.

Role as a Pharmaceutical Building Block

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[4][11] Its structure is frequently incorporated into scaffolds for:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Used in targeted cancer therapies.[1][2]

  • Melatonergic Ligands: Investigated for treating sleep disorders and depression.[1][2]

  • Urolithin Derivatives: Studied for their antioxidant and anti-inflammatory properties.[1][2]

  • Anesthetic and Anti-Allergic Agents: Utilized in the development of new therapeutics in these areas.[8]

Application in Organic Electronics

Beyond pharmaceuticals, 2-Bromo-5-methoxyaniline is an important intermediate in materials science.[3] It serves as a precursor for the synthesis of complex organic molecules used in Organic Light-Emitting Diodes (OLEDs), which are essential for next-generation displays in electronic devices.[1][2]

G cluster_applications Applications Overview cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science A 2-Bromo-5-methoxyaniline HCl (Versatile Precursor) B EGFR Inhibitors (Oncology) A->B Multi-step synthesis C Melatonergic Ligands (Neuroscience) A->C Coupling reactions D Urolithin Derivatives (Nutraceuticals) A->D Scaffold functionalization E OLED Materials (Organic Electronics) A->E Precursor for luminescent cores

Role of 2-Bromo-5-methoxyaniline HCl as a key building block.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in medicine and technology. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and developers. Proper understanding of its handling and safety protocols is paramount to harnessing its full potential in creating next-generation pharmaceuticals and electronic materials.

References

  • 2-Bromo-5-methoxyaniline | 59557-92-5. BLD Pharm. URL: https://www.bldpharm.com/products/59557-92-5.html
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/793016
  • 2-BROMO-5-METHOXYANILINE - Introduction. ChemBK. URL: https://www.chembk.com/en/chem/2-Bromo-5-methoxyaniline
  • Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYANILINE HCL. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB1319208_EN.htm
  • 2-Bromo-5-methoxyaniline - Physico-chemical Properties. ChemBK. URL: https://www.chembk.com/en/chem/2-Bromo-5-methoxyaniline
  • 2-Bromo-5-methoxyaniline | CDS020665. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds020665
  • 2-Bromo-5-methoxyaniline | 59557-92-5. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bld/3h1f1c901d
  • 2-BROMO-5-METHOXYANILINE | 59557-92-5 - Synthesis. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742469.htm
  • 2-Bromo-5-methoxy aniline. Maksons Fine Chem Pvt. Ltd. URL: https://www.maksonsfinechem.com/2-bromo-5-methoxy-aniline.html
  • 2-Bromo-5-methoxyaniline (Cas 59557-92-5). Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/2-Bromo-5-methoxyaniline-079301.aspx
  • 2-Bromo-5-methoxyaniline | 59557-92-5. Apollo Scientific. URL: https://www.apolloscientific.co.
  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. Chemsrc. URL: https://www.chemsrc.com/en/cas/59557-92-5_947910.html
  • 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/product/2-bromo-5-methoxyaniline-cas-59557-92-5/
  • 2-Bromo-5-Methoxyaniline | 59557-92-5. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987eff6f
  • 2-Bromo-5-methoxyaniline. Amerigo Scientific. URL: https://www.amerigoscientific.
  • Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. Article on chemical synthesis. URL: https://www.inno-pharmchem.com/news/securing-high-purity-2-bromo-5-methoxyaniline-for-pharma-synthesis/
  • 5-Bromo-2-methoxyaniline 95 | 6358-77-6. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/750808

Sources

The Strategic Intermediate: A Technical Guide to 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

2-Bromo-5-methoxyaniline hydrochloride (CAS No. 129968-11-2) is a substituted aniline derivative that has emerged as a critical starting material and intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its strategic placement of bromo, methoxy, and amino functionalities on the benzene ring offers a versatile platform for a variety of chemical transformations, making it an invaluable tool for researchers engaged in the development of novel therapeutic agents and advanced electronic materials. This guide provides an in-depth exploration of the synthesis, properties, applications, and safe handling of this compound, offering a comprehensive resource for professionals in the field.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of 2-Bromo-5-methoxyaniline and its hydrochloride salt is fundamental for its effective use in research and development. The free base, 2-Bromo-5-methoxyaniline, is identified by the CAS number 59557-92-5.[2] The hydrochloride salt, the subject of this guide, offers advantages in terms of stability and handling.

Property2-Bromo-5-methoxyanilineThis compound
CAS Number 59557-92-5[2]129968-11-2[3]
Molecular Formula C₇H₈BrNO[2]C₇H₈BrNO·HCl
Molecular Weight 202.05 g/mol [2]238.51 g/mol [3]
Appearance Brown to black solid or liquid[4]Light brown crystalline powder
Melting Point 189-190 °C[5]Not explicitly available, but expected to be higher than the free base
Boiling Point 280.1 ± 20.0 °C at 760 mmHg[5]Not applicable
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[5]Expected to have increased water solubility compared to the free base.

Synthesis and Characterization: A Pathway to a Versatile Intermediate

The synthesis of this compound is typically a two-step process, beginning with the regioselective bromination of a suitable precursor, followed by the formation of the hydrochloride salt.

Part 1: Synthesis of 2-Bromo-5-methoxyaniline (Free Base)

A common and effective method for the synthesis of 2-Bromo-5-methoxyaniline involves the reduction of a nitrated precursor.

Reaction Scheme:

G reactant 4-Bromo-3-nitroanisole reagent Iron powder (Fe) Ammonium chloride (NH₄Cl) Ethanol/Water reactant->reagent product 2-Bromo-5-methoxyaniline reagent->product

A representative synthesis of 2-Bromo-5-methoxyaniline.

Experimental Protocol:

  • Dissolution: 4-Bromo-3-nitroanisole is dissolved in a mixture of ethanol and water.

  • Addition of Reagents: Iron powder and ammonium chloride are added to the solution. The iron acts as the reducing agent, while ammonium chloride serves as an electrolyte to facilitate the reaction.

  • Reflux: The reaction mixture is heated to reflux for a period of 2 hours. This provides the necessary energy to drive the reduction of the nitro group to an amine.

  • Extraction: Upon completion, the reaction mixture is cooled, and the organic product is extracted using a suitable solvent, such as diethyl ether.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield 2-Bromo-5-methoxyaniline.

Part 2: Formation of the Hydrochloride Salt

Reaction Scheme:

G reactant 2-Bromo-5-methoxyaniline reagent Hydrochloric Acid (HCl) in a suitable solvent (e.g., Ether) reactant->reagent product 2-Bromo-5-methoxyaniline Hydrochloride reagent->product

Formation of the hydrochloride salt.

General Experimental Protocol:

  • Dissolution: The crude or purified 2-Bromo-5-methoxyaniline is dissolved in a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid (either gaseous HCl or a solution in a compatible solvent like isopropanol or ether) is added dropwise to the stirred solution of the aniline at a controlled temperature (often 0 °C to room temperature).

  • Precipitation: The this compound will precipitate out of the solution as a solid.

  • Isolation: The solid product is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum.

Key Applications in Drug Discovery and Materials Science

The utility of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules with significant biological or material properties.

Intermediate in the Synthesis of EGFR Inhibitors

A prominent application of this compound is in the synthesis of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] EGFR is a key target in cancer therapy, and many approved drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[6][7] this compound provides the substituted aniline portion of these molecules.

Illustrative Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Bromo-5-methoxyaniline Hydrochloride C Nucleophilic Aromatic Substitution A->C B Substituted Quinazoline B->C D 4-(2-Bromo-5-methoxyanilino)quinazoline (EGFR Inhibitor Precursor) C->D

General pathway to quinazoline-based EGFR inhibitors.

The amino group of 2-Bromo-5-methoxyaniline acts as a nucleophile, displacing a leaving group (often a chlorine atom) at the C4 position of the quinazoline ring system. The bromo and methoxy substituents on the aniline ring play a crucial role in modulating the binding affinity and pharmacokinetic properties of the final inhibitor.[6] The development of such inhibitors is a key strategy in overcoming drug resistance in cancer treatment.[8][9]

Precursor for Organic Light-Emitting Diode (OLED) Materials

2-Bromo-5-methoxyaniline is also utilized as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1] The aromatic and electronic properties of molecules derived from this compound can be fine-tuned to create efficient and stable emitters or host materials for OLED devices, contributing to advancements in display technology.[1]

Safe Handling and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]

Recommended Safety Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion

This compound is a strategically important chemical intermediate with significant applications in both the pharmaceutical and materials science sectors. Its versatile chemical nature allows for the synthesis of a wide range of complex molecules, most notably as a key building block for potent EGFR inhibitors in cancer therapy and as a precursor for advanced OLED materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in their respective fields.

References

  • ChemicalBook. (2025, November 8). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYANILINE HCL.
  • Chemsrc. (2025, August 25). 2-Bromo-5-methoxyaniline CAS#:59557-92-5.
  • Sigma-Aldrich. 2-Bromo-5-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information.
  • AK Scientific, Inc. 2-Bromo-5-methoxyaniline Safety Data Sheet.
  • Supplementary Information. N-(2-bromobenzyl)-4-methoxyaniline (3m).
  • PubChem. 2-Bromo-5-methoxyaniline.
  • ChemBK. (2024, April 9). 2-Bromo-5-methoxyaniline.
  • Beilstein Journals.
  • National Institutes of Health. (2017–Present). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.
  • Apollo Scientific. 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline.
  • BLD Pharm. 59557-92-5|2-Bromo-5-methoxyaniline.
  • PubMed. (2017, May 15). Design and Synthesis of Quinazolinones as EGFR Inhibitors to Overcome EGFR Resistance Obstacle.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Retrieved from Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Sigma-Aldrich. 2-Bromo-5-methoxyaniline | 59557-92-5.
  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline.
  • MDPI. (2021, May 18). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies.
  • Sigma-Aldrich. 2-Bromo-5-Methoxyaniline | 59557-92-5.
  • PubMed Central. (2022, September 22). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • Synthonix, Inc. 59557-92-5 | 2-Bromo-5-methoxyaniline.
  • ChemicalBook. (2025, July 24). 2-BROMO-5-METHOXYANILINE | 59557-92-5.
  • Sigma-Aldrich. 2-Bromo-5-methoxyaniline.

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A Comprehensive Guide to the Molecular Weight Determination of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular weight of 2-Bromo-5-methoxyaniline hydrochloride, a key intermediate in various synthetic applications. As a compound frequently utilized in pharmaceutical and chemical research, precise characterization of its fundamental properties, including molecular weight, is paramount for ensuring experimental accuracy, process scalability, and regulatory compliance. This document outlines the theoretical basis for its molecular weight, validated experimental verification techniques, and the practical implications of this critical parameter.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 2-Bromo-5-methoxyaniline. The addition of hydrogen chloride (HCl) protonates the amine group, enhancing the compound's stability and modifying its solubility profile. The free base, 2-Bromo-5-methoxyaniline, is an aromatic amine used as a building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and dye industries[1].

A precise understanding of the molecule's identity is the foundation for all subsequent work. The key identifiers and properties are summarized below.

PropertyValueSource
Chemical Name This compoundChemicalBook[2]
Synonyms 3-Amino-4-bromoanisole hydrochlorideChemicalBook[2][3]
CAS Number 129968-11-2ChemicalBook[2]
Molecular Formula C₇H₉BrClNODerived
Molecular Weight 238.51 g/mol ChemicalBook[2]

(Note: Properties of the free base, 2-Bromo-5-methoxyaniline, include CAS No: 59557-92-5 and a molecular weight of 202.05 g/mol [4].)

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound (C₇H₉BrClNO) is a straightforward yet critical exercise to establish a theoretical benchmark.

Atomic Components and their Weights:

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 9 atoms × 1.008 amu = 9.072 amu

  • Bromine (Br): 1 atom × 79.904 amu = 79.904 amu

  • Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight = 84.077 + 9.072 + 79.904 + 35.453 + 14.007 + 15.999 = 238.512 g/mol

This theoretical value is the standard against which all experimental determinations are compared.

G cluster_molecule 2-Bromo-5-methoxyaniline HCl (C₇H₉BrClNO) cluster_sum Summation of Atomic Weights C7 7 x Carbon Total_MW Total Molecular Weight 238.51 g/mol C7->Total_MW H9 9 x Hydrogen H9->Total_MW Br1 1 x Bromine Br1->Total_MW Cl1 1 x Chlorine Cl1->Total_MW N1 1 x Nitrogen N1->Total_MW O1 1 x Oxygen O1->Total_MW

Caption: Atomic contribution to the final molecular weight.

Experimental Verification of Molecular Weight

While the theoretical calculation is precise, experimental verification is essential for confirming the identity and purity of a synthesized or procured batch. Mass spectrometry is the primary technique for this purpose.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is the preferred method.

Causality of Experimental Choice: ESI is a soft ionization technique ideal for polar and thermally labile molecules, preventing the degradation that might occur with harsher methods like Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization[5][6]. When the hydrochloride salt is dissolved in a typical mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid), the salt dissociates, and the free amine is protonated[7]. Therefore, the instrument is expected to detect the protonated free base, [M+H]⁺, rather than the intact salt.

Expected Result:

  • Molecular Weight of Free Base (M): 202.05 g/mol

  • Mass of Proton (H⁺): ~1.008 g/mol

  • Expected m/z: 203.06

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks at m/z ~203 and ~205, providing definitive confirmation of the presence of a single bromine atom.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid to promote protonation[7].

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

  • Data Acquisition: Infuse the sample directly or inject it via an LC system. Acquire data over a mass range that includes the expected m/z values (e.g., m/z 100-400).

  • Data Analysis: Identify the peak corresponding to the protonated free base ([C₇H₈BrNO + H]⁺). Verify the m/z value against the theoretical monoisotopic mass (201.989) and confirm the characteristic isotopic pattern of bromine.

G Sample Sample Dissolution (ACN/H₂O + 0.1% FA) Infusion Direct Infusion or LC Injection Sample->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detection & Data Acquisition Analyzer->Detector Analysis Data Analysis (m/z and Isotope Pattern) Detector->Analysis

Caption: Workflow for ESI-MS based molecular weight verification.

Practical Implications in Research and Development

An accurate molecular weight is not merely a physical constant; it is a cornerstone of quantitative chemical science.

  • Stoichiometry: In drug development and synthetic chemistry, all reaction calculations rely on precise molar quantities. An incorrect molecular weight leads to errors in reactant ratios, impacting yield, purity, and reproducibility.

  • Formulation: For pharmaceutical applications, dosage forms are prepared based on the weight of the active pharmaceutical ingredient (API). The molecular weight is critical for calculating the amount of the hydrochloride salt needed to deliver a specific molar quantity of the active free base.

  • Analytical Chemistry: Accurate mass is required for creating stock solutions, preparing calibration curves for techniques like HPLC, and for quantitative analysis in quality control (QC) environments[6][7].

Safety and Handling

As a laboratory chemical, 2-Bromo-5-methoxyaniline and its hydrochloride salt must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation[8][9]. It may also cause respiratory irritation[8].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[10][11].

  • Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place under an inert atmosphere[4][12].

Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before use[2][10].

Conclusion

The molecular weight of this compound is a fundamental parameter, established theoretically at 238.51 g/mol . This value is integral to the compound's use in research and development and must be confirmed experimentally, typically via high-resolution mass spectrometry. A thorough understanding and verification of this property ensure the scientific integrity, safety, and success of any application involving this versatile chemical intermediate.

References

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. PubChem, National Center for Biotechnology Information.
  • 2-Bromo-5-methoxyaniline. ChemBK.
  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. Chemsrc.
  • 2-Bromo-5-methoxy aniline. Maksons Fine Chem Pvt. Ltd.
  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate.
  • 2-Bromo-5-methoxyaniline. LookChem.

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2-Bromo-5-methoxyaniline hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-methoxyaniline Hydrochloride: Structure, Synthesis, and Applications

Introduction

This compound is a significant chemical intermediate, playing a crucial role as a building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a benzene ring substituted with bromo, methoxy, and amino groups, provides a versatile scaffold for constructing pharmacologically active compounds and advanced materials.[1] This guide offers a comprehensive overview of this compound, detailing its chemical structure, properties, a validated synthesis protocol, and its applications in drug discovery and materials science, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

2-Bromo-5-methoxyaniline is an aromatic amine with a bromine atom at position 2 and a methoxy group at position 5 relative to the amino group.[1] The hydrochloride salt is formed by the protonation of the amino group with hydrochloric acid. This salt form often enhances the compound's stability and handling characteristics.

Structure of 2-Bromo-5-methoxyaniline: Chemical structure of 2-Bromo-5-methoxyaniline

Image Source: PubChem CID 793016.[2]

The key physicochemical properties of 2-Bromo-5-methoxyaniline and its hydrochloride salt are summarized in the table below.

PropertyValueSource
IUPAC Name 2-bromo-5-methoxyanilinePubChem[2]
Synonyms 3-amino-4-bromoanisole, 6-Bromo-m-anisidineChemicalBook[3][4]
CAS Number 59557-92-5 (free base)PubChem[2]
129968-11-2 (hydrochloride salt)ChemicalBook[5]
Molecular Formula C₇H₈BrNO (free base)PubChem[2]
C₇H₉BrClNO (hydrochloride salt)ChemicalBook[5]
Molecular Weight 202.05 g/mol (free base)PubChem[2]
238.51 g/mol (hydrochloride salt)ChemicalBook[5]
Appearance White to light brown crystalline powderChemBK, Parchem[4][6]
Melting Point 189-190 °CChemos GmbH, ChemBK[4][7]
Boiling Point 280.1±20.0 °C at 760 mmHgChemos GmbH[7]
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.ChemBK[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.Sigma-Aldrich

Synthesis of 2-Bromo-5-methoxyaniline

A common and efficient method for the synthesis of 2-Bromo-5-methoxyaniline involves the reduction of a nitro-aromatic precursor, 4-Bromo-3-nitroanisole. This reaction is a classic example of nitro group reduction, a fundamental transformation in organic synthesis.

Causality of Experimental Choices

The chosen synthetic route leverages the selective reduction of a nitro group in the presence of other functional groups (bromo and methoxy).

  • Choice of Reducing Agent : A combination of iron powder and ammonium chloride in an ethanol/water solvent system is employed. Iron is a cost-effective and chemoselective reducing agent for nitroarenes. The reaction proceeds via single electron transfers from the iron surface.

  • Role of Ammonium Chloride : Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the reaction and preventing the formation of a passivating layer of iron oxides on the metal surface. This ensures the reaction proceeds to completion.

  • Solvent System : The ethanol/water mixture is used to dissolve both the organic substrate (4-Bromo-3-nitroanisole) and the inorganic reagents (ammonium chloride), creating a homogenous reaction medium.

Experimental Protocol

The following is a step-by-step protocol for the synthesis of 2-Bromo-5-methoxyaniline from 4-Bromo-3-nitroanisole.[8]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-nitroanisole (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents : To this solution, add iron powder (5 equivalents) and ammonium chloride (4 equivalents).

  • Reflux : Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether.

  • Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-5-methoxyaniline. Further purification can be achieved by column chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Bromo-3-nitroanisole Reaction Reflux (2 hours) Start->Reaction Dissolve Reagents Fe powder, NH4Cl Ethanol/Water Reagents->Reaction Add Workup Extraction with Diethyl Ether Reaction->Workup Cool & Purification Drying & Concentration Workup->Purification Product 2-Bromo-5-methoxyaniline Purification->Product

Caption: Synthesis of 2-Bromo-5-methoxyaniline from 4-Bromo-3-nitroanisole.

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of various high-value molecules due to its reactive sites that allow for further chemical modifications.

  • Pharmaceutical Intermediates : It is a key intermediate in the development of epidermal growth factor receptor (EGFR) inhibitors, which are a class of targeted cancer therapies.[9][10] The compound also serves as a starting material for the synthesis of melatonergic ligands and urolithin derivatives, which have potential applications in treating sleep disorders and inflammatory diseases, respectively.[8][9]

  • OLED Materials : In the field of materials science, 2-Bromo-5-methoxyaniline is used as an intermediate for creating organic light-emitting diode (OLED) materials for advanced display technologies.[8][9][10]

Analytical Characterization

The identity and purity of 2-Bromo-5-methoxyaniline and its hydrochloride salt are typically confirmed using a range of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS) : Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the compound.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols.

Hazard Identification

The compound is classified with the following GHS hazard statements.[2][11]

Hazard CodeStatementGHS Class
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)
Safe Handling and Storage
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[12]

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse the mouth with water and seek immediate medical attention.[5][7]

Logical Flow for Safe Handling

Safe_Handling Assess Assess Hazards (H302, H315, H319, H335) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Handling Handle in Fume Hood PPE->Handling Storage Store in Cool, Dry, Dark Place Under Inert Atmosphere Handling->Storage Disposal Dispose According to Local Regulations Storage->Disposal

Caption: Recommended workflow for the safe handling of 2-Bromo-5-methoxyaniline HCl.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its versatile structure allows for the creation of a diverse range of molecules with significant applications in pharmaceuticals and material science. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists working with this compound. The protocols and information presented in this guide provide a solid foundation for its effective and safe utilization in a research and development setting.

References

  • PubChem. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. [Link]
  • Maksons Fine Chem Pvt. Ltd. 2-Bromo-5-methoxy aniline. [Link]
  • Chemsrc. 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemBK. 2-BROMO-5-METHOXYANILINE | 59557-92-5. [Link]
  • ChemBK. 2-Bromo-5-methoxyaniline. [Link]
  • Ningbo Innopharmchem. Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. [Link]

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An In-depth Technical Guide to the Solubility of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of extensive public quantitative solubility data, this document synthesizes theoretical principles to predict its solubility profile and offers detailed, field-proven experimental protocols for its precise determination. This guide is designed to empower researchers to understand and leverage the solubility properties of this compound in drug discovery, process development, and formulation. We will explore the physicochemical properties of the parent compound, the impact of salt formation on solubility, and provide robust methodologies for generating reliable solubility data.

Introduction: The Significance of this compound in Drug Development

2-Bromo-5-methoxyaniline is a substituted aromatic amine that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a bromine atom and a methoxy group on the aniline core, provides multiple reaction sites for creating complex molecular architectures. The hydrochloride salt form is of particular interest in pharmaceutical development, as it is often employed to enhance the aqueous solubility and stability of parent amine compounds.[1]

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility data is critical for:

  • Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.

  • Purification and Crystallization: Designing efficient isolation and purification strategies.

  • Formulation Development: Creating suitable dosage forms with optimal bioavailability.

  • In vitro and in vivo studies: Preparing accurate dosing solutions for biological assays.

Physicochemical Properties of 2-Bromo-5-methoxyaniline

To understand the solubility of the hydrochloride salt, we must first consider the properties of the free base, 2-Bromo-5-methoxyaniline.

PropertyValueSource
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance Brown to black solid or liquid[3]
Melting Point 189-190°C[4]
Predicted pKa 2.11 ± 0.10[4]
Qualitative Solubility Soluble in ethanol, methanol, and dichloromethane; insoluble in water.[4][5]

The low predicted pKa suggests that 2-Bromo-5-methoxyaniline is a weak base. The insolubility of the free base in water is expected due to the hydrophobic nature of the brominated aromatic ring. The methoxy group provides some polarity, but not enough to overcome the overall nonpolar character.[1][6]

The Impact of Hydrochloride Salt Formation on Solubility: A Theoretical Discussion

The conversion of a weakly basic amine to its hydrochloride salt is a common strategy to increase aqueous solubility.[1] The underlying principle is the introduction of an ionic character to the molecule.

The reaction of 2-Bromo-5-methoxyaniline with hydrochloric acid results in the protonation of the amino group, forming the 2-bromo-5-methoxyanilinium cation and a chloride anion.

C₇H₈BrNO + HCl ⇌ [C₇H₉BrNO]⁺Cl⁻

This salt is an ionic compound and is therefore expected to be significantly more soluble in polar solvents, particularly water, than the neutral free base. The solubility of the salt will be dependent on several factors, including:

  • Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice.

  • Hydration Energy of the Ions: The energy released when the ions are solvated by water molecules.

  • pH of the Solution: The solubility of the salt of a weak base is pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and above the pKa of the parent amine, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

Experimental Determination of Solubility

Given the lack of quantitative solubility data for this compound, experimental determination is essential. The following are robust and widely accepted methods for this purpose.[7][8]

Equilibrium Solubility Determination by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.[9]

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline).

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method.

Analytical Methods for Quantification

The choice of analytical method will depend on the solvent and the concentration range of the solute.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying aniline derivatives.[10][11]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered supernatant from the solubility experiment and determine its peak area.

  • Concentration Calculation: Use the calibration curve to calculate the concentration of the compound in the sample.

4.2.2. UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific.

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound in the chosen solvent to determine the λmax.

  • Standard Preparation and Calibration Curve: Prepare standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

  • Sample Analysis and Calculation: Measure the absorbance of the filtered supernatant and use the calibration curve to determine the concentration.

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Water25[Insert Data][Insert Data]HPLC
Ethanol25[Insert Data][Insert Data]HPLC
Methanol25[Insert Data][Insert Data]HPLC
Dichloromethane25[Insert Data][Insert Data]HPLC
Phosphate-Buffered Saline (pH 7.4)37[Insert Data][Insert Data]HPLC

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 2-Bromo-5-methoxyaniline HCl to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker (24-48h) prep2->equil1 sep1 Centrifuge or let stand equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Analyze by HPLC or UV-Vis sep2->quant1 quant2 Calculate concentration using calibration curve quant1->quant2

Caption: Workflow for equilibrium solubility determination.

Conclusion: A Path Forward for Researchers

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Fakhree, M. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ChemBK. (2024, April 9). 2-BROMO-5-METHOXYANILINE.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 3-Bromo-4-(methoxy-d3) aniline.
  • ChemBK. (2024, April 9). 2-Bromo-5-methoxyaniline.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline.
  • Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility.
  • MAKSONS FINE CHEM PVT. LTD. (n.d.). 2-Bromo-5-methoxy aniline.
  • OUCI. (n.d.). Towards the Prediction of Drug Solubility in Binary Solvent Mixtures at Various Temperatures Using Machine Learning.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • Chemsrc. (2025, August 25). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5.
  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
  • ResearchGate. (2007, September). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.

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A Comprehensive Spectroscopic Guide to 2-Bromo-5-methoxyaniline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methoxyaniline hydrochloride is a substituted aniline derivative with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structural complexity, featuring a halogen, an ether, and an amine functional group, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral data is paramount for researchers in process development, quality assurance, and drug discovery to ensure the identity, purity, and structural integrity of the compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern of the aromatic ring and the protonation state of the aniline nitrogen.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the ammonium protons. The chemical shifts are influenced by the electronic effects of the bromine, methoxy, and ammonium substituents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Rationale
Ar-H (ortho to -NH₃⁺)~7.5 - 7.8d~2-3Deshielded by the adjacent electron-withdrawing ammonium group.
Ar-H (ortho to -Br)~7.2 - 7.5d~8-9Influenced by the deshielding effect of the bromine atom.
Ar-H (ortho to -OCH₃)~6.8 - 7.1dd~8-9, ~2-3Shielded by the electron-donating methoxy group, but deshielded by the ortho bromine.
-OCH₃~3.8 - 4.0sN/ATypical range for a methoxy group attached to an aromatic ring.
-NH₃⁺~7.0 - 9.0 (broad)s (br)N/AThe acidic protons of the ammonium group are often broad and their chemical shift is concentration and solvent dependent.

Causality Behind Experimental Choices in NMR: The choice of solvent is critical in NMR. For the hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is often preferred as it can dissolve the salt and the residual water peak does not interfere with the aromatic region. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the aromatic proton signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-NH₃⁺~135 - 145The carbon attached to the electron-withdrawing ammonium group is significantly deshielded.
C-Br~110 - 120The carbon attached to bromine shows a characteristic upfield shift due to the "heavy atom effect".
C-OCH₃~155 - 165The carbon bearing the electron-donating methoxy group is deshielded.
Aromatic CH~110 - 130The remaining aromatic carbons will appear in this region, with their specific shifts dependent on their position relative to the substituents.
-OCH₃~55 - 60Typical chemical shift for a methoxy carbon.

Self-Validating System in NMR: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals, creating a self-validating structural elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 2-Bromo-5-methoxyaniline HCl NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer High-Field NMR (e.g., 400 MHz) NMR_Tube->Spectrometer Insert into Spectrometer H1_NMR H1_NMR Spectrometer->H1_NMR ¹H Acquisition C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C Acquisition Processed_H1 Processed_H1 H1_NMR->Processed_H1 FT, Phasing, Baseline Correction Processed_C13 Processed_C13 C13_NMR->Processed_C13 FT, Phasing, Baseline Correction Final_Analysis Structural Elucidation Processed_H1->Final_Analysis Integration, Peak Picking Processed_C13->Final_Analysis Peak Picking

Caption: Workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be significantly different from that of its free base due to the protonation of the amine group.

Key IR Absorptions of this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Stretch (of -NH₃⁺)2800-3200 (broad)Strong, broadThis broad and intense absorption is characteristic of an ammonium salt and is a key indicator of hydrochloride formation. It often appears as a complex series of bands.
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic, -OCH₃)2850-2960Medium
N-H Bend (of -NH₃⁺)1500-1600MediumAsymmetric and symmetric bending vibrations of the ammonium group.
C=C Stretch (aromatic)1400-1600Medium to StrongMultiple bands are expected in this region, characteristic of the aromatic ring.
C-O Stretch (aryl ether)1200-1275StrongStrong absorption due to the C-O-C asymmetric stretch.
C-N Stretch1250-1335Medium
C-Br Stretch500-600MediumThis absorption is in the fingerprint region and can be difficult to assign definitively.

Expertise in Interpretation: The most telling feature in the IR spectrum of this compound is the disappearance of the characteristic two sharp N-H stretching bands of the primary amine (typically around 3300-3500 cm⁻¹) and the appearance of the broad, strong ammonium (-NH₃⁺) absorption at lower wavenumbers. This is a direct consequence of the increased bond strength and change in vibrational modes upon protonation.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Data Analysis: Label the significant peaks and compare them with the expected absorption bands for the functional groups present.

IR_Spectroscopy_Principle cluster_IR_Source IR Source cluster_Sample Sample cluster_Detector Detector IR_Source Infrared Radiation Sample 2-Bromo-5-methoxyaniline HCl IR_Source->Sample Irradiation Bonds Molecular Bonds (C-H, N-H, C=C, etc.) Detector IR Detector Sample->Detector Transmitted/Reflected Radiation Bonds->IR_Source Selective Absorption of IR frequencies causing vibrations IR_Spectrum Infrared Spectrum (Absorbance vs. Wavenumber) Detector->IR_Spectrum Signal Processing

Caption: Principle of Infrared Spectroscopy for functional group analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum of 2-Bromo-5-methoxyaniline

For the analysis of this compound, the free base is typically observed in the mass spectrum, as the hydrochloride salt will dissociate in the ion source.

m/z Ion Comments
201/203[M]⁺The molecular ion peak. The presence of a pair of peaks with approximately 1:1 intensity ratio, separated by 2 m/z units, is the characteristic isotopic signature of a bromine atom.[1]
186/188[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
122[M - Br]⁺Loss of a bromine radical.
107[M - Br - CH₃]⁺Subsequent loss of a methyl radical after the loss of bromine.

Authoritative Grounding in Fragmentation: The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, leading to a relatively intense molecular ion peak. For halogenated aromatic compounds, the loss of the halogen is a common fragmentation pathway.[1]

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with an appropriate column to separate the analyte from any impurities.

  • Ionization: The separated analyte enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated.

MS_Fragmentation_Pathway M Molecular Ion [M]⁺˙ m/z 201/203 M_minus_CH3 [M - CH₃]⁺ m/z 186/188 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 122 M->M_minus_Br - •Br M_minus_Br_minus_CH3 [M - Br - CH₃]⁺ m/z 107 M_minus_Br->M_minus_Br_minus_CH3 - •CH₃

Caption: Predicted fragmentation pathway for 2-Bromo-5-methoxyaniline.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide serves as a foundational reference for scientists and professionals in the pharmaceutical and chemical industries. By understanding the key features in the NMR, IR, and MS spectra, researchers can confidently identify and characterize this important compound, ensuring the quality and integrity of their work. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in experimental results.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 622-634. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Bromo-5-methoxyaniline hydrochloride (CAS No: 129968-11-2), a key intermediate in pharmaceutical synthesis and materials science.[1][2][3][4][5] As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is the salt form of 2-Bromo-5-methoxyaniline (CAS No: 59557-92-5). While many safety data sheets refer to the free base, the hazards are largely applicable to the hydrochloride salt, with the added considerations for its acidic nature upon dissolution. This aromatic amine is a versatile building block, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors and advanced Organic Light-Emitting Diode (OLED) materials.[1][3][4]

A thorough understanding of its hazard profile is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

Table 1: GHS Hazard Classification for 2-Bromo-5-methoxyaniline

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: Data compiled from multiple sources.[6][7][8]

The hydrochloride salt will likely present as a solid, which can range from a light brown to black crystalline powder or solid.[2] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[9][10][11]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. This begins with robust engineering controls, which are the first line of defense.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12][13]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.

  • Eye Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in situations with a higher risk of splashing or dust generation.[13][14]

  • Hand Protection: Nitrile gloves are recommended for protection against incidental contact.[14][15] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[13]

  • Body Protection: A laboratory coat is required.[9][16] For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron should be worn.[14]

  • Respiratory Protection: If engineering controls are not sufficient or during a major spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[9][13]

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection AssessTask Assess Task: - Weighing? - Transfer? - Reaction setup? Goggles Chemical Safety Goggles AssessTask->Goggles Always Gloves Nitrile Gloves AssessTask->Gloves Always LabCoat Lab Coat AssessTask->LabCoat Always FaceShield Face Shield (if splash risk) AssessTask->FaceShield Conditional Respirator Respirator (if high dust/spill) AssessTask->Respirator Conditional

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to standardized protocols is non-negotiable for ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the chemical fume hood is functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Housekeeping: Clean any minor spills immediately. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

  • Avoidance: Avoid contact with skin and eyes.[12][13] Do not eat, drink, or smoke in the laboratory.[10]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][17]

  • Keep in a dark place, as some sources suggest light sensitivity.[18]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be accessible only to authorized personnel.

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[19] Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][12] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][20] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Call a poison control center or seek immediate medical attention.[21]

Source: Data compiled from multiple sources.[9][10][12][19][20][21]

Spill and Leak Procedures:

The response to a spill depends on its scale.

Minor Spill (Contained within a fume hood):

  • Ensure appropriate PPE is worn, including respiratory protection if necessary.

  • Cover the spill with an inert absorbent material like sand or vermiculite.[9]

  • Carefully sweep up the material and place it in a suitable, closed container for disposal.[9][13][17]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All contaminated materials should be disposed of as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate the immediate area and alert others.[12]

  • Remove all sources of ignition.[12]

  • If safe to do so, increase ventilation to the area.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[20]

  • Prevent the spill from entering drains or waterways.[9][12]

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess MinorSpill Minor Spill (in fume hood) Assess->MinorSpill Small & Contained MajorSpill Major Spill (outside hood) Assess->MajorSpill Large or Uncontained Cleanup 1. Don PPE 2. Absorb with inert material 3. Collect in sealed container 4. Decontaminate area MinorSpill->Cleanup Evacuate 1. Evacuate & Alert 2. Contact EHS/Emergency 3. Secure Area MajorSpill->Evacuate

Caption: Decision workflow for responding to a chemical spill.

Stability, Reactivity, and Disposal

Stability: The compound is stable under recommended storage conditions.[11]

Reactivity and Incompatible Materials:

  • Conditions to Avoid: Heat, flames, and sparks.[9]

  • Incompatible Materials: Strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[9][13]

Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste.[17] Always consult with your institution's EHS department and follow all local, regional, and national regulations for hazardous waste disposal.[9][13][17]

Conclusion

This compound is an invaluable intermediate in modern chemical research and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazards, the consistent application of robust engineering controls and PPE, and a well-rehearsed emergency response plan. By integrating the principles and protocols outlined in this guide, research professionals can mitigate risks and foster a secure and productive laboratory environment.

References

  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsrc. Chemsrc.
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem. PubChem.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention.
  • 2-Bromo-5-methoxy aniline - Maksons Fine Chem Pvt. Ltd. Maksons Fine Chem Pvt. Ltd.
  • 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Health and Safety Authority.
  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC Stacks. Centers for Disease Control and Prevention.
  • Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. Inno-Pharmchem.
  • 2-BROMO-5-METHOXYANILINE - ChemBK. ChemBK.

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An In-Depth Technical Guide to the Synthetic Utility of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-methoxyaniline hydrochloride, a key chemical intermediate in modern organic synthesis. Diverging from a pharmacological "mechanism of action," this document elucidates its "mechanism of reactivity" in pivotal synthetic transformations. We explore its physicochemical properties and detail its application as a versatile building block in the synthesis of complex, biologically active molecules, with a focus on melatonergic ligands. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage the synthetic potential of this compound.

Introduction: Defining the Role of this compound

This compound is not an active pharmaceutical ingredient (API) with a defined biological mechanism of action. Instead, its significance in the scientific and pharmaceutical landscape lies in its role as a highly valuable and versatile starting material.[1][2] Its chemical architecture, featuring a bromo-substituted aniline ring with a methoxy group, presents two key reactive sites: the bromine atom, which is amenable to palladium-catalyzed cross-coupling reactions, and the amino group, which can be functionalized through various amination and acylation reactions.

This guide will focus on the chemical mechanism of action, or more accurately, the reactivity and synthetic applications of this compound. Understanding how to strategically employ this intermediate allows for the efficient construction of complex molecular scaffolds found in numerous biologically active compounds, including melatonergic ligands and potentially, inhibitors of Epidermal Growth Factor Receptor (EGFR) and urolithin derivatives.[3]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is foundational to its effective and safe use in experimental design. The key physicochemical properties of 2-Bromo-5-methoxyaniline are summarized in the table below.

PropertyValueSource
CAS Number 59557-92-5PubChem[4]
Molecular Formula C₇H₈BrNOPubChem[4]
Molecular Weight 202.05 g/mol PubChem[4]
Appearance Brown to black solid or liquidSigma-Aldrich[5]
Melting Point 189-190°CSigma-Aldrich[5]
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.ChemBK[1][2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.Sigma-Aldrich[5]

Safety Information: 2-Bromo-5-methoxyaniline is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Mechanism of Reactivity: A Gateway to Molecular Complexity

The synthetic utility of 2-Bromo-5-methoxyaniline stems from the reactivity of its two primary functional groups: the aryl bromide and the primary amine. This dual reactivity allows for a variety of strategic chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming strategies in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new carbon-carbon bond.[6] This is a powerful method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[6]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[7][8][9][10] This is a go-to method for synthesizing complex diarylamines and other N-arylated compounds. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these reactions and must be optimized for each specific substrate pairing.

Reactions at the Amino Group

The primary amino group of 2-Bromo-5-methoxyaniline is a versatile nucleophile that can readily undergo a range of transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles.

Application in the Synthesis of Melatonergic Ligands: A Case Study

A prime example of the synthetic utility of 2-Bromo-5-methoxyaniline is in the development of novel melatonergic ligands. The following is a detailed workflow for the synthesis of N-(anilinoethyl)amide derivatives, based on published research in the Journal of Medicinal Chemistry.[2][7][11]

Experimental Protocol: Synthesis of N-{2-[(2-bromo-5-methoxyphenyl)amino]ethyl}acetamide

This protocol details a key step in the synthesis of a melatonergic ligand precursor, showcasing the functionalization of the amino group of 2-Bromo-5-methoxyaniline.

Step 1: N-alkylation of 2-Bromo-5-methoxyaniline

  • To a solution of 2-Bromo-5-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Reduction of the Nitrile

  • Dissolve the N-alkylated intermediate (1.0 eq) in a suitable solvent system (e.g., a mixture of THF and ethanolic ammonia).

  • Add a hydrogenation catalyst, such as Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 4 atm) at an elevated temperature (e.g., 60 °C) for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding diamine.

Step 3: Acylation of the Primary Amine

  • Dissolve the diamine (1.0 eq) in a suitable solvent (e.g., DCM).

  • Add an acylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-{2-[(2-bromo-5-methoxyphenyl)amino]ethyl}acetamide.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Melatonergic Ligand Precursor A 2-Bromo-5-methoxyaniline B N-Alkylation A->B 1. NaH, DMF 2. BrCH2CN C N-(2-bromo-5-methoxyphenyl)acetonitrile B->C D Nitrile Reduction C->D H2, Raney-Ni NH3-EtOH, THF E N'-(2-bromo-5-methoxyphenyl)ethane-1,2-diamine D->E F Acylation E->F Acetyl Chloride, DCM G N-{2-[(2-bromo-5-methoxyphenyl)amino]ethyl}acetamide F->G

Caption: Synthetic workflow for the preparation of a key melatonergic ligand precursor.

Broader Synthetic Applications and Future Outlook

While the synthesis of melatonergic ligands provides a concrete example, the utility of 2-Bromo-5-methoxyaniline extends to other areas of medicinal chemistry. Its structural motifs are found in compounds designed as EGFR inhibitors and in the synthesis of urolithin derivatives. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, on this intermediate opens up a vast chemical space for the generation of novel bioactive molecules.

Future research will likely continue to exploit the reactivity of 2-Bromo-5-methoxyaniline in the development of new synthetic methodologies and in the construction of complex molecular architectures for drug discovery and materials science.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its value is not in its own biological activity, but in its potential to be transformed into a diverse array of complex and valuable molecules. By understanding its chemical reactivity, particularly in palladium-catalyzed cross-coupling and amine functionalization reactions, researchers can efficiently access novel chemical entities with significant potential in drug discovery and other advanced applications. This guide provides a framework for understanding and utilizing this versatile building block, empowering scientists to accelerate their research and development efforts.

References

  • ChemBK. (2024). 2-BROMO-5-METHOXYANILINE - Introduction.
  • Spadoni, G., et al. (2007). N-(substituted-anilinoethyl)amides: design, synthesis, and pharmacological characterization of a new class of melatonin receptor ligands. Journal of Medicinal Chemistry, 50(26), 6517-6527.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ChemBK. (2024). 2-BROMO-5-METHOXYANILINE.
  • ResearchGate. (2020). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Al-Dhfyan, A., & Al-Obaid, A. M. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 16(5), 3870–3879.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxyaniline. PubChem Compound Database.
  • Gyollai, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3645–3654.
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....
  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
  • Amerigo Scientific. (n.d.). 2-Bromo-5-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

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An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Electronic Landscape

2-Bromo-5-methoxyaniline hydrochloride is a versatile synthetic intermediate prized in the development of pharmaceuticals and advanced materials, such as epidermal growth factor receptor (EGFR) inhibitors and OLED components.[1][2] Its synthetic utility stems from the unique and tunable reactivity of its three key functional components: a nucleophilic primary amine, a strategically positioned bromine atom, and an electron-rich aromatic core.

This guide provides a detailed exploration of the compound's reactivity, focusing on the causality behind its chemical behavior and offering practical, field-proven insights for its application in complex synthetic pathways. The hydrochloride form renders the compound more stable and easier to handle than its free base, but it's crucial to recognize that the protonated aminium group (-NH₃⁺) is deactivated.[3][4][5][6] Therefore, most reactions involving the amine require an initial neutralization step with a suitable base to liberate the nucleophilic free amine (-NH₂).

PropertyValue
CAS Number 59557-92-5
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Colorless to pale yellow crystal
Melting Point ~66-68 °C
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.

Section 1: Reactions at the Nitrogen Center: The Amino Group Hub

The primary aromatic amine is arguably the most dynamic functional group, serving as a powerful nucleophile and a directing group for aromatic substitution. Its reactivity is central to molecular elaboration.

Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities

One of the most powerful transformations for an aromatic amine is its conversion to a diazonium salt, which can then be displaced by a wide array of nucleophiles. This two-step process, particularly the copper-catalyzed Sandmeyer reaction, provides a reliable method for introducing halides, cyano groups, and other functionalities that are difficult to install directly.[7][8][9]

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][8] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[9] This highly reactive aryl radical then abstracts the desired group from a copper(II) species, regenerating the catalyst and forming the final product.[9]

Diagram 1: The Diazotization-Sandmeyer Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Aniline 2-Bromo-5-methoxyaniline (free base) Reagents1 NaNO₂, aq. HCl 0-5 °C Aniline->Reagents1 Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents1->Diazonium Reagents2 CuX (e.g., CuBr, CuCN) Heat Diazonium->Reagents2 Product Aryl Halide / Nitrile (e.g., Ar-Br, Ar-CN) Reagents2->Product N2 N₂ (gas) Reagents2->N2

Caption: Workflow for converting the aniline to diverse products via a diazonium intermediate.

Field Protocol: Diazotization of 2-Bromo-5-methoxyaniline

This protocol details the formation of the diazonium salt, a critical intermediate.

  • Preparation: Dissolve 2-Bromo-5-methoxyaniline (1.0 eq.) in concentrated hydrochloric acid at 0 °C in a flask equipped with a magnetic stirrer.[1][10]

  • Diazotizing Agent: Prepare a solution of sodium nitrite (1.0 eq.) in water.[1][10]

  • Addition: Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature strictly at 0 °C.[1][10]

  • Reaction: Continue stirring the mixture at 0 °C for several hours to ensure complete formation of the diazonium salt.[1][10] The resulting solution is then used directly in subsequent Sandmeyer or other displacement reactions.

N-Acylation: Protection and Modulation

Acylation of the amino group to form an amide is a common and critical strategy. This transformation serves two primary purposes:

  • Protection: The amide is significantly less nucleophilic and basic than the amine, preventing unwanted side reactions during subsequent synthetic steps (e.g., electrophilic substitution).

  • Reactivity Modulation: The acetamido group is still an ortho-, para-directing activator for electrophilic aromatic substitution, but it is less powerful than the amino group, allowing for more controlled reactions.[11]

Section 2: Reactions at the Carbon-Bromine Bond: The Cross-Coupling Handle

The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery and development.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester.[12][13] This reaction is fundamental for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[14] The reaction's success is attributed to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents.[14]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species with a base.[13][15]

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Diagram 2: Generalized Suzuki-Miyaura Cross-Coupling Workflow

G Reactants 2-Bromo-5-methoxyaniline + R-B(OH)₂ Setup Setup: • Pd Catalyst (e.g., Pd(OAc)₂) • Ligand (e.g., SPhos) • Base (e.g., K₃PO₄) • Solvent (e.g., Toluene/H₂O) Reactants->Setup Reaction Reaction: Heat under Inert Atmosphere Setup->Reaction Workup Workup: Aqueous Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Coupled Product (Ar-R) Purification->Product

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Pre-Analytical Integrity

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The stability of a chemical entity like 2-Bromo-5-methoxyaniline hydrochloride directly influences the validity of experimental outcomes, the reproducibility of synthetic routes, and the safety profile of downstream products. This guide moves beyond mere procedural checklists to provide a foundational understanding of the chemical behavior of this compound. By elucidating the "why" behind the "how," we empower researchers to not only preserve the integrity of their materials but also to anticipate and troubleshoot potential challenges, ensuring the robustness of their scientific endeavors.

Compound Profile: this compound

This compound is a substituted aniline derivative frequently employed as a key intermediate in organic synthesis. Its utility is particularly notable in the development of pharmaceutical agents and advanced materials, such as those used in organic light-emitting diodes (OLEDs).[1][2] The presence of the amine, bromo, and methoxy functional groups on the aromatic ring imparts a specific reactivity that is valuable for constructing more complex molecular architectures.[2] However, these same functional groups are central to its stability profile. The hydrochloride salt form is generally more stable and easier to handle than its free base counterpart, primarily due to the protonation of the reactive amino group, which reduces its susceptibility to oxidation.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉BrClNO[4]
Molecular Weight 238.51 g/mol [4]
Appearance Light brown to green crystalline powder/solid[1][5]
Melting Point 189-190 °C[5][6]
Solubility Soluble in organic solvents like ethanol, methanol; insoluble in water.[7]
CAS Number 129968-11-2[4]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to the aniline scaffold. Anilines are notoriously susceptible to environmental factors, which can initiate degradation cascades. Understanding these vulnerabilities is the first step in designing effective storage and handling protocols.

Core Vulnerabilities:

  • Oxidation: The primary degradation pathway for anilines is oxidation. The electron-rich aromatic ring, activated by both the amino and methoxy groups, is susceptible to attack by atmospheric oxygen. This process is often autocatalytic and can be accelerated by the presence of metal ions or exposure to light. Oxidative degradation typically results in the formation of highly colored polymeric impurities, which can be visually identified by a darkening of the material from its initial light-brown color.

  • Photodegradation: Aromatic amines are often light-sensitive.[8] Exposure to UV or visible light can provide the energy needed to initiate oxidative reactions or other radical-based degradation pathways. This photosensitivity necessitates storage in light-resistant containers.

  • Thermal Stress: While the compound has a relatively high melting point, prolonged exposure to elevated temperatures can accelerate oxidative degradation and may lead to decomposition, potentially releasing hazardous fumes such as nitrogen oxides (NOx) and hydrogen bromide.[6]

  • pH and Basification: As a hydrochloride salt, the compound is most stable in a protonated state. If the material is exposed to basic conditions (e.g., contamination with alkaline substances), it will be converted to the free base, 2-bromo-5-methoxyaniline. This free amine is significantly more reactive and prone to rapid oxidation.

Incompatible Materials: To prevent accelerated degradation, direct contact with the following should be avoided:

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions.[6][9]

  • Strong Bases: Will deprotonate the amine, increasing its reactivity and susceptibility to oxidation.[10]

  • Certain Metals: Iron and other transition metals can catalyze oxidative degradation.[10]

ForcedDegradationWorkflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points (e.g., 0, 4, 8, 24h) Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze HPLC-PDA Analysis Sample->Analyze For non-hydrolytic samples Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Identify Degradants Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Conclusion: A Foundation for Reliable Science

The chemical stability of this compound is not a static property but a dynamic state influenced by its environment. Its primary vulnerabilities are oxidation and photodegradation, particularly when converted to its more reactive free base form. By implementing the rigorous storage and handling protocols detailed in this guide—namely, refrigeration under an inert, light-protected atmosphere—researchers can effectively preserve the compound's integrity. The application of systematic studies, such as forced degradation, provides invaluable insights that underpin the development of robust formulations and reliable analytical methods. Ultimately, a proactive and informed approach to chemical stability is a cornerstone of scientific excellence and drug development success.

References

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  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Environmental Health & Safety.
  • ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure.
  • University of California, Santa Cruz. (n.d.). Standard Operating Procedure for Aniline.
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  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • ChemBK. (2024). 2-Bromo-5-methoxyaniline.
  • YouTube. (2025). Stability of Carbocations in Aniline Derivatives.
  • Yicai Global. (n.d.). Specification for storage and transport of aniline.
  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
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An In-Depth Technical Guide to 2-Bromo-5-methoxyaniline Hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. These foundational molecules, often unassuming in their isolated state, are the linchpins in the construction of complex, high-value compounds. 2-Bromo-5-methoxyaniline hydrochloride is a prime exemplar of such a critical intermediate. Its unique substitution pattern—a bromine atom ortho to the amine and a methoxy group meta to it—offers a confluence of reactivity and electronic properties that make it an invaluable tool for the discerning researcher.

This guide provides an in-depth technical overview of this compound, from its synthetic origins and physicochemical characterization to its pivotal role in the development of cutting-edge pharmaceuticals and organic electronics. The insights presented herein are curated for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles that underpin the utility of this versatile compound.

Historical Context and Synthetic Evolution

While the precise first synthesis of 2-Bromo-5-methoxyaniline is not prominently documented in seminal historical literature, its emergence is intrinsically linked to the broader development of substituted anilines, a cornerstone of synthetic organic chemistry since the 19th century. The discovery of mauveine from aniline by William Henry Perkin in 1856 ignited an era of exploration into aniline derivatives for dyes and later, for medicinal applications[1]. The fundamental methods for synthesizing substituted anilines, primarily through the reduction of nitroarenes, laid the groundwork for the eventual preparation of more complex derivatives like 2-Bromo-5-methoxyaniline[1].

The contemporary synthesis of 2-Bromo-5-methoxyaniline is a well-established process, most commonly proceeding via the reduction of a nitrated precursor. This approach provides a reliable and scalable route to the target molecule.

Synthetic Pathway: From Nitroarene to Hydrochloride Salt

The most prevalent laboratory-scale synthesis begins with 4-bromo-3-nitroanisole. The choice of this starting material is strategic; the nitro and bromo groups direct the incoming amine functionality to the desired position upon reduction.

Experimental Protocol: Synthesis of this compound

Part A: Reduction of 4-Bromo-3-nitroanisole to 2-Bromo-5-methoxyaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-3-nitroanisole (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Reducing Agents: To this solution, add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.)[2]. The use of iron in the presence of a mild proton source like ammonium chloride is a classic and cost-effective method for nitro group reduction, known as the Béchamp reduction.

  • Reaction Execution: Heat the reaction mixture to reflux for approximately 2-3 hours[2]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture and extract the product into an organic solvent such as diethyl ether. The organic phases are combined, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-5-methoxyaniline, often as a greenish or brown solid[2].

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-bromo-5-methoxyaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) or bubble gaseous HCl through the solution. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent to remove any remaining impurities, and dry under vacuum. The resulting solid is this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is non-negotiable for its effective use in synthesis. The hydrochloride salt of 2-bromo-5-methoxyaniline exhibits distinct characteristics compared to its free base form, most notably in its solubility and melting point.

PropertyValueSource
Molecular Formula C₇H₉BrClNOInferred
Molecular Weight 238.51 g/mol Inferred
Appearance Light brown crystalline powder[3]
Melting Point 189-190 °C[3][4]
Solubility Soluble in water and polar organic solventsGeneral Knowledge
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the ammonium protons. The aromatic protons will appear as a complex multiplet due to their coupling. The methoxy group will be a sharp singlet, and the ammonium protons will likely be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The carbons attached to bromine and nitrogen will be significantly influenced by these heteroatoms. The methoxy carbon will appear as a distinct signal in the aliphatic region.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretching of the ammonium group (typically in the region of 3200-2800 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-Br stretching.

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its pre-functionalized structure, which allows for sequential and site-selective reactions. The amine group can be readily diazotized or used in coupling reactions, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Key Intermediate in the Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and small-molecule tyrosine kinase inhibitors (TKIs) are a major class of drugs used to target it. The 4-anilinoquinazoline scaffold is a common feature in many EGFR inhibitors[5]. 2-Bromo-5-methoxyaniline serves as a key building block for the "anilino" portion of these molecules.

The substitution pattern of 2-bromo-5-methoxyaniline is significant. The methoxy group is an electron-donating group, which can influence the electron density of the aniline ring and modulate the binding affinity of the final inhibitor to the ATP-binding site of the EGFR kinase domain. The bromine atom provides a reactive site for further elaboration of the molecule, allowing for the introduction of various side chains to optimize potency and selectivity.

Workflow: Synthesis of an EGFR Inhibitor Precursor

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling start 2-Bromo-5-methoxyaniline HCl product1 4-(2-Bromo-5-methoxyanilino)quinazoline Intermediate start->product1 Base, Solvent, Heat reagent1 Substituted Quinazoline reagent1->product1 product2 Elaborated EGFR Inhibitor Scaffold product1->product2 Pd Catalyst, Base, Solvent reagent2 Boronic Acid/Ester reagent2->product2

Caption: Synthetic workflow for an EGFR inhibitor scaffold.

Precursor for Urolithin Derivatives

Urolithins are metabolites produced by the gut microbiota from ellagic acid and have garnered interest for their potential health benefits. The synthesis of urolithin derivatives for research and therapeutic development often employs 2-bromo-5-methoxyaniline as a starting material[2]. In these syntheses, the aniline is typically converted to a benzoic acid derivative, which then undergoes further reactions to construct the core urolithin structure.

Role in Organic Light-Emitting Diodes (OLEDs)

While the direct application of this compound in OLEDs is not extensively documented, its structural motifs are relevant to materials used in these devices. Substituted anilines and bromo-aromatic compounds are common components of hole-transporting materials (HTMs) and emissive layer materials in OLEDs[2].

The rationale for using such building blocks lies in their electronic properties. The amine group can act as a hole-transporting moiety, while the methoxy and bromo substituents can be used to tune the HOMO/LUMO energy levels of the final material. This tuning is critical for efficient charge injection and transport, as well as for achieving the desired emission color. Bromine substitution, in particular, has been shown to improve the hole mobility of triphenylamine derivatives used in OLEDs[6][7]. The heavy atom effect of bromine can also promote intersystem crossing, which is relevant for the development of phosphorescent emitters.

Diagram: Functional Role in OLED Material Synthesis

G start 2-Bromo-5-methoxyaniline Hydrochloride intermediate Functionalized Aniline Derivative start->intermediate Coupling Reactions final_material Hole-Transporting or Emissive Material intermediate->final_material Polymerization or Further Functionalization

Caption: Role as a precursor in OLED material synthesis.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[8]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a testament to the power of a well-designed molecular scaffold. Its synthetic accessibility, coupled with the strategic placement of its functional groups, has cemented its role as a valuable intermediate in both academic and industrial research. From the intricate architectures of life-saving cancer drugs to the advanced materials that illuminate our world, the influence of this versatile building block is undeniable. As research continues to push the boundaries of what is possible in drug discovery and materials science, the demand for such strategically functionalized compounds is only set to grow.

References

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  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). MDPI.
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  • Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. (n.d.). Journal of Materials Chemistry C.
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  • Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage | Request PDF. (n.d.). ResearchGate.
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  • Phosphole-based π-conjugated electroluminescent materials for OLEDs. (n.d.). ResearchGate.

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Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-methoxyaniline Hydrochloride: Synthesis, Applications, and Experimental Considerations

In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and its ability to serve as a scaffold for more complex structures. 2-Bromo-5-methoxyaniline and its hydrochloride salt represent a quintessential example of such a critical intermediate. Possessing a unique substitution pattern on the aniline ring—a bromine atom, a methoxy group, and an amino group—this compound offers multiple reactive sites. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a highly sought-after precursor in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, a validated synthesis protocol, and its significant applications, grounded in established scientific principles.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. This compound is the acid salt of the parent aniline, a modification often employed to enhance stability and modify solubility profiles for easier handling and purification.

Below is a diagram illustrating the chemical structure of the parent compound, 2-Bromo-5-methoxyaniline.

Caption: Chemical structure of 2-Bromo-5-methoxyaniline.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 59557-92-5 (for free base)[2][3][4]
129968-11-2 (for HCl salt)[4][5]
Molecular Formula C₇H₈BrNO[2][3][6]
Molecular Weight 202.05 g/mol [3][6]
Appearance White to light brown or brown to black solid/crystalline powder.[2][7][2][7]
Melting Point 189-190 °C (May vary for HCl salt vs. free base).[2][7][8][2][8]
Boiling Point ~280.1 °C (Predicted)[2][8][9]
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[2][10][2][10]
Storage Conditions Keep in a dark place under an inert atmosphere at room temperature.[2][4][2][4]

Synthesis and Mechanism: A Validated Protocol

The most common and reliable synthesis of 2-Bromo-5-methoxyaniline involves the reduction of a nitro-substituted precursor, 4-Bromo-3-nitroanisole. This transformation is a classic example of nitro group reduction, a cornerstone reaction in the synthesis of aromatic amines.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxyaniline

This protocol is adapted from established procedures and provides a high-yield pathway to the target molecule.[11]

Step 1: Reduction of 4-Bromo-3-nitroanisole

  • Combine 4-Bromo-3-nitroanisole (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (4.0 eq.) in a solvent mixture of ethanol and water.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and perform an extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic phases, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield crude 2-Bromo-5-methoxyaniline. The crude product is often obtained in high yield (e.g., ~95%) as a colored solid.[11]

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-Bromo-5-methoxyaniline in a minimal amount of a suitable organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent (e.g., diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum.

Causality and Mechanistic Insights

The choice of reagents in the reduction step is critical for the reaction's success. This process is a Bechamp reduction. The iron metal acts as the reducing agent, being oxidized from Fe(0) to iron oxides. The ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process and prevents the formation of unwanted byproducts. This method is favored in laboratory and industrial settings for its cost-effectiveness, high yield, and use of relatively safe reagents compared to alternatives like catalytic hydrogenation, which requires specialized high-pressure equipment.

The conversion to the hydrochloride salt is a self-validating step. Aniline compounds are basic and can be prone to air oxidation, often darkening over time. Protonation of the amino group to form the ammonium salt (-NH₃⁺Cl⁻) significantly increases the compound's stability and often simplifies purification, as the salt is typically a crystalline solid that is less soluble in non-polar organic solvents than its free-base counterpart.

Start 4-Bromo-3-nitroanisole (Precursor) Reaction Reduction Reaction (Fe, NH₄Cl, EtOH/H₂O, Reflux) Start->Reaction Extraction Work-up & Extraction (e.g., Diethyl Ether) Reaction->Extraction Reaction Mixture Purification Drying & Concentration Extraction->Purification Organic Phase Product 2-Bromo-5-methoxyaniline (Free Base) Purification->Product Crude Product SaltFormation Acidification (Conc. HCl) Product->SaltFormation FinalProduct 2-Bromo-5-methoxyaniline HCl (Final Product) SaltFormation->FinalProduct Precipitate

Caption: Workflow for the synthesis of 2-Bromo-5-methoxyaniline HCl.

Core Applications in Drug Development and Materials Science

The utility of this compound stems from the orthogonal reactivity of its functional groups. The amino group is a versatile handle for amide bond formation, diazotization, and various coupling reactions. The bromo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon and heteroatom frameworks.

This versatile reactivity profile makes it a crucial intermediate in several high-value areas:

  • Oncology Research : It is a key building block for the synthesis of epidermal growth factor receptor (EGFR) inhibitors, a class of targeted therapies used in the treatment of various cancers.[12][11]

  • Metabolic and Neurological Research : The compound serves as a precursor for creating urolithin derivatives and melatonergic ligands.[12][9][11] Urolithins are metabolites with anti-inflammatory and anti-cancer properties, while melatonergic ligands target melatonin receptors, which are implicated in sleep disorders and neurological conditions.

  • Materials Science : Beyond pharmaceuticals, it is used as an intermediate for organic electroluminescent devices (OLEDs).[12][9][11] The specific electronic properties imparted by the substituted aniline structure are valuable in designing next-generation display technologies.

Core 2-Bromo-5-methoxyaniline HCl App1 EGFR Inhibitors Core->App1 App2 Urolithin Derivatives Core->App2 App3 Melatonergic Ligands Core->App3 App4 OLED Materials Core->App4 Field1 Oncology App1->Field1 Field2 Metabolic & Neurological Research App2->Field2 App3->Field2 Field3 Materials Science App4->Field3

Caption: Key application areas derived from 2-Bromo-5-methoxyaniline HCl.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

  • Hazard Identification : The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[3][8] GHS hazard statements include H302, H315, and H319.[6]

  • Personal Protective Equipment (PPE) : Always use in a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[5]

    • Eye Contact : Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

    • Ingestion : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[5]

  • Storage : The compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated area under an inert atmosphere to maintain its integrity.[4][9]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, coupled with a reliable and scalable synthesis, provide researchers with a robust platform for constructing complex molecular architectures. By understanding the causality behind its synthesis and the versatility of its functional groups, scientists can fully leverage its potential to develop novel therapeutics and advanced materials.

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Navigating the Nomenclature: A Comprehensive Technical Guide to 2-Bromo-5-methoxyaniline Hydrochloride and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical synthesis and materials science, precise communication is paramount. The unambiguous identification of chemical entities forms the bedrock of reproducible research and successful drug development. This technical guide provides an in-depth exploration of 2-Bromo-5-methoxyaniline hydrochloride, a key building block in the synthesis of targeted therapeutics and advanced organic materials. As Senior Application Scientists, our goal is to move beyond a simple list of names, offering instead a nuanced understanding of this compound's identity, properties, and significance, thereby empowering researchers to utilize it with confidence and precision.

The Core Compound: Structure and Key Identifiers

At its heart, the molecule consists of an aniline ring substituted with a bromine atom and a methoxy group. The hydrochloride salt is formed by the protonation of the amino group.

Molecular Formula (HCl Salt): C7H9BrClNO Molecular Weight (HCl Salt): 238.52 g/mol

The free base form, 2-Bromo-5-methoxyaniline, is also a common point of reference and commercial availability.

Molecular Formula (Free Base): C7H8BrNO[1][2] Molecular Weight (Free Base): 202.05 g/mol [1][3] CAS Number (Free Base): 59557-92-5[1][3][4][5][6][7]

While a specific CAS number for the hydrochloride salt is not consistently reported in major databases, it is commonly referenced by the CAS number of the free base, with the "hydrochloride" or "HCl" descriptor appended. This is a critical point of awareness for procurement and regulatory documentation.

A Curated Lexicon: Synonyms and Alternative Nomenclature

The varied nomenclature associated with this compound can be a source of confusion. The following table provides a comprehensive list of synonyms, categorized for clarity. Understanding these variations is essential for conducting thorough literature searches and sourcing materials.

CategorySynonym
Systematic (IUPAC) Names 2-Bromo-5-methoxybenzenamine hydrochloride
2-Bromo-5-methoxyanilinium chloride
Common Synonyms 2-Bromo-5-methoxyaniline HCl[3]
3-Amino-4-bromoanisole hydrochloride
6-Bromo-m-anisidine hydrochloride
Free Base Synonyms 2-Bromo-5-methoxyaniline[1][3][4][5][6][7]
2-bromo-5-methoxybenzenamine[1][3]
3-Amino-4-bromoanisole[1][3]
6-Bromo-m-anisidine[1][3]
Benzenamine, 2-bromo-5-methoxy-[1][3]
2-BroMo-5-Methoxy-phenylaMine[1]

Synthesis and Characterization: From Precursor to Product

The hydrochloride salt is typically prepared by treating the free base, 2-Bromo-5-methoxyaniline, with hydrochloric acid. The synthesis of the free base itself is a key process for which an understanding of the reaction pathway is beneficial.

Synthesis Pathway of 2-Bromo-5-methoxyaniline (Free Base)

A common synthetic route involves the reduction of a nitro precursor.

Synthesis_Pathway 4-Bromo-3-nitroanisole 4-Bromo-3-nitroanisole Reagents Fe, NH4Cl Ethanol/Water 4-Bromo-3-nitroanisole->Reagents 2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline Reagents->2-Bromo-5-methoxyaniline Reduction

Caption: Synthesis of 2-Bromo-5-methoxyaniline.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxyaniline

The following is a representative protocol for the synthesis of the free base, 2-Bromo-5-methoxyaniline:

  • Dissolution: 4-Bromo-3-nitroanisole is dissolved in a mixture of ethanol and water.[4]

  • Addition of Reagents: Iron powder and ammonium chloride are added to the solution.[4]

  • Reaction: The mixture is heated to reflux for approximately 2 hours.[4]

  • Extraction: Upon completion, the organic phase is extracted with a suitable solvent such as ether.[4]

  • Isolation: The organic layers are combined and the solvent is removed to yield 2-Bromo-5-methoxyaniline.[4]

Preparation of the Hydrochloride Salt

To obtain the hydrochloride salt, the synthesized 2-Bromo-5-methoxyaniline free base is dissolved in a suitable solvent and treated with concentrated hydrochloric acid. The salt typically precipitates out of the solution and can be collected by filtration.

Application in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its utility is particularly notable in the development of targeted cancer therapies.

Role as a Precursor for EGFR Inhibitors

This compound serves as a key building block for a class of 2-(2,4,5-substituted-anilino)pyrimidine compounds. These molecules are designed to target mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in the proliferation of certain cancers.[8] The aniline moiety of 2-Bromo-5-methoxyaniline is crucial for forming the core structure of these inhibitors.

Drug_Development_Workflow Start 2-Bromo-5-methoxyaniline Hydrochloride Step1 Reaction with Pyrimidine Derivative Start->Step1 Intermediate 2-(2,4,5-substituted-anilino) -pyrimidine core Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final EGFR Inhibitor Drug Candidate Step2->Final

Sources

Unlocking the Potential of 2-Bromo-5-methoxyaniline Hydrochloride: A Guide to Frontier Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

Introduction: Beyond a Simple Building Block

2-Bromo-5-methoxyaniline, and its hydrochloride salt, is a deceptively simple aromatic amine. At first glance, it is a well-defined organic intermediate with the molecular formula C7H8BrNO.[1][2] However, a deeper analysis of its structure—a strategic arrangement of a nucleophilic amine, a reactive bromine atom, and an electron-donating methoxy group—reveals a scaffold primed for complex molecular architecture. This guide moves beyond its catalog listing as a mere chemical intermediate.[3][4] We will explore its latent potential and lay out a roadmap for its application in high-impact research areas, particularly in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for next-generation innovation.

Section 1: Physicochemical Profile and Reactivity Insights

A thorough understanding of a molecule's properties is the foundation of its intelligent application. The hydrochloride salt enhances stability and solubility in certain media compared to the free base.

PropertyValueSource(s)
CAS Number 59557-92-5 (Free Base)[3][4][5]
129968-11-2 (HCl Salt)[5][6]
Molecular Formula C7H8BrNO[1][7]
Molecular Weight 202.05 g/mol [1][8]
Appearance Colorless to light brown crystalline powder[3][9]
Solubility Soluble in organic solvents (ethanol, methanol); insoluble in water[3][10]
Melting Point 189-190 °C[7][9][11]

Note: Discrepancies in reported melting points exist in literature, potentially due to differences between the free base and hydrochloride salt forms.

Reactivity Analysis: The molecule's functionality is dictated by three key features:

  • The Amine Group (-NH2): This primary amine is a potent nucleophile and a directing group. It readily participates in acylation, alkylation, and, critically, in transition-metal-catalyzed cross-coupling reactions.

  • The Bromo Group (-Br): Positioned ortho to the amine, the bromine atom is an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the strategic introduction of diverse carbon and nitrogen-based substituents.

  • The Methoxy Group (-OCH3): This electron-donating group activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions and modulating the electronic properties of resulting derivatives.

This unique combination makes 2-Bromo-5-methoxyaniline hydrochloride a privileged scaffold for building complex molecules with precise control over their final architecture.

Section 2: Core Synthetic Applications & Methodologies

The true power of this reagent lies in its utility in forming carbon-carbon and carbon-nitrogen bonds, the cornerstones of modern medicinal chemistry. It is a key intermediate for pharmaceuticals, agrochemicals, and dyes.[2][3]

Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is fundamental for creating bi-aryl structures, a common motif in kinase inhibitors and other drug classes. The workflow demonstrates how to replace the bromine atom with a new aryl or heteroaryl group.

reagent 2-Bromo-5-methoxyaniline HCl reaction_vessel Reaction Mixture (Inert Atmosphere, Heat) reagent->reaction_vessel boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction_vessel pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction_vessel base Base (e.g., Na2CO3) base->reaction_vessel solvent Solvent (e.g., Toluene/H2O) solvent->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product Desired Bi-aryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(Pyridin-4-yl)-5-methoxyaniline

This protocol details a specific application of the Suzuki coupling, providing a concrete example for laboratory execution.

Rationale: Pyridine moieties are common in kinase inhibitors as they can form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme. Palladium tetrakis(triphenylphosphine) is a robust, well-established catalyst for this type of transformation.

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.38 g, 10 mmol).

  • Reagent Addition: Add 4-pyridylboronic acid (1.47 g, 12 mmol), sodium carbonate (3.18 g, 30 mmol), and palladium(0) tetrakis(triphenylphosphine) (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of toluene (40 mL) and water (10 mL). Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere, which is critical to prevent catalyst degradation.

  • Reaction: Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Frontier Research Area 1: Kinase Inhibitors for Oncology

2-Bromo-5-methoxyaniline is an identified precursor for epidermal growth factor receptor (EGFR) inhibitors, highlighting its potential in oncology drug discovery.[7] The scaffold is ideal for building molecules that can fit into the ATP-binding site of various kinases.

Proposed Research Target: Novel EGFR Inhibitors

The general structure of many Type I EGFR inhibitors involves a heterocyclic core (like quinazoline) attached to a substituted aniline. 2-Bromo-5-methoxyaniline is a perfect starting point for the aniline fragment.

cluster_ligand Ligand (Inhibitor) cluster_egfr EGFR Kinase Domain cluster_pathway Signaling Cascade ligand Aniline Scaffold (from 2-Bromo-5-methoxyaniline derivative) atp_pocket ATP Binding Site Hinge Region Catalytic Loop ligand->atp_pocket:f1 Binds to Hinge Region, Blocks ATP Binding ras Ras atp_pocket:f2->ras Phosphorylation Blocked raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: EGFR signaling pathway and mechanism of kinase inhibition.

Protocol: Cellular Assay for EGFR Inhibition

Rationale: The A549 human lung carcinoma cell line overexpresses EGFR, making it a suitable model to test the efficacy of novel inhibitors. The MTT assay is a colorimetric method that measures cell metabolic activity, which is a reliable indicator of cell viability.

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compound (and a known EGFR inhibitor like gefitinib as a positive control) in culture media. Replace the old media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 4: Frontier Research Area 2: Modulators of Inflammatory Pathways

Recent studies have shown that derivatives of similar brominated phenolic structures possess potent anti-inflammatory properties.[12] Specifically, a related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, was found to inhibit the NF-κB and MAPK signaling pathways.[12][13] This provides a strong rationale for exploring derivatives of 2-Bromo-5-methoxyaniline as a new class of anti-inflammatory agents.

Proposed Research Target: Inhibitors of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibiting this pathway can downregulate the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk MyD88-dependent pathway ikb IκBα nfkb_p65 p65 nfkb_p50 p50 nfkb_complex p65 p50 IκBα nfkb_active Active NF-κB (p65/p50) nfkb_complex:p65->nfkb_active nfkb_complex:p50->nfkb_active ikk->nfkb_complex:ikb Phosphorylates IκBα inhibitor Test Compound inhibitor->ikk Inhibits dna DNA (Promoter Region) nfkb_active->dna gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) dna->gene_exp

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Rationale: Lipopolysaccharide (LPS) is a component of gram-negative bacteria cell walls that potently stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the upregulation of inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and reliable method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the synthesized test compounds for 1 hour before stimulation.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate in the dark at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate in the dark for another 10 minutes. A purple color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production compared to the LPS-only control.

Section 5: Frontier Research Area 3: Advanced Materials Science

The utility of 2-Bromo-5-methoxyaniline is not confined to pharmaceuticals. Its defined electronic properties and reactive handles make it an attractive building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[7] The aniline nitrogen can be incorporated into hole-transporting materials, while the bromo-position allows for extension of the conjugated system to tune the material's optical and electronic properties.

Conceptual Application: Synthesis of a Hole-Transporting Material

The aniline moiety can be functionalized, for example, through a Buchwald-Hartwig amination, to create triarylamines—a core structure in many hole-transporting layers (HTLs) of OLED devices. The bromo-position can then be used in a subsequent Suzuki coupling to attach emissive chromophores. This modular approach allows for the systematic tuning of the final material's properties.

Conclusion

This compound is far more than a simple chemical. It is a strategically functionalized scaffold that offers multiple avenues for synthetic elaboration. Its value has been demonstrated as a precursor to bioactive molecules and advanced materials.[7] This guide has outlined three high-potential research directions—oncology, inflammation, and materials science—providing not just the conceptual basis but also actionable, detailed protocols to initiate investigation. By understanding the inherent reactivity and versatility of this molecule, researchers can unlock its full potential to develop novel solutions to pressing scientific challenges.

References

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information.
  • ChemBK. (2024, April 9). 2-BROMO-5-METHOXYANILINE.
  • ChemBK. (2024, April 9). 2-Bromo-5-methoxyaniline.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
  • Chemsrc. (2024, August 25). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, December 28). 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects....
  • Amerigo Scientific. (n.d.). 2-Bromo-5-methoxyaniline.

Sources

Methodological & Application

Synthesis of 2-Bromo-5-methoxyaniline hydrochloride from 4-bromo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0042

For inquiries, please contact:

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-Bromo-5-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and materials science research. The protocol details the reduction of the nitro group of 4-bromo-3-nitroanisole using tin(II) chloride, followed by the in-situ formation of the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a thorough discussion of the underlying chemical principles, safety considerations, and analytical validation methods.

Introduction

2-Bromo-5-methoxyaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The strategic placement of the bromine atom, the electron-donating methoxy group, and the reactive amine functionality make it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The hydrochloride salt form enhances the compound's stability and handling properties compared to the free aniline.[1][3] This guide presents a reliable and scalable method for the preparation of this compound from the readily available starting material, 4-bromo-3-nitroanisole.

Reaction Scheme

The synthesis proceeds in a single pot via the reduction of the aromatic nitro group, followed by acidification to form the hydrochloride salt.

Scheme 1: Synthesis of this compound Reaction Scheme

In this reaction, 4-bromo-3-nitroanisole is reduced to 2-bromo-5-methoxyaniline using tin(II) chloride in the presence of concentrated hydrochloric acid. The resulting aniline is then protonated by the excess acid to form the hydrochloride salt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
4-bromo-3-nitroanisole97%Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS reagent, ≥98%Fisher Scientific
Hydrochloric acid (HCl)Concentrated (37%)VWR
Ethanol (EtOH)200 proof, absoluteDecon Labs
Diethyl ether (Et₂O)AnhydrousEMD Millipore
Round-bottom flask250 mL, 2-neckKimble
Reflux condenserAce Glass
Magnetic stirrer and stir barVWR
Heating mantle with controllerGlas-Col
Buchner funnel and filter flaskCoorsTek
pH paperWhatman
Rotary evaporatorBuchi
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-nitroanisole (5.0 g, 21.55 mmol).

  • Reagent Addition: To the flask, add ethanol (50 mL) to dissolve the starting material. In a separate beaker, dissolve tin(II) chloride dihydrate (24.3 g, 107.7 mmol) in concentrated hydrochloric acid (40 mL). Caution: This dissolution is exothermic. Cool the tin(II) chloride solution in an ice bath before proceeding.

  • Reaction Initiation: Slowly add the cooled tin(II) chloride solution to the stirred solution of 4-bromo-3-nitroanisole. The addition should be done carefully to control the initial exotherm.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Work-up and Isolation:

    • After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Cool the mixture further in an ice bath to precipitate the product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting material and byproducts.

  • Drying: Dry the collected solid under vacuum to obtain this compound as a white to off-white crystalline solid.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Reaction Setup (4-bromo-3-nitroanisole in EtOH) Reagent_Addition 2. Reagent Addition (SnCl2 in conc. HCl) Setup->Reagent_Addition Heating 3. Reflux (3 hours) Reagent_Addition->Heating Cooling 4. Cooling (Room Temp & Ice Bath) Heating->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Washing (Cold EtOH & Et2O) Filtration->Washing Drying 7. Drying (Under Vacuum) Washing->Drying Product Final Product: 2-Bromo-5-methoxyaniline hydrochloride Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Scientific Discussion

Mechanism of Reduction

The reduction of an aromatic nitro group to an amine using tin(II) chloride in acidic media is a classic and reliable transformation in organic synthesis.[4][5][6] The reaction proceeds through a series of electron and proton transfer steps.

  • Activation of the Nitro Group: In the strongly acidic medium provided by concentrated hydrochloric acid, the nitro group is protonated, which makes it more susceptible to reduction.

  • Electron Transfer from Tin(II): Tin(II) chloride acts as the reducing agent, donating electrons to the activated nitro group. Tin itself is oxidized from Sn(II) to Sn(IV) in the process.

  • Intermediate Formation: The reduction is believed to proceed through nitroso and hydroxylamine intermediates.[4][6] These intermediates are typically not isolated as they are rapidly reduced to the corresponding amine under the reaction conditions.

  • Formation of the Anilinium Salt: The newly formed amino group, being basic, is immediately protonated by the excess hydrochloric acid in the reaction mixture to form the stable anilinium chloride salt. This salt is often insoluble in the reaction medium, which facilitates its isolation.[4]

Rationale for Reagent and Condition Selection
  • Tin(II) Chloride: This is a cost-effective and efficient reducing agent for nitroarenes.[5][7] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[5][7]

  • Concentrated Hydrochloric Acid: The acidic environment is crucial for the reaction mechanism, as it activates the nitro group and serves as the proton source.[4] It also ensures the final product is isolated as its more stable hydrochloride salt.

  • Ethanol: Ethanol is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous acidic medium.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete conversion of the starting material within a reasonable timeframe.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the methoxy group protons, and the ammonium protons. The integration should be consistent with the structure.
¹³C NMR Signals for all the carbon atoms in the molecule, including the aromatic carbons and the methoxy carbon.
FT-IR Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether.
Mass Spectrometry The molecular ion peak corresponding to the free amine (2-Bromo-5-methoxyaniline) should be observed.
Melting Point A sharp melting point range consistent with the literature value for the hydrochloride salt.
Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Confirmation Structure and Purity Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation MP->Confirmation

Caption: Logical workflow for the analytical confirmation of the synthesized product.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-bromo-3-nitroanisole: May cause skin and eye irritation.[8][9] Avoid inhalation of dust.

    • Tin(II) chloride: Corrosive and may cause severe skin burns and eye damage.[10] It is also a suspected sensitizer.[7]

    • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.[10] Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Tin-containing waste should be collected separately.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-bromo-3-nitroanisole. The procedure is robust and scalable, and the underlying chemical principles have been thoroughly explained. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this important synthetic intermediate for their research and development needs.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). chem.libretexts.org.
  • Sn2+ reduction. (n.d.). acs.org.
  • Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. (n.d.). linkedin.com.
  • Making Aniline HCl. (2023, November 17). youtube.com.
  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org.
  • Anilinium chloride. (n.d.). en.wikipedia.org.
  • Nitroaromatic Reduction w/Sn. (2011, August 14). sciencemadness.org.
  • p-AMINOTETRAPHENYLMETHANE. (n.d.). orgsyn.org.
  • Aniline and Aniline Hydrochloride. (n.d.). ncbi.nlm.nih.gov.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askiitians.com.

Sources

2-Bromo-5-methoxyaniline hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Bromo-5-methoxyaniline Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a strategically functionalized aromatic compound that has emerged as a pivotal building block in the landscape of organic synthesis. Its utility spans the development of complex pharmaceutical agents and the creation of advanced organic electronic materials. The intrinsic value of this molecule lies in the orthogonal reactivity of its three key functional groups: a nucleophilic aniline, a bromine atom primed for cross-coupling reactions, and an electron-donating methoxy group that modulates the aromatic ring's reactivity.

This guide, designed for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of this compound. We will delve into its core reactivity, present detailed application notes with step-by-step protocols for key transformations, and explore its role in the synthesis of high-value compounds, including epidermal growth factor receptor (EGFR) inhibitors, urolithin derivatives, melatonergic ligands, and precursors for Organic Light-Emitting Diode (OLED) materials.[1][2][3][4]

Physicochemical Properties & Safe Handling

Understanding the fundamental properties and safety requirements is paramount for the successful and safe utilization of any chemical reagent.

Table 1: Physicochemical Data for 2-Bromo-5-methoxyaniline

Property Value Reference(s)
CAS Number 59557-92-5 (free base) [5][6]
Molecular Formula C₇H₈BrNO [1][5][6]
Molecular Weight 202.05 g/mol [1][6]
Appearance White to light yellow or brown solid/powder [5]
Melting Point 189-190°C (HCl salt form) [1][5]
Boiling Point ~280.1 °C (Predicted) [5][7]

| Solubility | Soluble in methanol, ethanol, dichloromethane; Insoluble in water |[5] |

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

  • Toxicity: The compound is harmful if swallowed and toxic in contact with skin or if inhaled.[6][8] It may cause damage to organs through prolonged or repeated exposure.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles.[8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a dark place under an inert atmosphere, as it can be light and air-sensitive.

  • First Aid: In case of inhalation, move the victim to fresh air immediately.[9] For skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water.[9] In case of eye contact, rinse thoroughly with water for at least 15 minutes.[9] If swallowed, rinse mouth with water and seek immediate medical attention.[9]

Core Reactivity: A Trifunctional Synthetic Hub

The synthetic versatility of 2-Bromo-5-methoxyaniline stems from the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

G cluster_molecule 2-Bromo-5-methoxyaniline cluster_reactions Synthetic Transformations mol Br-Ar-(NH2)-(OCH3) suzuki Suzuki-Miyaura Coupling mol->suzuki Bromo Group (C-Br) buchwald Buchwald-Hartwig Amination mol->buchwald Bromo Group (C-Br) Amino Group (N-H) pictet Pictet-Spengler (after modification) mol->pictet Amino Group (N-H) hetero Heterocycle Formation mol->hetero Ring System

Core reactivity pathways of 2-Bromo-5-methoxyaniline.
  • The Bromo Group: Positioned ortho to the amine, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkynyl substituents.

  • The Amino Group: The primary amine is a versatile nucleophile. It can be acylated, alkylated, or used in condensation reactions to form imines. Crucially, it serves as a key component in Buchwald-Hartwig aminations and in the construction of nitrogen-containing heterocycles, such as indoles or, after modification, tetrahydroisoquinolines via the Pictet-Spengler reaction.

  • The Aromatic Ring: The methoxy group is a moderate electron-donating group, activating the ring towards electrophilic aromatic substitution. This, combined with the directing effects of the other substituents, allows for further functionalization of the benzene core if desired.

Application Note 1: Synthesis of Indole Scaffolds

The construction of indole frameworks is of paramount importance in medicinal chemistry. 2-Bromo-5-methoxyaniline serves as an excellent precursor for the synthesis of substituted indoles, as demonstrated in the preparation of 4-Methoxy-7-bromoindole.

Protocol: Synthesis of 4-Methoxy-7-bromoindole

This protocol is adapted from a reported experimental procedure.[10] The causality behind this multi-step synthesis involves an initial complexation with a Lewis acid (BCl₃) to modulate reactivity, followed by a Friedel-Crafts-type reaction with chloroacetonitrile and AlCl₃ to build the core structure, and a final reductive cyclization.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Add Oxidative Addition (Ar-Br) Pd0->Add PdII Ar-Pd(II)-Br(L₂) Add->PdII Trans Transmetalation (Ar'-B(OR)₂ + Base) PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar Red Reductive Elimination PdII_Ar->Red Red->Pd0 Catalyst Regeneration Product Product (Ar-Ar') Red->Product

Sources

Application Notes & Protocols: The Strategic Utility of 2-Bromo-5-methoxyaniline Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffolding Asset

In the landscape of contemporary drug discovery, the strategic selection of starting materials and key intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2-Bromo-5-methoxyaniline and its hydrochloride salt represent a pivotal class of building blocks, offering a unique combination of functional handles that medicinal chemists can exploit to construct complex molecular architectures.[1][2] Its structure, featuring an aniline amine, a strategically positioned methoxy group, and a reactive bromine atom, makes it an exceptionally versatile reagent for forging critical carbon-carbon and carbon-nitrogen bonds.[3][4] This guide provides an in-depth exploration of the applications of 2-Bromo-5-methoxyaniline hydrochloride, focusing on its role in the synthesis of kinase inhibitors and other biologically active molecules, complete with detailed protocols for key synthetic transformations.[5]

The inherent reactivity of the aryl bromide allows for participation in a wide array of palladium-catalyzed cross-coupling reactions, while the nucleophilic amine group serves as a key attachment point for various pharmacophoric elements. This dual functionality has cemented its importance as an intermediate in the synthesis of targeted therapies, particularly in oncology.[1]

Table 1: Physicochemical Properties of 2-Bromo-5-methoxyaniline
PropertyValueSource(s)
CAS Number 59557-92-5[6]
Molecular Formula C₇H₈BrNO[6]
Molecular Weight 202.05 g/mol [6]
Appearance Brown to black solid or liquid; Light brown crystalline powder[2]
Melting Point 189-190 °C (for hydrochloride salt)[5][7]
Purity Typically ≥98%[5]
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane[3]

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets due to their central role in cell signaling pathways; their dysregulation is a known cause of diseases like cancer.[8][9] 2-Bromo-5-methoxyaniline is a key precursor for several classes of kinase inhibitors, where its structural framework becomes part of the final pharmacophore that binds to the ATP pocket of the target kinase.[10]

Synthesis of Dasatinib Analogues and Other BCR-ABL/Src Inhibitors

Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, is a cornerstone therapy for chronic myelogenous leukemia (CML).[11] The core structure of Dasatinib and many of its analogues can be synthesized using methodologies that involve intermediates derived from substituted anilines.[11][12] 2-Bromo-5-methoxyaniline serves as a valuable starting point for creating structural variants of the N-(2-chloro-6-methylphenyl) moiety found in Dasatinib, allowing researchers to explore structure-activity relationships (SAR) and develop next-generation inhibitors with improved potency, selectivity, or metabolic profiles.[13][14] Synthetic routes often involve coupling reactions to build the central thiazole ring system common to this class of inhibitors.[11][15]

Development of Receptor Tyrosine Kinase (RTK) Inhibitors

The general pharmacophore model for many RTK inhibitors includes a heterocyclic core that mimics the adenine ring of ATP, making hydrogen bonds within the kinase hinge region.[10] 2-Bromo-5-methoxyaniline is used to construct the substituted aniline portions of these inhibitors, which often occupy the solvent-exposed region of the ATP binding site. This allows for the introduction of various substituents to modulate properties like potency, selectivity, and pharmacokinetics.[10] Its derivatives have been incorporated into scaffolds targeting Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][10]

Precursor for Other Biologically Active Molecules

Beyond kinase inhibitors, the unique substitution pattern of 2-Bromo-5-methoxyaniline makes it a valuable intermediate for a range of other bioactive compounds.[16][17] It has been utilized in the synthesis of melatonergic ligands and urolithin derivatives, highlighting its broad applicability in medicinal chemistry programs targeting diverse biological systems.[5][18]

Diagram 1: Synthetic Utility of 2-Bromo-5-methoxyaniline

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Therapeutic Scaffolds cluster_applications Final Applications start 2-Bromo-5-methoxyaniline Hydrochloride buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki-Miyaura Coupling start->suzuki product_N Aryl Amines (C-N Bond Formed) buchwald->product_N + Amine/Amide product_C Biaryl Structures (C-C Bond Formed) suzuki->product_C + Boronic Acid/Ester app1 Kinase Inhibitors (e.g., Dasatinib Analogues) product_N->app1 app2 Other Bioactive Molecules product_N->app2 product_C->app1 product_C->app2

Caption: Key synthetic pathways originating from 2-Bromo-5-methoxyaniline.

Experimental Protocols: Core Synthetic Methodologies

The following protocols provide generalized, yet detailed, procedures for the two most common and powerful cross-coupling reactions involving 2-Bromo-5-methoxyaniline. These methods are foundational for building molecular complexity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds, a crucial step in synthesizing many pharmaceutical agents.[19][20] This reaction couples an aryl halide (2-Bromo-5-methoxyaniline) with an amine or amide.[21]

Objective: To synthesize an N-aryl derivative from 2-Bromo-5-methoxyaniline and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, 4-10 mol%)[22]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the phosphine ligand.

    • Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.[23]

  • Reagent Addition: Add the base (NaOtBu or Cs₂CO₃). If starting with the hydrochloride salt, an additional equivalent of a weaker base may be needed to free the aniline. Then add the amine coupling partner.

    • Causality: The base is essential for deprotonating the amine nucleophile in the catalytic cycle, facilitating its coordination to the palladium center and subsequent reductive elimination.[19]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Causality: Solvents must be anhydrous and degassed to prevent quenching of the base and deactivation of the catalyst.

  • Reaction Execution: Seal the vessel and heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with water, then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired N-aryl compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction, ideal for synthesizing biaryl or aryl-heteroaryl scaffolds.[24][25]

Objective: To synthesize a biaryl compound from 2-Bromo-5-methoxyaniline and an arylboronic acid.

Materials:

  • 2-Bromo-5-methoxyaniline (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 2-5 mol%)[26]

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or Isopropanol/Water)[24][27]

Procedure:

  • Reaction Setup (Inert Atmosphere): In a round-bottom or Schlenk flask, combine 2-Bromo-5-methoxyaniline, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the organic solvent and water. The aqueous phase is crucial for the transmetalation step.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: Removing dissolved oxygen is vital as it can oxidize the Pd(0) catalyst and the phosphine ligands, halting the catalytic cycle.[25]

  • Reaction Execution: Heat the mixture to reflux or the desired temperature (typically 85-100 °C) with vigorous stirring.[24]

  • Monitoring: Track the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.[24]

  • Workup: a. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). b. Combine the organic extracts and wash with brine. c. Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material by flash chromatography or recrystallization to yield the pure biaryl product.

Diagram 2: General Workflow for Cross-Coupling Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reagents: Aryl Halide, Catalyst, Ligand, Base prep2 Prepare Dry, Degassed Solvents react1 Assemble Under Inert Atmosphere (Ar or N₂) prep2->react1 react2 Add Solvents & Coupling Partner react1->react2 react3 Heat to Target Temperature react2->react3 react4 Monitor Progress (TLC, LC-MS) react3->react4 workup1 Cool & Quench Reaction react4->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography or Recrystallization workup3->purify final Pure Product purify->final Characterization (NMR, MS)

Caption: A typical experimental workflow for a palladium-catalyzed coupling.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[28]

  • Hazards: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[28][29] May cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[28][30] It can cause skin, eye, and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[30] All manipulations should be performed in a well-ventilated chemical fume hood.[29]

  • Handling: Avoid dust formation and inhalation.[29] Do not eat, drink, or smoke when using this product.[28] Wash hands and any exposed skin thoroughly after handling.[30]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[28] Keep locked up and away from light, as the compound can be light-sensitive.[28] Store under an inert atmosphere as it may also be air-sensitive.[28]

  • First Aid:

    • Inhalation: Move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[29]

    • Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water. Call a physician.[28]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult an ophthalmologist.[29]

    • Ingestion: If swallowed, rinse mouth with water and call a poison control center or doctor immediately.[29]

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its utility is most pronounced in the synthesis of kinase inhibitors, where it provides a reliable scaffold for constructing complex and potent therapeutic agents. The mastery of palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling is essential for leveraging the full synthetic potential of this reagent. The protocols and information provided herein serve as a foundational guide for researchers aiming to incorporate this valuable intermediate into their drug discovery programs, enabling the efficient development of novel bioactive molecules.

References

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  • 2-Bromo-5-methoxyaniline | 59557-92-5. Sigma-Aldrich.
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  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. PubChem.
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  • 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm. BLD Pharm.
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  • 2-Bromo-5-methoxyaniline. LookChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. (n.d.). PubMed.
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  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (n.d.). Benchchem.
  • Design and Synthesis of Novel Dasatinib Analogues. (2016). Asian Journal of Chemistry.
  • Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. (n.d.).
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis process of dasatinib and intermediate thereof. (n.d.).
  • Bioactive Molecules from Plants: Discovery and Pharmaceutical Applic
  • Special Issue : Bioactive Molecules in Medicinal Chemistry. (n.d.). MDPI.

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Use of 2-Bromo-5-methoxyaniline hydrochloride in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-5-methoxyaniline hydrochloride in the synthesis of pharmaceutical intermediates.

Introduction: The Strategic Importance of this compound

2-Bromo-5-methoxyaniline, and its hydrochloride salt, is a highly versatile aromatic building block pivotal in the landscape of modern pharmaceutical synthesis.[1][2] Its utility stems from a unique combination of functional groups: a nucleophilic aniline, a methoxy group that influences electronic properties and provides a potential site for demethylation, and a strategically placed bromine atom. This bromine atom is the key to its role as a versatile intermediate, serving as a reactive handle for sophisticated carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.[3] These reactions, particularly palladium-catalyzed cross-couplings, are foundational in constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs).[4][5]

This guide provides a detailed overview of its applications, focusing on the underlying principles of key reactions and offering robust protocols for its use in the synthesis of advanced pharmaceutical intermediates, such as those for epidermal growth factor receptor (EGFR) inhibitors and melatonergic ligands.[1][6]

Table 1: Physicochemical Properties of 2-Bromo-5-methoxyaniline

Property Value Source
CAS Number 59557-92-5 [1][7][8]
Molecular Formula C₇H₈BrNO [1][9]
Molecular Weight 202.05 g/mol [1][8][9]
Appearance Light brown crystalline powder [8]
Melting Point 189-190 °C [1][8]

| IUPAC Name | 2-bromo-5-methoxyaniline |[9] |

Core Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[10][11][12] For 2-Bromo-5-methoxyaniline, this reaction is instrumental in attaching a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, a critical step in building the core scaffolds of many therapeutic agents, particularly kinase inhibitors.[11][13]

Reaction Principle

The catalytic cycle involves three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-methoxyaniline. The C-Br bond is significantly more reactive than a C-Cl bond, allowing for chemoselective coupling.[10][11][14]

  • Transmetalation : The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[11]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new biaryl or alkyl-aryl structure and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

Experimental Workflow and Protocol

The following diagram and protocol provide a generalized approach. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[15]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Add Substrate, Boronic Acid, & Base to Flask catalyst 2. Add Pd Catalyst & Ligand solvent 3. Add Degassed Solvent heat 4. Heat to Target Temperature solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) quench 6. Cool & Quench monitor->quench extract 7. Aqueous Extraction purify 8. Column Chromatography product product purify->product Final Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Suzuki Coupling of 2-Bromo-5-methoxyaniline with Phenylboronic Acid

This protocol is a representative starting point for coupling arylboronic acids.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[11]

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand.

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[11]

  • Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[11]

  • Reaction : Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[11]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

Component Examples Typical Loading (mol%) Purpose
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), CataCXium A Palladacycle 1-5% The active catalyst that drives the C-C bond formation.[15]
Ligand SPhos, XPhos, PPh₃ 1-10% Stabilizes the Pd center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ 200-300% Activates the boronic acid for the transmetalation step.[11]

| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF, often with Water | N/A | Solubilizes reagents and influences reaction kinetics.[15] |

Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[4][16] This reaction is indispensable in medicinal chemistry for synthesizing the arylamine and heteroarylamine motifs that are ubiquitous in pharmaceuticals.[5] Using 2-Bromo-5-methoxyaniline as the substrate allows for the introduction of diverse amine-containing side chains, significantly expanding molecular complexity.

Reaction Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition : A Pd(0) complex inserts into the C-Br bond of 2-Bromo-5-methoxyaniline.[16]

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[16]

  • Reductive Elimination : The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated.[16]

Experimental Workflow and Protocol

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Add Substrate, Base, Pd Catalyst, & Ligand solvent 2. Add Anhydrous Solvent amine 3. Add Amine Substrate heat 4. Heat to Target Temperature amine->heat monitor 5. Monitor Progress (TLC / LC-MS) filter 6. Cool & Filter (e.g., through Celite) monitor->filter extract 7. Aqueous Extraction purify 8. Column Chromatography product product purify->product Final Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-methoxyaniline

This protocol provides a general method for coupling with a primary or secondary amine.

  • Reaction Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.) to a dry Schlenk tube.[16]

  • Reagent Addition : Add this compound (1.0 equiv.) to the tube.

  • Inert Atmosphere : Seal the tube, evacuate, and backfill with an inert gas. Repeat three times.[16]

  • Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2-1.5 equiv.).[4]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][16]

  • Monitoring : Follow the reaction's progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[14][16]

  • Extraction & Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]

Application in Kinase Inhibitor Synthesis: A Conceptual Pathway

Many kinase inhibitors, such as the EGFR inhibitor Gefitinib, feature a substituted quinazoline core.[17][18][19][20] While published syntheses of Gefitinib may start from different materials, 2-Bromo-5-methoxyaniline represents a valuable precursor for analogous structures. A key synthetic disconnection involves forming the bond between the aniline nitrogen and the quinazoline core, a transformation perfectly suited for a Buchwald-Hartwig or SₙAr reaction.

The diagram below illustrates a conceptual pathway where a bromoaniline derivative is coupled to a heterocyclic core, a common strategy in constructing libraries of potential kinase inhibitors.

Kinase_Inhibitor_Synthesis A 2-Bromo-5-methoxyaniline Hydrochloride C Kinase Inhibitor Scaffold A->C Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) B Substituted Quinazoline Halide B->C

Caption: Conceptual coupling to form a kinase inhibitor scaffold.

This strategy leverages the C-Br bond as a linchpin. By first using the aniline's nucleophilicity and then exploiting the bromine for a subsequent cross-coupling (or vice-versa), chemists can rapidly build molecular diversity around a central scaffold, which is a key process in lead optimization during drug discovery.

Safety, Handling, and Storage

2-Bromo-5-methoxyaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.[21]

Hazard Identification
  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[9][21]

  • Irritation : Causes skin irritation and serious eye irritation.[9][21]

  • Organ Toxicity : May cause respiratory irritation.[9][21] May cause damage to organs through prolonged or repeated exposure.

Recommended Handling and PPE
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[21] Ensure eyewash stations and safety showers are readily accessible.[21]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[21]

    • Skin Protection : Wear chemical-resistant gloves and protective clothing to prevent skin exposure.[21]

    • Respiratory Protection : If dusts are generated or exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[21]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[21]

Storage Conditions
  • General : Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

  • Sensitivities : The compound may be light and air-sensitive. Store under an inert atmosphere (e.g., Argon) and keep in a dark place.[7]

  • Security : Store locked up or in an area accessible only to qualified personnel.[21]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient and modular construction of complex pharmaceutical intermediates. By understanding the principles behind its reactivity and adhering to safe handling protocols, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-28). 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information.
  • Fisher Scientific. (2024-04-01). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET.
  • BLD Pharm. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ChemicalBook. (2025-11-08). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYANILINE HCL.
  • PubChem. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016.
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  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
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Application Notes & Protocols: The Strategic Utility of 2-Bromo-5-methoxyaniline Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-methoxyaniline hydrochloride as a pivotal starting material for the synthesis of diverse heterocyclic compounds. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of mechanistic insights and field-proven experimental protocols. We will dissect the strategic importance of its unique trifunctional substitution pattern—an amine, a bromo group, and a methoxy moiety—which offers a rich platform for sophisticated molecular engineering. The guide covers key synthetic transformations, including palladium- and copper-catalyzed cross-coupling reactions, and provides detailed, step-by-step protocols for the synthesis of valuable heterocyclic scaffolds, such as substituted quinolines.

Introduction: A Versatile Building Block

2-Bromo-5-methoxyaniline is a highly functionalized aromatic compound that serves as a versatile precursor in the field of organic synthesis.[1][2][3] Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Amino Group (-NH₂): Acts as a potent nucleophile and a directing group, readily participating in cyclization and condensation reactions to form nitrogen-containing heterocycles.

  • The Bromo Group (-Br): Serves as an excellent leaving group, providing a reactive handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This enables the facile introduction of carbon, nitrogen, and oxygen-based substituents.

  • The Methoxy Group (-OCH₃): Functions as an electron-donating group, modulating the reactivity of the aromatic ring. It can also be a site for subsequent chemical modification, such as ether cleavage, to introduce further diversity.

This unique combination makes this compound an ideal starting point for constructing complex molecular architectures, particularly those found in pharmaceuticals, agrochemicals, and organic electronic materials like OLEDs.[4][5][6]

Table 1: Physicochemical Properties of 2-Bromo-5-methoxyaniline

PropertyValueReferences
CAS Number 59557-92-5[1][7][8]
Molecular Formula C₇H₈BrNO[1][7]
Molecular Weight 202.05 g/mol [5][7]
Appearance White to brown or black solid/powder[1]
Melting Point 189-190°C (for hydrochloride salt)[1][5]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Foundational Synthetic Transformations

The strategic application of 2-Bromo-5-methoxyaniline hinges on its proficiency in modern cross-coupling chemistry. These reactions leverage the bromo substituent as a linchpin for building molecular complexity.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen (C-N) bonds.[9][10] This reaction is indispensable for synthesizing complex diarylamines or coupling the aniline with other aryl halides, which can be precursors for larger heterocyclic systems.

Causality of Experimental Choices: The reaction's success relies on a synergistic interplay between a palladium catalyst, a specialized phosphine ligand, and a base. The ligand (e.g., XPhos, BINAP) is crucial; sterically bulky and electron-rich ligands stabilize the palladium(0) active species and facilitate the challenging reductive elimination step that forms the C-N bond.[9][11] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is essential for deprotonating the amine coupling partner without competing in side reactions.[12]

Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9][11]

Buchwald-Hartwig Amination Workflow cluster_reaction Reaction & Workup Start 2-Bromo-5-methoxyaniline + Amine Coupling Partner Reagents Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) + Anhydrous Solvent (e.g., Toluene) ReactionVessel Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Reagents->ReactionVessel Combine & Stir Workup Quench Liquid-Liquid Extraction ReactionVessel->Workup Monitor by TLC/LC-MS Purification Column Chromatography Workup->Purification Product Coupled Arylamine Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[13][14] This reaction is particularly valuable as the resulting arylalkyne products are versatile intermediates for synthesizing heterocycles like quinolines and indoles through subsequent cyclization reactions.[15][16]

Causality of Experimental Choices: This reaction uniquely employs a dual catalytic system. The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) activates the alkyne by forming a copper(I) acetylide species.[13] This acetylide is more nucleophilic and readily undergoes transmetalation to the palladium center. An amine base (e.g., triethylamine) is used both to scavenge the HBr byproduct and to serve as the solvent. Anhydrous and anaerobic conditions are often required to prevent side reactions like the homocoupling of alkynes (Glaser coupling).[14]

Sonogashira Coupling Workflow cluster_reaction Reaction & Workup Start 2-Bromo-5-methoxyaniline + Terminal Alkyne Reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) Co-catalyst (CuI) + Amine Base (e.g., Et₃N) + Solvent (e.g., THF) ReactionVessel Inert Atmosphere (N₂ or Ar) Room Temp. to Reflux Reagents->ReactionVessel Combine & Stir Workup Filter (amine salts) Concentrate ReactionVessel->Workup Monitor by TLC/LC-MS Purification Column Chromatography Workup->Purification Product Arylalkyne Product Purification->Product

Caption: General workflow for Sonogashira cross-coupling.

Copper-Catalyzed Ullmann Condensation

As a classical alternative to palladium-catalyzed methods, the Ullmann condensation uses copper to forge C-N, C-O, or C-S bonds.[17][18] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations employ catalytic copper with ligands (e.g., diamines, phenanthroline), making the reaction milder and more versatile.[10][17][19][20] It remains a highly relevant tool, especially for specific substrate classes where palladium catalysis may be less effective.

Causality of Experimental Choices: The reaction's efficiency is highly dependent on the copper source and the ligand. Copper(I) salts like CuI are typically more effective. Ligands are critical; they solubilize the copper species and accelerate the catalytic cycle, allowing for lower reaction temperatures.[17] A strong base is required to generate the nucleophile (e.g., an alkoxide from a phenol or an amide from an amine). High-boiling polar solvents like DMF or NMP are often used to ensure reactants remain in solution at the required temperatures.[17]

Table 2: Comparison of Key Cross-Coupling Methodologies

ReactionMetal CatalystTypical Ligand(s)Typical Base(s)Key Bond Formed
Buchwald-Hartwig Palladium (Pd)Biarylphosphines (XPhos, SPhos)NaOtBu, K₃PO₄, Cs₂CO₃C-N
Sonogashira Palladium (Pd) & Copper (Cu)Triphenylphosphine (PPh₃)Et₃N, DIPAC-C (sp²-sp)
Ullmann Copper (Cu)Phenanthroline, DiaminesK₂CO₃, Cs₂CO₃, KOHC-N, C-O, C-S

Application Protocol: Synthesis of a Substituted 6-Methoxyquinoline

This section provides a validated, multi-step protocol demonstrating the synthesis of a 6-methoxy-2,4-disubstituted quinoline, a privileged scaffold in medicinal chemistry.[21][22] The strategy employs a Sonogashira coupling to install a key side chain, followed by an acid-catalyzed intramolecular cyclization—a variation of the Friedländer annulation.

Logical Relationship: Multi-Step Quinoline Synthesis

Quinoline Synthesis Pathway A 2-Bromo-5-methoxyaniline B Step 1: Sonogashira Coupling (with Terminal Alkyne) A->B C Intermediate: 2-Alkynyl-5-methoxyaniline B->C D Step 2: Alkyne Hydration (Acid-catalyzed) C->D E Intermediate: 2-Acyl-5-methoxyaniline D->E F Step 3: Friedländer Annulation (Cyclocondensation) E->F G Final Product: Substituted 6-Methoxyquinoline F->G

Caption: Multi-step pathway to quinolines from 2-Bromo-5-methoxyaniline.

Experimental Protocol: Synthesis of 6-methoxy-2-methyl-4-phenylquinoline

This protocol is representative and should be performed by trained chemists under appropriate safety conditions.

Step 1: Sonogashira Coupling to Synthesize 2-((4-methoxyphenyl)ethynyl)-5-methoxyaniline

  • Materials & Setup:

    • This compound (1.0 eq)

    • 1-ethynyl-4-methoxybenzene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Procedure:

    • To the round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous THF, followed by triethylamine. Stir for 10 minutes.

    • Add 1-ethynyl-4-methoxybenzene via syringe.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the arylalkyne intermediate.

Step 2: Hydration and Friedländer Annulation

  • Materials & Setup:

    • Arylalkyne intermediate from Step 1 (1.0 eq)

    • Acetone (serves as reactant and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve the arylalkyne intermediate in a sufficient volume of acetone.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). Caution: Exothermic.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction involves hydration of the alkyne to a ketone, followed by in-situ condensation with acetone.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the final 6-methoxy-2-methyl-4-phenylquinoline.

Conclusion

This compound is a demonstrably powerful and versatile reagent in the synthesis of heterocyclic compounds. Its strategically positioned functional groups enable chemists to employ a range of high-efficiency catalytic cross-coupling reactions to build molecular complexity in a controlled and predictable manner. The protocols and mechanistic discussions provided herein underscore its value in constructing medicinally relevant scaffolds like quinolines, making it an indispensable tool for professionals in drug discovery and chemical development.

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Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2] This reaction's utility is particularly pronounced in the field of drug discovery, where the synthesis of substituted biaryl and heteroaryl structures is a constant necessity. This application note provides a detailed, field-tested protocol for the Suzuki coupling of 2-Bromo-5-methoxyaniline hydrochloride, a common and valuable building block in medicinal chemistry.[3][4] We will delve into the mechanistic rationale behind the procedural steps, with a special focus on the critical considerations required when using a hydrochloride salt as a starting material. This guide is intended for researchers and drug development professionals seeking a robust and reproducible methodology for synthesizing complex aniline derivatives.

The Suzuki-Miyaura Catalytic Cycle: Mechanism and Key Considerations

The efficacy of the Suzuki coupling hinges on a palladium-catalyzed cycle, which seamlessly orchestrates three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Biaryl->Product ArylHalide Ar-X (2-Bromo-5-methoxyaniline) ArylHalide->Pd0 BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Aryl Base Base (e.g., K₂CO₃) Base->BoronicAcid activates Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Flask Preparation Add all solid reagents to a flame-dried Schlenk flask. B 2. Inert Atmosphere Cycle vacuum and backfill with Argon (3x). A->B C 3. Solvent Addition Add degassed 1,4-Dioxane and Water via syringe. B->C D 4. Reaction Heating Stir vigorously at 90-100 °C. Monitor by TLC/LC-MS. C->D E 5. Aqueous Work-up Cool, dilute with water, and extract with Ethyl Acetate. D->E F 6. Purification Dry, concentrate, and purify by flash column chromatography. E->F G 7. Characterization Confirm structure and purity via NMR and Mass Spectrometry. F->G

Caption: A streamlined workflow for the Suzuki coupling protocol.

  • Reaction Setup: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 239 mg), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), and anhydrous potassium carbonate (3.0 mmol, 415 mg).

    • Scientist's Note: Pd(dppf)Cl₂ is a highly versatile and robust pre-catalyst, effective for a wide range of substrates, including electron-rich anilines. [7]Its stability allows for easy handling, and it readily forms the active Pd(0) species in situ.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with argon or nitrogen gas. Repeat this cycle a total of three times to thoroughly remove oxygen, which can oxidize and deactivate the catalyst. [8]

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 20-30 minutes. Using a syringe, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed water (2 mL) to the reaction flask.

    • Scientist's Note: The dioxane/water solvent system is effective at solubilizing both the organic substrates and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 90-100 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up and Extraction: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (25 mL) to remove residual water and inorganic salts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and structure.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Reaction 1. Inactive Catalyst (Oxygen exposure).2. Insufficient Base.3. Poor Boronic Acid Quality.1. Ensure rigorous inert atmosphere techniques. Use fresh, high-quality solvents and reagents.2. Confirm the use of at least 3 eq. of anhydrous base.3. Use a fresh bottle of boronic acid or consider converting it to a more stable pinacol ester. [8]
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.Improve the degassing procedure for solvents and ensure a tight seal on the reaction vessel. Lowering the catalyst loading may also help. [2]
Protodeboronation The boronic acid is replaced by a proton from the solvent.Ensure the base is sufficiently strong and present in excess. Minimize reaction time once the starting material is consumed. Using boronic esters can increase stability. [8]
Poor Solubility Substrates or reagents not fully dissolved.Try alternative solvent systems like DMF/water or 2-MeTHF/water. Gentle warming may be necessary to achieve dissolution before heating to reaction temperature. [9]

Conclusion

This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura coupling of this compound. By emphasizing the critical role of excess base to neutralize the hydrochloride salt, this guide addresses a common pitfall and ensures a higher probability of success. The detailed procedural steps, coupled with mechanistic insights and troubleshooting advice, equip researchers with the necessary tools to confidently synthesize valuable biaryl aniline derivatives for applications in pharmaceutical and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • RSC Publishing. (n.d.). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies.
  • C. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis.
  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Homework.Study.com. (n.d.). Write the equation for the neutralization of aniline with HCl.
  • Chegg.com. (2016, March 7). Solved equation for the neutralization of aniline with hcl.
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Application Note: Palladium-Catalyzed C-N Cross-Coupling of 2-Bromo-5-methoxyaniline Hydrochloride via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylamine Synthesis

The arylamine motif is a cornerstone in modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of carbon-nitrogen (C-N) bonds, largely supplanting harsher, more traditional methods due to its broad substrate scope and exceptional functional group tolerance.[2][3]

This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination utilizing 2-Bromo-5-methoxyaniline hydrochloride. This substrate presents a unique and instructive case study due to two key features: the presence of an aryl bromide, a reliable coupling partner, and the amine functionality being supplied as a hydrochloride salt. The proper handling of the salt is critical for reaction success and offers insights into designing robust reaction conditions for a wide array of amine salts encountered in drug discovery and development.

The Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The efficiency of each step is highly dependent on the judicious selection of the ligand, base, and solvent.[4]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition : The active L-Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5][6]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][8]

  • Reductive Elimination : The final step involves the formation of the new C-N bond, which yields the desired arylamine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[2][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Br) in1 oa_complex->in1 Amine Coordination (+ HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') in2 amido_complex->in2 Reductive Elimination product Ar-NR'R'' (Product) in1->amido_complex Deprotonation (- H-Base⁺Br⁻) in2->pd0 in2->product in3

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Core Principles: Causality Behind Experimental Design

A successful reaction is not merely a consequence of following steps but of understanding the function of each component.

  • The Substrate Challenge: this compound The starting material is an aryl bromide, which exhibits a favorable reactivity profile for oxidative addition, generally being more reactive than aryl chlorides but less prone to catalyst inhibition than some aryl iodides.[10] The critical feature is the hydrochloride salt. The aniline nitrogen is protonated (Ar-NH₃⁺Cl⁻) and is therefore not nucleophilic. A stoichiometric equivalent of base must be added to neutralize this salt and liberate the free aniline (Ar-NH₂) before it can act as a substrate for the subsequent C-N coupling reaction. This is in addition to the base required for the catalytic cycle itself.[7]

  • Catalyst & Ligand: The Engine of the Reaction Modern Buchwald-Hartwig aminations overwhelmingly favor pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10] These precatalysts provide more reliable and reproducible results. The ligand is arguably the most critical variable. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential.[2][11] They promote the crucial, often slow, steps of oxidative addition and reductive elimination while preventing undesirable side reactions like beta-hydride elimination.[2] For couplings involving primary anilines, ligands like BrettPhos have shown excellent efficacy.[12]

  • The Role of the Base: More Than a Proton Abstractor The base performs two vital functions in this specific protocol:

    • Stoichiometric Neutralization: Neutralizes the aniline hydrochloride salt.

    • Catalytic Deprotonation: Deprotonates the coordinating amine partner during the catalytic cycle to form the key palladium-amido intermediate.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used because they are strong enough to deprotonate the amine without competing as a nucleophile.[13][14] Weaker bases like K₃PO₄ or Cs₂CO₃ can be employed for substrates with base-sensitive functional groups.[10]

  • Solvent Selection: The Reaction Environment The ideal solvent should be aprotic and capable of solubilizing the reactants and catalyst complex. Toluene, 1,4-dioxane, and THF are the most common choices.[10] It is critical to avoid chlorinated solvents and coordinating solvents like acetonitrile or pyridine, which can bind to the palladium center and inhibit catalysis.[10]

Detailed Experimental Protocol

This protocol describes the coupling of This compound with Morpholine as a representative secondary amine.

Reaction Scheme: (Self-generated image - a proper chemical drawing tool would be used in a real application note)

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Bromo-5-methoxyaniline HClC₇H₉BrClNO238.511.01.0
MorpholineC₄H₉NO87.121.21.2
BrettPhos Pd G3 PrecatalystC₄₁H₅₈NO₃PPdS818.410.020.02 (2 mol%)
BrettPhosC₃₅H₄₈O₃P560.730.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.102.42.4
Anhydrous TolueneC₇H₈92.145.0 mL-

Equipment

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Flash column chromatography system

Procedure

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a stir bar, add the BrettPhos Pd G3 precatalyst (0.02 mmol), additional BrettPhos ligand (0.02 mmol), and sodium tert-butoxide (2.4 mmol).

    • Causality Note: Adding a slight excess of free ligand can help stabilize the catalyst and prevent decomposition. The 2.4 equivalents of base account for 1.0 eq. to neutralize the HCl salt and 1.4 eq. for the catalytic cycle.[7][14]

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Add the this compound (1.0 mmol) to the flask as a solid.

    • Via syringe, add anhydrous toluene (5.0 mL) followed by morpholine (1.2 mmol).

    • Causality Note: It is crucial to use an anhydrous solvent to prevent quenching the strong base and interfering with the catalytic cycle.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 100 °C.

    • Stir the reaction vigorously. The mixture will typically become dark and homogeneous or remain a fine suspension.

    • Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product, 4-(2-amino-4-methoxyphenyl)morpholine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient base; inactive catalyst; poor quality solvent.Ensure 2.4+ eq. of fresh, high-purity NaOtBu are used. Use a new bottle of precatalyst. Use freshly distilled or purchased anhydrous solvent.
Reductive Dehalogenation Catalyst decomposition; reaction temperature too high.Add a slight excess of ligand (e.g., 1:1.2 Pd:Ligand ratio). Lower the reaction temperature to 80-90 °C and increase reaction time.
Formation of Di-arylated Amine (If coupling with a primary amine) The product is more reactive than the starting amine.Use a ligand designed for mono-arylation, such as BrettPhos.[12] Use a larger excess of the primary amine starting material.
Difficult Purification Residual palladium catalyst or phosphine oxide.During workup, filter the diluted reaction mixture through a small pad of Celite® to remove insoluble palladium species.[15] Phosphine oxides can sometimes be removed with specific extraction techniques if chromatography is challenging.

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for modern organic synthesis. This application note demonstrates that by understanding the underlying mechanism and the specific function of each reagent, even challenging substrates like amine hydrochloride salts can be used effectively. The key to success with this compound is the use of sufficient base to both neutralize the salt and drive the catalytic cycle. With the appropriate selection of a modern palladium precatalyst, a bulky phosphine ligand, and anhydrous conditions, this protocol provides a reliable and high-yielding pathway to valuable arylamine products.

References

  • Title: Buchwald–Hartwig amin
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS C
  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
  • Title: Role of the base in Buchwald-Hartwig amin
  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL:[Link]
  • Title: Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions Source: Green Chemistry (RSC Publishing) URL:[Link]
  • Title: The Role of the Base in Buchwald-Hartwig Amination.
  • Title: Synthetic Methods for Primary Anilines Source: ScienceDirect URL:[Link]
  • Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics (ACS Public
  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF Source: ResearchG
  • Title: Use of base metals in Buchwald-Hartwig coupling Source: ACS Green Chemistry Institute URL:[Link]
  • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute URL:[Link]
  • Title: Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions Source: ResearchG
  • Title: Role of the Base in Buchwald–Hartwig Amin
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Title: Purification of Buchwald-Hartwig amination Source: Chemistry Stack Exchange URL:[Link]

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Application Note & Protocol: Strategic N-Alkylation of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-methoxyaniline Derivatives

2-Bromo-5-methoxyaniline is a highly versatile chemical intermediate, prized in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of its functional groups—a nucleophilic amine, an activating methoxy group, and a bromine atom suitable for cross-coupling reactions—makes it a valuable scaffold. The N-alkylation of this aniline is a critical transformation, yielding secondary and tertiary amines that are core components of numerous biologically active compounds and functional materials.[1]

This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of 2-Bromo-5-methoxyaniline hydrochloride. It moves beyond a single method to explore multiple strategic approaches, explaining the causality behind experimental choices to empower researchers to select and optimize the ideal conditions for their specific synthetic goals.

Core Principles: Overcoming the Hydrochloride Hurdle

The starting material, this compound, presents an initial and critical challenge: the amine group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic.[2] Therefore, the mandatory first step in any N-alkylation protocol is the in situ deprotonation of the ammonium salt to liberate the free, nucleophilic aniline. This is achieved by adding a suitable base.

Deprotonation cluster_0 Deprotonation Equilibrium Aniline_HCl 2-Bromo-5-methoxyaniline Hydrochloride (Non-nucleophilic) Base + Base Aniline_HCl->Base Free_Aniline Free Aniline (Nucleophilic) Acid - Conjugate Acid Free_Aniline->Acid Base->Free_Aniline Deprotonation Acid->Aniline_HCl Protonation

Caption: Deprotonation of the aniline hydrochloride to the free amine.

Once liberated, the free aniline can engage in several N-alkylation pathways, primarily classical nucleophilic substitution, reductive amination, or catalytic "borrowing hydrogen" methods.[3][4]

Strategic Selection of Reaction Components

The success of the N-alkylation reaction hinges on the judicious selection of the alkylating agent, base, and solvent. The choice of one component directly influences the others, creating a matrix of conditions that can be tailored to achieve mono- or di-alkylation with high selectivity.

ComponentStrategy / OptionsAdvantagesDisadvantagesKey Scientific Considerations
Alkylation Strategy 1. Alkyl Halides (SN2) [3][4]Direct, simple setup, widely applicable for primary and some secondary halides.Risk of over-alkylation to tertiary amines and quaternary salts.[2][4] Generates stoichiometric acidic byproduct (e.g., HBr).To favor mono-alkylation, use a slight excess (1.0-1.2 equivalents) of the alkyl halide and add it slowly to the reaction mixture.
2. Reductive Amination [3]Excellent for mono-alkylation, high functional group tolerance, uses readily available aldehydes/ketones.Requires a stoichiometric amount of a specific reducing agent (e.g., NaBH(OAc)₃).The reaction is typically a one-pot, two-step process: imine formation followed by in-situ reduction. A weak acid catalyst can accelerate imine formation.[3][5]
3. "Borrowing Hydrogen" [6][7][8]Atom-economical, environmentally benign (water is the only byproduct), uses alcohols as alkylating agents.[3][4]Requires a metal catalyst (e.g., Ru, Ir, Co), often at elevated temperatures (100-140 °C).[4][6] Catalyst screening may be necessary.The mechanism involves catalyst-mediated oxidation of the alcohol to an aldehyde, imine formation, and subsequent reduction by the metal-hydride intermediate.[7]
Base Inorganic Carbonates (K₂CO₃, Cs₂CO₃)Cost-effective, strong enough for deprotonation and scavenging acid byproducts.Often heterogeneous, requiring vigorous stirring; can lead to slower reaction rates.Use at least 2.0 equivalents: 1.0 eq to neutralize the hydrochloride salt and 1.0 eq to neutralize the acid formed during alkylation with a halide.
Organic Amines (TEA, DIPEA)Homogeneous, easy to remove during workup.Can be less effective than inorganic bases for complete deprotonation; may require excess.DIPEA (Hünig's base) is sterically hindered and non-nucleophilic, preventing it from competing in the alkylation reaction.
Strong Bases (t-BuOK)Highly effective; required for activating alcohols in "Borrowing Hydrogen" methods.[6][7]Highly sensitive to moisture and protic solvents; requires anhydrous conditions.Used in catalytic amounts in conjunction with a metal catalyst for alcohol alkylation.
Solvent Polar Aprotic (Acetonitrile, DMF)Excellent for SN2 reactions by stabilizing the transition state.[9]DMF has a high boiling point, making it difficult to remove. Both must be anhydrous.Acetonitrile is often a good first choice for reactions with alkyl halides at moderate temperatures.
Chlorinated (DCM, DCE)Good for reductive aminations; low boiling point simplifies product isolation.[3]Environmental and health concerns.Ensure the solvent is dry, as water can interfere with reducing agents and imine formation.
Aromatic (Toluene, Xylene)Necessary for the high temperatures often required for "Borrowing Hydrogen" catalysis.[4][6]Lower polarity may not be ideal for all SN2 reactions.Toluene is typically used for reactions in the 100-140 °C range.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the three primary N-alkylation strategies.

Protocol 1: Classical N-Alkylation with an Alkyl Bromide

This protocol describes the direct mono-N-alkylation using a classical SN2 approach, which is often the most straightforward method.

Caption: Workflow for classical N-alkylation with an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration approx. 0.1-0.2 M).

  • Reagent Addition: Begin vigorous stirring. Slowly add the alkyl bromide to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[3]

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.[3][5]

Protocol 2: Selective N-Alkylation via Reductive Amination

This method offers high selectivity for mono-alkylation and is ideal for introducing a wide variety of alkyl groups from corresponding aldehydes or ketones.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (e.g., Cyclohexanone) (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Deprotonation: In a round-bottom flask, suspend this compound in anhydrous DCE. Add triethylamine (1.1 eq) and stir for 15-20 minutes to liberate the free aniline.

  • Imine Formation: Add the aldehyde or ketone to the mixture. Stir at room temperature for 1-2 hours to allow for imine formation.[3]

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir at room temperature until TLC analysis indicates complete consumption of the imine intermediate (typically 6-24 hours).

  • Workup:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Protocol 3: Catalytic "Borrowing Hydrogen" N-Alkylation with an Alcohol

This advanced protocol represents a greener, more atom-economical approach, suitable for laboratories equipped for catalytic synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (e.g., Benzyl Alcohol) (1.5 eq)

  • [Ru(p-cymene)Cl₂]₂ catalyst (1-2 mol%)

  • Potassium tert-Butoxide (t-BuOK) (1.1 eq for deprotonation + 1.1 eq for catalysis, total 2.2 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), add the Ruthenium catalyst, potassium tert-butoxide, and this compound to an oven-dried reaction vessel.

  • Reagent Addition: Add anhydrous toluene, followed by the primary alcohol.

  • Reaction: Seal the vessel and heat the mixture to 110-140 °C with vigorous stirring for 18-24 hours.[6]

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic base.[3]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Incomplete deprotonation of the hydrochloride salt. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low.1. Ensure at least 2.0 eq of base (K₂CO₃) or 1.1 eq of a stronger base (for deprotonation step) is used. 2. Switch to a more reactive halide (I > Br > Cl) or increase the reaction temperature. 3. Incrementally increase the temperature by 10-20 °C.
Significant Di-alkylation 1. The mono-alkylated product is more nucleophilic than the starting aniline. 2. Excess alkylating agent was used.1. Use no more than 1.0-1.1 equivalents of the alkylating agent. 2. Add the alkylating agent slowly over a period of 30-60 minutes to maintain its low concentration. 3. Consider reductive amination for higher mono-selectivity.
Complex Mixture of Products 1. Reaction temperature is too high, causing decomposition. 2. O-alkylation of the methoxy group (unlikely but possible with very harsh agents).1. Reduce the reaction temperature. 2. Confirm product structure by NMR and MS to rule out side reactions.

Conclusion

The N-alkylation of this compound is a versatile and crucial transformation for synthesizing valuable chemical entities. A successful outcome is not dependent on a single "correct" protocol but rather on a strategic selection of reagents and conditions tailored to the specific alkyl group being introduced and the desired product selectivity. By understanding the core principles of aniline reactivity and the distinct advantages of classical SN2, reductive amination, and catalytic borrowing hydrogen methodologies, researchers can confidently and efficiently access a wide range of N-alkylated derivatives.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • BenchChem. (2025).
  • Pouresmaeily Seyed, M., et al. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.
  • ResearchGate. (n.d.).
  • Maji, B., & Ghorai, P. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.

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Application Notes and Protocols for the Derivatization of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-bromo-5-methoxyaniline hydrochloride. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into key derivatization strategies including N-acylation, N-alkylation, Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig). The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical guidance for successful implementation in a laboratory setting.

Introduction: The Synthetic Versatility of 2-Bromo-5-methoxyaniline

2-Bromo-5-methoxyaniline is a substituted aniline that serves as a valuable scaffold in organic synthesis. The presence of three key functional groups—a nucleophilic amino group, a bromine atom amenable to cross-coupling and other transformations, and a methoxy group that influences the electronic properties of the aromatic ring—makes it a highly versatile precursor for the synthesis of complex molecules.[4] Its derivatives have found applications in medicinal chemistry as intermediates for pharmaceuticals, including anesthetic and anti-allergic agents, and in materials science.[3][4]

This guide will focus on the derivatization of its hydrochloride salt. It is important to note that for many of the reactions described herein, the free aniline is the reactive species. Therefore, a preliminary neutralization step is often required to liberate the free amine from its hydrochloride salt. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic amine like triethylamine.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the primary amino group of 2-bromo-5-methoxyaniline into an amide. This derivatization can serve multiple purposes, including protecting the amino group during subsequent reactions or introducing a functional moiety that is crucial for the biological activity of the target molecule.

Reaction Principle

The N-acylation of anilines typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.

Experimental Protocol: N-Acetylation using Acetyl Chloride

This protocol describes the N-acetylation of this compound using acetyl chloride under Schotten-Baumann conditions.[5]

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolution and Neutralization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM, approximately 20 mL per gram of substrate).

  • Basification: Add 10% aqueous sodium hydroxide solution (2.5 eq of NaOH) to the vigorously stirring suspension. Stir for 15-20 minutes, or until the solid has dissolved and the free aniline has been extracted into the organic layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Acylation: Transfer the dried DCM solution of the free aniline to a clean round-bottom flask and cool the vigorously stirring solution to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-bromo-5-methoxyphenyl)acetamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Data for N-Acetylation

ParameterValue
Substrate This compound
Reagent Acetyl Chloride
Base NaOH (for neutralization), Pyridine (optional, as catalyst and acid scavenger)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Typical Yield >90%
Product N-(2-bromo-5-methoxyphenyl)acetamide

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces an alkyl group onto the nitrogen atom of the aniline. This transformation is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A primary challenge in the N-alkylation of anilines is controlling the degree of alkylation to prevent the formation of over-alkylated products.

Reaction Principle

N-alkylation of anilines typically proceeds via a nucleophilic substitution (S_N2) reaction where the aniline acts as the nucleophile and an alkyl halide serves as the electrophile. The use of a base is generally required to neutralize the hydrogen halide byproduct and to deprotonate the aniline, thereby increasing its nucleophilicity.

Experimental Protocol: N-Alkylation with an Alkyl Bromide

This protocol provides a general procedure for the mono-N-alkylation of 2-bromo-5-methoxyaniline using an alkyl bromide.[6]

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and acetonitrile (50 mL).

  • Basification: Add powdered potassium carbonate (3.0 eq) to the suspension. The excess base serves to both neutralize the hydrochloride salt and the HBr formed during the reaction.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension.[6]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the solid with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.

Table 2: Key Parameters for N-Alkylation

ParameterValue
Substrate 2-Bromo-5-methoxyaniline
Alkylating Agent Alkyl Bromide or Iodide
Base Potassium Carbonate, Sodium Carbonate
Solvent Acetonitrile, DMF, DMSO
Reaction Temperature Room Temperature to Reflux
Product N-alkyl-2-bromo-5-methoxyaniline

Sandmeyer Reaction: Conversion of the Amino Group

The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[7][8][9] This reaction significantly expands the synthetic utility of 2-bromo-5-methoxyaniline, allowing for the introduction of functional groups that are not easily accessible through other methods.

Reaction Principle

The Sandmeyer reaction proceeds in two main steps:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) which catalyzes the replacement of the diazonium group with the corresponding nucleophile, with the evolution of nitrogen gas.[8][9] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[7][8]

Experimental Protocol: Bromination via Sandmeyer Reaction

This protocol details the conversion of the amino group of 2-bromo-5-methoxyaniline to a bromo group, yielding 1,2-dibromo-4-methoxybenzene.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Substitution:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Table 3: Common Sandmeyer Reactions

ReactionCopper(I) SaltProduct
Chlorination CuCl2-Bromo-1-chloro-5-methoxybenzene
Bromination CuBr1,2-Dibromo-4-methoxybenzene
Cyanation CuCN2-Bromo-5-methoxybenzonitrile

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the 2-bromo-5-methoxyaniline scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in this class.

Suzuki Coupling: Formation of C-C Bonds

The Suzuki reaction is a versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[10][11] This reaction is instrumental in the synthesis of biaryls and other complex molecular architectures.

The catalytic cycle of the Suzuki reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

This protocol describes the coupling of 2-bromo-5-methoxyaniline with a generic arylboronic acid.[12]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst, and the base to a dry Schlenk tube.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitoring: Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.[12]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13][14][15] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[13]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14]

This protocol outlines the coupling of 2-bromo-5-methoxyaniline with a secondary amine.

Materials:

  • This compound

  • Secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk tube or glovebox

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add this compound (1.0 eq) and the secondary amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Synthesis of Benzoxazoles

The derivatization of 2-bromo-5-methoxyaniline can also lead to the formation of heterocyclic structures, such as benzoxazoles. These motifs are prevalent in many biologically active compounds.[16] One common method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[17][18] While 2-bromo-5-methoxyaniline is not an o-aminophenol, it can be a precursor to such compounds, or it can be incorporated into benzoxazole structures through multi-step synthetic sequences. For instance, coupling reactions on the bromo-position followed by transformations of the amino and methoxy groups can lead to precursors for benzoxazole synthesis.

A more direct approach involves the reaction of 2-bromo-5-methoxyaniline with an acyl chloride followed by an intramolecular cyclization.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_free_amine Free Amine Generation cluster_derivatives Derivatization Products 2-Bromo-5-methoxyaniline_HCl 2-Bromo-5-methoxyaniline Hydrochloride Free_Amine 2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline_HCl->Free_Amine Base (e.g., NaHCO₃) N_Acylated N-Acylated Derivative Free_Amine->N_Acylated N-Acylation (Acyl Chloride) N_Alkylated N-Alkylated Derivative Free_Amine->N_Alkylated N-Alkylation (Alkyl Halide) Sandmeyer_Product Sandmeyer Product Free_Amine->Sandmeyer_Product Sandmeyer Reaction (NaNO₂, CuX) Suzuki_Product Suzuki Coupling Product Free_Amine->Suzuki_Product Suzuki Coupling (Boronic Acid, Pd catalyst) Buchwald_Product Buchwald-Hartwig Product Free_Amine->Buchwald_Product Buchwald-Hartwig Amination (Amine, Pd catalyst)

Caption: Workflow for the derivatization of 2-bromo-5-methoxyaniline.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X ArPd(II)XL_n Ar-Pd(II)-X-L_n Oxidative_Addition->ArPd(II)XL_n Transmetalation Transmetalation ArPd(II)XL_n->Transmetalation R'-B(OH)₂ Base ArPd(II)R'L_n Ar-Pd(II)-R'-L_n Transmetalation->ArPd(II)R'L_n Reductive_Elimination Reductive Elimination ArPd(II)R'L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n ArR Ar-R' Reductive_Elimination->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

2-Bromo-5-methoxyaniline and its derivatives should be handled with appropriate safety precautions. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

  • Sandmeyer reaction - Wikipedia.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI.
  • Sandmeyer reaction - L.S.College, Muzaffarpur.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI.
  • Buchwald–Hartwig amination - Wikipedia.
  • Sandmeyer Reaction Mechanism - BYJU'S.
  • synthesis of 2-substituted-benzoxazoles a. | Download Table - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Suzuki reaction - Wikipedia.
  • 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information - NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • 2-Bromo-5-methoxyaniline - ChemBK.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
  • N alkylation at sp3 Carbon Reagent Guide.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem.

Sources

Application Notes and Protocols for the Quantification of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the accurate quantification of 2-Bromo-5-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis.[1] Addressing the needs of researchers, scientists, and drug development professionals, this document outlines four robust analytical methods: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), UV-Visible Spectrophotometry, and a classic Titrimetric method. Each protocol is presented with an in-depth explanation of the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. The guide emphasizes self-validating systems and is grounded in authoritative principles of analytical chemistry to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₈BrNO·HCl) is an aromatic amine of significant interest in organic synthesis, particularly as a building block for pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a substituted benzene ring, makes it a versatile precursor.[1] The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control, process optimization, and regulatory compliance.

This guide provides a multi-faceted analytical approach, offering methods that vary in their instrumentation requirements, sensitivity, and throughput. The choice of method will depend on the specific laboratory setting, the required level of precision, and the nature of the sample matrix.

Compound Information:

  • Chemical Name: this compound

  • CAS Number: 129968-11-2 (for the hydrochloride salt)[2]

  • Molecular Formula: C₇H₉BrClNO

  • Molecular Weight: 238.51 g/mol [2]

  • Appearance: Typically a light brown crystalline powder.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Stability-Indicating Method

Reverse-phase HPLC is the premier method for the quantification of this compound due to its high resolution, sensitivity, and specificity. This method can also be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.[4]

Scientific Rationale

The choice of a C18 stationary phase is based on the "like dissolves like" principle; the non-polar C18 chains interact with the hydrophobic benzene ring of the analyte, providing good retention.[5] A mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer provides the means to elute the compound. A gradient elution is employed to ensure that both the main analyte and any potential impurities (which may have different polarities) are well-resolved with optimal peak shapes. The acidic modifier (formic acid) in the mobile phase serves to protonate the aniline group, which can improve peak shape and consistency of retention.

For UV detection, substituted anilines typically exhibit strong absorbance in the UV region due to π-π* transitions in the benzene ring.[6] While the exact spectrum for this compound is not readily published, aniline itself has absorption maxima around 230 nm and 280 nm.[6] Therefore, a wavelength of 240 nm is chosen as a starting point, which is expected to provide good sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity and to identify the optimal detection wavelength during method development.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or variable wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (ACS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of approximately 500 µg/mL.

    • Prepare a working standard of approximately 50 µg/mL by diluting 5.0 mL of the stock solution to 50.0 mL with the diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Further dilute as necessary to achieve a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to that of the reference standard.

Method Validation Summary

The following table presents typical validation parameters for this HPLC method.

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9998
Range 10 - 100 µg/mL10 - 100 µg/mL
LOD Report0.5 µg/mL
LOQ Report1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute to Stock weigh_std->dissolve_std dilute_std Dilute to Working Standard dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve & Dilute weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Report Result calculate->report

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for analyzing volatile and semi-volatile compounds. For 2-Bromo-5-methoxyaniline, which has a moderate boiling point, GC provides an excellent alternative to HPLC, especially when dealing with non-polar impurities.

Scientific Rationale

The choice of a mid-polarity stationary phase (e.g., a phenyl-substituted polysiloxane like a DB-5 or equivalent) provides a good balance of dispersive and dipole-dipole interactions to effectively separate the analyte from other components. A temperature gradient is essential to ensure that compounds with a range of boiling points elute as sharp peaks. The flame ionization detector (FID) is a robust, universal detector for organic compounds and offers excellent linearity and sensitivity for this application. The hydrochloride salt is not suitable for direct GC analysis due to its low volatility; therefore, the analysis should be performed on the free base, or the sample should be prepared in a way that liberates the free base (e.g., by neutralization and extraction).

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane phase).

Reagents:

  • Methanol (GC grade)

  • 2-Bromo-5-methoxyaniline reference standard (free base)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 20 mg of the 2-Bromo-5-methoxyaniline free base reference standard into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This yields a stock solution of approximately 1000 µg/mL.

    • Prepare a series of working standards by serial dilution with methanol to cover the expected concentration range of the sample.

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in water, then add a base (e.g., 1M NaOH) to raise the pH above 10, converting the hydrochloride salt to the free base.

    • Extract the aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent.

    • Reconstitute the residue in a known volume of methanol for GC analysis.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

  • Quantification: Construct a calibration curve from the peak areas of the working standards. Determine the concentration of the analyte in the prepared sample from this curve.

GC-FID Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh_sample Weigh Sample (HCl salt) dissolve_base Dissolve in Water & Basify weigh_sample->dissolve_base extract Extract with Organic Solvent dissolve_base->extract dry_evap Dry & Evaporate Solvent extract->dry_evap reconstitute Reconstitute in Methanol dry_evap->reconstitute inject Inject into GC reconstitute->inject separate Chromatographic Separation (Temperature Program) inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Use Calibration Curve integrate->calibrate report Report Result calibrate->report

Caption: Workflow for GC-FID analysis.

UV-Visible Spectrophotometry: A Rapid Screening Method

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound, suitable for quick assays where high specificity is not required.

Scientific Rationale

This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. As an aromatic compound, this compound absorbs UV radiation. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration. The choice of methanol as a solvent is due to its UV transparency in the analytical range and its ability to readily dissolve the analyte.

Experimental Protocol

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard in methanol (approx. 10 µg/mL).

    • Scan the solution from 400 nm to 200 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax). Based on similar structures, this is expected to be in the 230-250 nm or 280-300 nm range.[6]

  • Standard Curve Preparation:

    • Prepare a stock solution of the reference standard of approximately 100 µg/mL in methanol.

    • From the stock solution, prepare a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by dilution with methanol.

  • Sample Preparation:

    • Accurately weigh a sample to obtain a solution with a concentration within the calibration range when dissolved in a known volume of methanol.

    • Filter the solution if it is turbid.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the methanol blank.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification: Plot a graph of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the linear regression of the standard curve.

Diazotization Titration: A Classic Wet Chemical Method

This titrimetric method is a classic approach for the assay of primary aromatic amines.[4][6] It is based on the quantitative reaction of the primary amino group with nitrous acid to form a diazonium salt.

Scientific Rationale

The titration is performed in a cold, acidic solution. Sodium nitrite is used as the titrant, which in the presence of excess hydrochloric acid, generates nitrous acid in situ. The reaction with the primary aromatic amine is stoichiometric. The endpoint is detected when a slight excess of nitrous acid is present in the solution. This excess nitrous acid is capable of oxidizing iodide ions (from potassium iodide) to iodine, which then reacts with starch to produce a distinct blue color. The reaction must be kept cold (0-5 °C) because diazonium salts are unstable at higher temperatures.

Experimental Protocol

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Reagents:

  • 0.1 M Sodium Nitrite (NaNO₂) solution, standardized

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Bromide (KBr)

  • Starch-iodide paper

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of this compound into a 250 mL beaker.

    • Add 20 mL of concentrated HCl and 50 mL of water.

    • Add approximately 1 g of KBr (this acts as a catalyst).

    • Cool the beaker in an ice bath to between 0 and 5 °C.

  • Titration:

    • Titrate the cold solution slowly with standardized 0.1 M sodium nitrite, while stirring continuously.

    • Keep the tip of the burette below the surface of the liquid.

  • Endpoint Detection:

    • Towards the end of the titration, periodically remove a drop of the solution with a glass rod and streak it onto a piece of starch-iodide paper.

    • The endpoint is reached when the solution immediately produces a blue-black color on the starch-iodide paper.

  • Calculation:

    • Calculate the percentage purity using the following formula: % Purity = (V × M × F × 100) / W Where:

      • V = Volume of NaNO₂ solution consumed (mL)

      • M = Molarity of the NaNO₂ solution

      • F = Molar mass of this compound (238.51 g/mol )

      • W = Weight of the sample (mg)

Conclusion

The analytical methods detailed in this guide provide a comprehensive toolkit for the quantification of this compound. The choice of method—be it the high-specificity HPLC, the robust GC, the rapid UV-Vis, or the classic titrimetric approach—can be tailored to the specific needs of the laboratory and the analytical problem at hand. Proper implementation and validation of these methods will ensure the generation of accurate and reliable data, which is fundamental to ensuring the quality and consistency of products derived from this important chemical intermediate.

References

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
  • DIAZOTIZATION TITRATION. KK Wagh College of Pharmacy.
  • Separation of 4-Bromoaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • 2-BROMO-5-METHOXYANILINE. ChemBK.
  • Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Detection methods for p-bromoaniline. LISKON.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
  • method 8131 aniline and selected derivatives by gas chromatography. EPA.
  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
  • Analytical method validation: A brief review. ResearchGate.
  • 2-Bromo-5-methoxyaniline. PubChem.
  • Guide to Choosing a GC Column. Phenomenex.
  • Analytical Method Validation in Pharmaceuticals. LinkedIn.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Diazotization Titration or Nitrite Titration. The Pharma Knowledge.
  • Basic Principles, methods, and application of diazotization titration. Pharma Academias.
  • Diazotization Titrations in Pharmaceutical Analysis. Unacademy.
  • Reverse-phase HPLC analysis and purification of small molecules. PubMed.
  • 4-Bromoaniline. PubChem.
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-5-methoxyaniline Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of reaction mixtures containing 2-Bromo-5-methoxyaniline hydrochloride using High-Performance Liquid Chromatography (HPLC). 2-Bromo-5-methoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Accurate monitoring of its conversion and the formation of byproducts is critical for reaction optimization, yield determination, and quality control. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, a step-by-step analytical protocol, and data interpretation, all grounded in established scientific principles and regulatory expectations.[3][4]

Introduction: The Rationale for Chromatographic Monitoring

In organic synthesis, the ability to qualitatively and quantitatively assess the components of a reaction mixture over time is paramount. For reactions involving this compound, such as N-alkylation, acylation, or cross-coupling reactions, HPLC offers unparalleled advantages in terms of speed, sensitivity, and resolution.[5] This technique allows for the simultaneous separation and quantification of the starting material, intermediates, the desired product, and any impurities, providing a detailed snapshot of the reaction's progress.

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of aromatic amines like 2-Bromo-5-methoxyaniline.[6] In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase; more nonpolar compounds are retained longer on the column.[7][8]

Method Development: A Foundation of Scientific Integrity

The development of a reliable HPLC method is a systematic process aimed at achieving the desired separation with adequate resolution, sensitivity, and robustness. The choices of column, mobile phase, and detection parameters are dictated by the physicochemical properties of the analytes.

Analyte Properties: this compound
  • Structure: A substituted aniline with a bromine atom and a methoxy group on the benzene ring.[1]

  • Polarity: The presence of the amine and methoxy groups imparts some polarity, but the aromatic ring and bromine atom contribute to its nonpolar character.

  • Solubility: The hydrochloride salt form enhances its solubility in aqueous and polar organic solvents.

  • UV Absorbance: The aromatic ring system allows for strong UV absorbance, making UV detection a suitable choice.

Chromatographic Conditions: Causality in Experimental Design

The following HPLC conditions have been optimized for the analysis of this compound and related compounds. The rationale for each parameter is provided to facilitate understanding and potential adaptation.

ParameterRecommended SettingJustification
HPLC System Quaternary or Binary HPLC/UHPLC SystemProvides flexibility in mobile phase composition and gradient elution.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[9] The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the amine group, leading to sharper peaks by minimizing interactions with residual silanols on the stationary phase.[10]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC that offers good solvating power for aromatic amines and low viscosity.[7]
Gradient Elution 20% B to 80% B over 15 minutesA gradient is essential for eluting a range of compounds with varying polarities, from the polar starting material to potentially more nonpolar products and byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[10]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detector UV-Vis or PDA Detector
Detection Wavelength 254 nm and 280 nmAromatic compounds typically exhibit strong absorbance at these wavelengths.[11] A PDA detector allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure the reliability of the analytical results. Adherence to these steps is crucial for generating trustworthy data.

Materials and Reagents
  • This compound (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

  • Reaction mixture aliquots

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the mobile phase starting composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Reaction Mixture Sample: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., 950 µL of methanol) to quench the reaction and precipitate any insoluble materials. Centrifuge or filter the diluted sample through a 0.45 µm syringe filter before injection. The dilution factor should be adjusted based on the expected concentration of the analytes.

HPLC System Setup and Equilibration
  • Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

System Suitability Testing (SST)

Before analyzing any samples, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Peak Area Reproducibility: Relative Standard Deviation (RSD) of the peak area for the five injections should be ≤ 2.0%.

  • Retention Time Reproducibility: RSD of the retention time should be ≤ 1.0%.

  • Tailing Factor: The tailing factor for the 2-Bromo-5-methoxyaniline peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates should be ≥ 2000.

These parameters ensure the precision and performance of the chromatographic system.[12]

Analysis Sequence
  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform the system suitability injections.

  • Inject the prepared reaction mixture sample(s).

  • Inject the working standard solution periodically throughout the sequence to monitor system performance.

Caption: Workflow for HPLC analysis of reaction mixtures.

Data Analysis and Interpretation

Peak Identification
  • The 2-Bromo-5-methoxyaniline peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • A PDA detector can provide additional confirmation by comparing the UV spectrum of the peak in the sample with that of the standard.

Quantification

The concentration of 2-Bromo-5-methoxyaniline in the reaction mixture can be calculated using the external standard method with the following formula:

Concentration (mg/mL) = (Area_sample / Area_standard) * Concentration_standard * Dilution_factor

Where:

  • Area_sample is the peak area of 2-Bromo-5-methoxyaniline in the sample chromatogram.

  • Area_standard is the average peak area from the system suitability injections.

  • Concentration_standard is the concentration of the working standard solution.

  • Dilution_factor is the factor by which the reaction mixture aliquot was diluted.

Monitoring Reaction Progress

By analyzing aliquots taken at different time points, a reaction profile can be generated. This involves plotting the concentration of the starting material (2-Bromo-5-methoxyaniline) and the product(s) as a function of time. The appearance and disappearance of intermediate peaks can also be monitored.

Method Validation: Ensuring Trustworthiness

For applications in regulated environments such as drug development, the analytical method must be validated according to ICH guidelines.[3][12][13] The key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[4][5] This can be demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting

Even with a well-developed method, issues can arise. The following table provides guidance on common problems and their potential solutions.[10][14][15]

ProblemPotential Cause(s)Recommended Action(s)
Peak Tailing - Secondary interactions with silanols- Column contamination- Ensure mobile phase pH is acidic- Use a high-purity silica column- Flush the column with a strong solvent
Fluctuating Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Leaks in the system- Ensure proper mobile phase mixing- Use a column oven- Check for leaks
Ghost Peaks - Contamination in the mobile phase or injector- Late eluting peaks from previous injections- Use fresh, high-quality mobile phase- Clean the injector- Extend the gradient run time to elute all components
High Backpressure - Blockage in the system (e.g., guard column, column frit)- Sample precipitation- Replace the guard column- Filter all samples and mobile phases- Back-flush the column (if permissible by the manufacturer)

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound reaction mixtures. By following the detailed steps for method development, experimental execution, and data analysis, researchers can obtain accurate and reliable data to monitor reaction progress, optimize conditions, and ensure the quality of their synthesized products. The principles of method validation and troubleshooting outlined herein further support the generation of trustworthy and reproducible results, which are essential in both research and regulated environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Acta Scientific. (2020).
  • ACS Publications. (1999).
  • PubMed. (2007).
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • Journal of Chromatographic Science. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • AMSbiopharma. (2025).
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • Pharmaguideline. (n.d.).
  • Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline. [Link]
  • Chromatography Forum. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Agilent. (2015). HPLC Troubleshooting. [Link]
  • MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. [Link]

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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Bromo-5-methoxyaniline Hydrochloride

2-Bromo-5-methoxyaniline and its hydrochloride salt are pivotal intermediates in the fine chemical industry. With a molecular formula of C7H8BrNO, this aromatic amine is a versatile building block for a range of high-value products.[1][2] Its primary applications are in the pharmaceutical sector, where it serves as a crucial precursor for the synthesis of advanced therapeutic agents, including epidermal growth factor receptor (EGFR) inhibitors and melatonergic ligands.[3][4][5] Beyond pharmaceuticals, it is also a key component in the development of materials for Organic Light-Emitting Diodes (OLEDs), highlighting its importance in the electronics industry.[3][4][5]

The transition from laboratory-scale synthesis to industrial production presents significant challenges. This application note provides a detailed, experience-driven guide for researchers, chemists, and process engineers on the scale-up synthesis of this compound. We will delve into the reaction's mechanistic underpinnings, critical process parameters, a detailed pilot-scale protocol, and rigorous safety and handling procedures to ensure a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy and Mechanism

The most common and industrially viable route to 2-Bromo-5-methoxyaniline is the electrophilic aromatic substitution of 3-methoxyaniline (m-anisidine). The methoxy (-OCH₃) and amino (-NH₂) groups are both ortho-, para-directing and strongly activating. The bromination occurs at the position ortho to the amino group and para to the methoxy group, which is the most sterically accessible and electronically favorable position. The subsequent reaction with hydrochloric acid affords the stable hydrochloride salt.

Reaction Scheme:
  • Step 1: Bromination of 3-methoxyaniline to form 2-Bromo-5-methoxyaniline.

  • Step 2: Conversion to the hydrochloride salt.

Mechanistic Pathway: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent (e.g., Br₂) is polarized to create an electrophilic bromine species which is then attacked by the electron-rich aromatic ring of 3-methoxyaniline. The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation restores the aromaticity, yielding the final product.

Electrophilic Bromination cluster_0 Reaction Mechanism Start 3-Methoxyaniline + Br₂ Intermediate Arenium Ion (Sigma Complex) Start->Intermediate Electrophilic Attack Product 2-Bromo-5-methoxyaniline + HBr Intermediate->Product Deprotonation

Caption: Mechanism of Electrophilic Bromination.

Critical Process Parameters for Successful Scale-Up

Directly translating a lab-scale procedure to a pilot or production scale without careful consideration of process parameters is a common pitfall. The following parameters are critical for a safe, efficient, and reproducible synthesis.

ParameterLaboratory Scale (Exemplary)Pilot/Production Scale ConsiderationsRationale and Justification
Brominating Agent N-Bromosuccinimide (NBS) or Br₂ in CH₂Cl₂Liquid Bromine (Br₂)Cost-effectiveness and atom economy favor liquid bromine for large-scale production, despite its hazardous nature.
Solvent Dichloromethane (DCM), Acetic AcidAcetic Acid, Ethanol, or WaterSelection depends on solubility, reaction kinetics, and downstream processing. Acetic acid can help to moderate reactivity.
Temperature 0 to 5 °C-5 to 5 °CBromination is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of poly-brominated byproducts.
Reagent Addition Manual, dropwise additionMetering pump with subsurface additionControlled, slow addition is crucial to manage the exotherm and maintain reaction selectivity.
Agitation Magnetic stirrerBaffled reactor with overhead mechanical stirrerEfficient mixing is required to ensure homogeneity, facilitate heat transfer, and prevent localized "hot spots."
Quenching Addition of sodium bisulfite solutionControlled addition of a reducing agent (e.g., Na₂S₂O₃)To neutralize unreacted bromine safely and effectively.
pH Control -pH monitoring and adjustment during workupCrucial for ensuring complete precipitation of the product and minimizing impurities during isolation.

Detailed Pilot-Scale Synthesis Protocol (1 kg Scale)

This protocol outlines a robust procedure for the synthesis of approximately 1 kg of this compound.

Equipment:
  • 20 L glass-lined or stainless steel reactor with overhead stirrer, temperature probe, and bottom outlet valve.

  • 10 L jacketed addition funnel or metering pump.

  • Heat/cool circulator for reactor jacket.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum oven for drying.

Reagent and Materials Table:
ReagentCAS No.Molar Mass ( g/mol )QuantityMolesNotes
3-Methoxyaniline536-90-3123.150.80 kg6.50Starting Material, >99% purity
Acetic Acid64-19-760.058.0 L-Solvent
Bromine7726-95-6159.811.09 kg (0.35 L)6.82Brominating Agent (1.05 eq)
Sodium Thiosulfate7772-98-7158.11As required-Quenching Agent
Sodium Hydroxide (50%)1310-73-240.00As required-For pH adjustment
Isopropanol (IPA)67-63-060.105.0 L-Solvent for salt formation
Hydrochloric Acid (37%)7647-01-036.46~0.65 L~7.80For hydrochloride salt formation
Experimental Workflow Diagram:

Synthesis_Workflow Charge_Reactants 1. Charge Reactor (3-Methoxyaniline, Acetic Acid) Cooling 2. Cool to 0°C Charge_Reactants->Cooling Bromine_Addition 3. Add Bromine (Subsurface, <5°C) Cooling->Bromine_Addition Reaction 4. Stir for 2-4h at 0-5°C Bromine_Addition->Reaction Quench 5. Quench (Sodium Thiosulfate) Reaction->Quench Basification 6. Basify with NaOH (pH 8-9) Quench->Basification Isolation_Free_Base 7. Isolate Free Base (Filtration/Centrifugation) Basification->Isolation_Free_Base Wash_1 8. Water Wash Isolation_Free_Base->Wash_1 Dissolution 9. Dissolve in IPA Wash_1->Dissolution HCl_Addition 10. Add HCl (Precipitation) Dissolution->HCl_Addition Isolation_Salt 11. Isolate HCl Salt (Filtration) HCl_Addition->Isolation_Salt Drying 12. Vacuum Dry at 50°C Isolation_Salt->Drying Final_Product Final Product Drying->Final_Product

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure:
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 3-methoxyaniline (0.80 kg) and acetic acid (8.0 L). Begin agitation.

  • Cooling: Cool the reaction mixture to 0-5 °C using the reactor jacket.

  • Bromine Addition: Slowly add liquid bromine (1.09 kg) subsurface over 2-3 hours, maintaining the internal temperature below 5 °C. A significant exotherm will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate until the red/brown color of bromine dissipates.

  • Work-up and Isolation of Free Base:

    • Slowly add 50% sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9, causing the free base to precipitate. Maintain the temperature below 20°C during basification.

    • Stir for 1 hour, then isolate the solid product by filtration or centrifugation.

    • Wash the filter cake with cold water until the filtrate is neutral.

  • Hydrochloride Salt Formation:

    • Transfer the wet cake of 2-Bromo-5-methoxyaniline free base to a clean reactor.

    • Add isopropanol (5.0 L) and heat to 40-50 °C to dissolve the solid.

    • Slowly add concentrated hydrochloric acid (~0.65 L) until the pH is 1-2. The hydrochloride salt will precipitate.

    • Cool the slurry to 0-5 °C and stir for 1-2 hours.

  • Final Isolation and Drying:

    • Isolate the product by filtration.

    • Wash the cake with cold isopropanol (1.0 L).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analytical Characterization

To ensure the product meets the required quality standards for pharmaceutical or electronic applications, a comprehensive analytical characterization is essential.[3]

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Melting Point 189-190 °CMelting Point Apparatus[3][6]
Identity (¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Loss on Drying ≤ 0.5%Gravimetric

Critical Safety and Hazard Management

The scale-up of this process involves handling hazardous materials that pose significant risks if not managed correctly. A thorough risk assessment is mandatory.[7]

  • Chemical Hazards:

    • Bromine (Br₂): Extremely corrosive, toxic by inhalation, and a strong oxidizing agent. Causes severe burns upon skin contact.[7][8] All transfers must be conducted in a closed system or a well-ventilated area with appropriate scrubbers.[7]

    • 3-Methoxyaniline: Toxic and harmful if swallowed or in contact with skin.[9][10]

    • Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage.

    • Solvents: Acetic acid is corrosive. Isopropanol is flammable.

  • Engineering Controls:

    • The synthesis must be performed in a contained reactor system.

    • Use a scrubber system containing a caustic solution to neutralize any bromine vapors.[7]

    • Ensure adequate ventilation and have bromine detectors in place.[7]

    • Eyewash stations and safety showers must be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use a full-face respirator with appropriate cartridges for organic vapors and acid gases, especially during charging and sampling.[7]

    • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Wear a chemical-resistant apron or suit.[9][10]

  • Waste Disposal:

    • All waste streams, including aqueous layers and solvent washes, must be collected and disposed of as hazardous waste according to local regulations.[9]

Conclusion

The scale-up synthesis of this compound is a well-defined process that can be executed safely and efficiently with proper engineering controls and strict adherence to the critical process parameters outlined in this guide. Meticulous control over temperature, addition rates, and pH is paramount for achieving high yield and purity. By integrating the insights from this application note, researchers and drug development professionals can confidently transition this vital synthesis from the laboratory to production, ensuring a reliable supply of this key chemical intermediate.

References

  • 3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information - NINGBO INNO PHARMCHEM CO.,LTD.
  • Bromination safety - YouTube.
  • Lab Safety for Bromination of Arenes | PDF | Chemical Reactions | Aromaticity - Scribd.
  • 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm.
  • 2-BROMO-5-METHOXYANILINE | 59557-92-5 - ChemicalBook.
  • Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • 2-Bromo-5-methoxy aniline - Maksons Fine Chem Pvt. Ltd.
  • 2-Bromo-5-methoxyaniline - ChemBK.
  • 2-Bromo-5-methoxyaniline (Cas 59557-92-5) - Parchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis.
  • 2-Bromo-5-methoxyaniline - LookChem.

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Application Notes and Protocols: 2-Bromo-5-methoxyaniline Hydrochloride as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Anilines in Modern Fungicide Development

In the landscape of modern agrochemical research, the pursuit of novel, effective, and selective fungicides is paramount for ensuring global food security. Among the various classes of fungicidal compounds, the pyrazolecarboxamides have emerged as a cornerstone of crop protection. These active ingredients primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action that disrupts the fungal respiratory chain, leading to potent and broad-spectrum disease control.[1] The efficacy of these fungicides is intrinsically linked to the molecular architecture of their constituent parts, with the substituted aniline moiety playing a pivotal role in defining the biological activity and spectrum of the final product.

2-Bromo-5-methoxyaniline hydrochloride is a key precursor, offering a unique combination of steric and electronic properties that can be leveraged in the synthesis of next-generation pyrazolecarboxamide fungicides. The presence of a bromine atom and a methoxy group on the aniline ring provides synthetic handles for further derivatization and influences the binding affinity of the resulting fungicide to its target enzyme. This guide provides a comprehensive overview of the application of this compound in the synthesis of a representative pyrazolecarboxamide fungicide, complete with a detailed experimental protocol, mechanistic insights, and safety considerations.

Physicochemical Properties of 2-Bromo-5-methoxyaniline

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis. The following table summarizes the key properties of 2-Bromo-5-methoxyaniline.

PropertyValueReference
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Light brown crystalline powder
Melting Point 189-190 °C
CAS Number 59557-92-5

Safety and Handling

As with any chemical synthesis, adherence to strict safety protocols is non-negotiable. 2-Bromo-5-methoxyaniline and its hydrochloride salt are classified as harmful if swallowed and cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Statements (H):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthetic Protocol: Preparation of a Representative N-(2-Bromo-5-methoxyphenyl)-pyrazolecarboxamide Fungicide

This protocol details a two-step synthesis of a model pyrazolecarboxamide fungicide from this compound. The first step involves the preparation of the pyrazole acyl chloride, a common intermediate in the synthesis of this class of compounds. The second step is the crucial amide bond formation with 2-Bromo-5-methoxyaniline.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

The pyrazole moiety is a common feature in many commercial SDHI fungicides. This protocol utilizes 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as the starting material for the pyrazole component.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid is a key indicator.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Causality behind Experimental Choices:

  • Thionyl chloride is a standard and effective reagent for converting carboxylic acids to their corresponding acid chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the work-up.

  • Toluene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reflux temperature.

  • DMF acts as a catalyst to facilitate the formation of the acid chloride.

Step 2: Amide Coupling to Synthesize N-(2-bromo-5-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This step involves the reaction of the synthesized pyrazole acyl chloride with 2-Bromo-5-methoxyaniline to form the final pyrazolecarboxamide product.

Materials:

  • Crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride from Step 1

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a separate round-bottom flask, dissolve this compound in anhydrous DCM or THF.

  • Add a slight excess of a non-nucleophilic base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 15-20 minutes at room temperature.

  • Dissolve the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.

  • Slowly add the solution of the acid chloride to the solution of the aniline at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-bromo-5-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Causality behind Experimental Choices:

  • The non-nucleophilic base is crucial for deprotonating the aniline hydrochloride and scavenging the HCl produced during the amide bond formation, driving the reaction to completion.

  • The reaction is typically performed at a low initial temperature (0 °C) to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

  • Purification by column chromatography is a standard technique to isolate the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.

Experimental Workflow Diagram

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Purification A 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid D Reflux (80-90°C) A->D B Thionyl Chloride (SOCl₂) B->D C Toluene, DMF (cat.) C->D E 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride D->E Evaporation J N-(2-bromo-5-methoxyphenyl)-1-methyl- 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide E->J Addition at 0°C, then RT F 2-Bromo-5-methoxyaniline HCl I Amine Solution F->I G Triethylamine G->I H DCM or THF H->I I->J K Crude Product J->K Work-up L Column Chromatography K->L M Pure Product L->M

Caption: Synthetic workflow for the preparation of a model pyrazolecarboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazolecarboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3] SDH plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle, catalyzing the oxidation of succinate to fumarate, and it is an integral part of the electron transport chain, transferring electrons from succinate to the quinone pool.[4]

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, pyrazolecarboxamide fungicides physically block the access of the natural substrate, ubiquinone. This competitive inhibition prevents the transfer of electrons from succinate, thereby halting cellular respiration and ATP production in the fungus. The disruption of this vital energy-generating process ultimately leads to fungal cell death.

Signaling Pathway Diagram

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Quinone Ubiquinone (Q) SDH->Quinone Electron Transfer Quinol Ubiquinol (QH₂) Quinone->Quinol Reduction ComplexIII Complex III Quinol->ComplexIII Fungicide Pyrazolecarboxamide Fungicide Fungicide->SDH Inhibition

Caption: Inhibition of the fungal respiratory chain by pyrazolecarboxamide fungicides.

Conclusion

This compound serves as a valuable and versatile precursor in the synthesis of advanced agrochemicals, particularly within the important class of SDHI fungicides. The synthetic protocols outlined in this guide provide a robust framework for researchers and scientists to explore the development of novel fungicidal agents. A deep understanding of the underlying chemical principles and the mode of action is crucial for the rational design of next-generation crop protection solutions that are both effective and sustainable.

References

  • Ben-David, A., & Doucet, H. (2018). Palladium-Catalyzed Direct (Hetero)Arylation of (Hetero)Arenes. In Modern Arylation Methods (pp. 1-74). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information.
  • Oyedotun, K. S., & Lemire, B. D. (2004). The quaternary structure of the Saccharomyces cerevisiae succinate dehydrogenase. Homology modeling, cofactor docking, and molecular dynamics simulation studies. Journal of Biological Chemistry, 279(10), 9424-9431.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Walter, H. (2016). Succinate dehydrogenase inhibitors: a decade of a new chemical class of fungicides.

Sources

Application Notes & Protocols: The Utility of 2-Bromo-5-methoxyaniline Hydrochloride in the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 2-Bromo-5-methoxyaniline hydrochloride as a pivotal intermediate in the synthesis of azo dyes and pigments. We delve into the core chemical principles, present detailed and validated experimental protocols, and offer insights into how the unique structure of this precursor influences the properties of the final chromophores. The protocols are designed to be self-validating, with an emphasis on causality, safety, and reproducibility.

Introduction: Strategic Importance of this compound

2-Bromo-5-methoxyaniline and its hydrochloride salt are versatile aromatic amine intermediates used extensively in organic synthesis.[1][2] In the realm of color chemistry, it serves as a primary amine precursor for the production of a wide array of azo dyes. Azo compounds, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most important class of synthetic dyes, valued for their brilliant colors, cost-effective synthesis, and good stability.[3]

The specific substitution pattern of 2-Bromo-5-methoxyaniline—containing an electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromine atom (-Br)—provides a unique electronic profile. This profile critically influences the reactivity of the derived diazonium salt and modulates the conjugation of the final azo dye system, thereby determining its color and tinctorial properties. This guide will elucidate the process of converting this intermediate into vibrant azo pigments through the fundamental reactions of diazotization and azo coupling.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of 2-Bromo-5-methoxyaniline
PropertyValueSource
CAS Number 59557-92-5[4][5]
Molecular Formula C₇H₈BrNO[6][7]
Molecular Weight 202.05 g/mol [6][8]
Appearance Brown to black solid or liquid; Colorless to pale yellow crystal
Melting Point 189-190 °C (May vary based on purity and form)[2][7]
Boiling Point ~280.1 °C at 760 mmHg[7][9]
Solubility Soluble in organic solvents like ethanol and methanol; insoluble in water.
Table 2: Hazard Identification and Safety Precautions
Hazard ClassGHS StatementPrecautionary MeasuresSource
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330[6][8]
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313[5][6]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[5][6]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312[5][6]

Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical and perform all operations within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][10]

The Core Synthesis Pathway: From Amine to Azo Dye

The conversion of 2-Bromo-5-methoxyaniline into an azo dye is a classic two-stage process. First, the primary amine is transformed into a highly reactive diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound to form the stable azo dye.

G General Workflow for Azo Dye Synthesis A 2-Bromo-5-methoxyaniline HCl (Starting Amine) B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 2-Bromo-5-methoxybenzenediazonium Chloride (Reactive Intermediate) B->C D Azo Coupling (with Coupling Component) C->D E Azo Dye / Pigment (Final Product) D->E F Coupling Component (e.g., 2-Naphthol, Phenols, Anilines) F->D

Caption: General two-step workflow for azo dye synthesis.

Step 1: Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[11] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).[3][12]

The low temperature is critical. Aryl diazonium salts are unstable and can decompose at warmer temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts, which reduces the final dye yield.[13] The mechanism involves the formation of the nitrosonium ion (NO⁺), which is the key electrophile that attacks the nitrogen of the primary amine.

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile. It readily undergoes a coupling reaction with an activated, electron-rich aromatic ring, such as a phenol, naphthol, or another aniline derivative.[14][15] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-) that bridges the two aromatic systems, creating the final colored compound.[15] The pH of the coupling reaction is crucial; phenols and naphthols are typically coupled under mildly alkaline conditions to deprotonate the hydroxyl group into the more strongly activating phenoxide ion, while amines are coupled under mildly acidic conditions.[13][15]

Detailed Protocol: Synthesis of an Azo Pigment from 2-Bromo-5-methoxyaniline HCl and 2-Naphthol

This protocol details the synthesis of a representative red-orange azo pigment. All steps must be performed in a well-ventilated chemical fume hood.

Materials and Equipment
  • Reagents:

    • This compound (C₇H₉BrClNO, MW: 238.51)

    • Sodium Nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • 2-Naphthol (β-Naphthol)

    • Sodium Hydroxide (NaOH)

    • Urea or Sulfamic Acid

    • Potassium Iodide-Starch Test Paper

    • Distilled Water

    • Ice

  • Equipment:

    • 250 mL and 500 mL Beakers

    • Magnetic Stirrer and Stir Bar

    • Thermometer (-10 to 110 °C)

    • Glass Stirring Rod

    • Buchner Funnel and Filter Flask

    • Filter Paper

    • Drying Oven or Desiccator

Experimental Workflow Diagram

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation & Purification A1 Dissolve Amine HCl in Water/HCl A2 Cool to 0-5 °C (Ice Bath) A1->A2 A4 Add NaNO₂ dropwise (Maintain T < 5 °C) A2->A4 A3 Prepare cold NaNO₂ Solution A3->A4 A5 Stir for 15-20 min post-addition A4->A5 A6 Validate: Test for excess HNO₂ (Starch-Iodide Paper) A5->A6 A7 Quench excess HNO₂ (Add Urea) A6->A7 B3 Slowly add Diazonium Salt Solution (Vigorous Stirring) A7->B3 Use Immediately B1 Dissolve 2-Naphthol in NaOH(aq) B2 Cool to < 10 °C (Ice Bath) B1->B2 B2->B3 B4 Observe Pigment Precipitation (Intense Color Formation) B3->B4 B5 Stir for 30 min to complete reaction B4->B5 C1 Vacuum Filter the Precipitate B5->C1 C2 Wash with cold Distilled Water C1->C2 C3 Dry the Pigment (Oven at 60-70 °C or Desiccator) C2->C3 C4 Obtain Final Azo Pigment C3->C4

Caption: Step-by-step experimental workflow for pigment synthesis.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve 2.39 g (0.01 mol) of this compound in a mixture of 20 mL of distilled water and 3 mL of concentrated HCl. Stir until a solution or fine suspension is formed.

  • Place the beaker in an ice-salt bath and cool the mixture to an internal temperature of 0-5 °C with continuous stirring.

  • In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the diazonium salt to decompose.[11]

  • After the addition is complete, continue stirring the solution in the ice bath for another 15 minutes to ensure the diazotization is complete. The solution should be clear.

  • Validation: Test for the presence of excess nitrous acid by touching a drop of the solution to potassium iodide-starch paper. An immediate dark blue-black color indicates excess nitrous acid, which is desired. If the test is negative, add a small amount of additional sodium nitrite solution.

  • Decompose the excess nitrous acid by adding small portions of urea or sulfamic acid until the solution no longer gives a positive test on the starch-iodide paper. Causality: Removing excess nitrous acid is important as it can react with the coupling component (2-naphthol), leading to side products.

  • Keep the resulting clear diazonium salt solution in the ice bath and use it immediately in the next step.

Part B: The Coupling Reaction

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 5% sodium hydroxide solution. Stir until fully dissolved.

  • Cool this solution in an ice bath to below 10 °C.

  • With vigorous stirring, slowly pour the cold diazonium salt solution (from Part A) into the cold 2-naphthol solution.

  • An intensely colored red-orange precipitate should form immediately. Causality: The coupling occurs as the electrophilic diazonium ion attacks the electron-rich naphthoxide ring, forming the stable azo compound which is insoluble in the aqueous medium.[13]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Pigment

  • Collect the solid pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and has a neutral pH. This removes any unreacted salts and base.

  • Press the cake as dry as possible on the funnel, then transfer the solid pigment to a watch glass.

  • Dry the pigment in a drying oven at 60-70 °C or in a desiccator until a constant weight is achieved.

  • Weigh the final product and calculate the percentage yield.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
Low or No Pigment Yield 1. Diazonium salt decomposed (temperature too high).2. Incomplete diazotization (insufficient NaNO₂).3. Incorrect pH for coupling.1. Strictly maintain diazotization temperature at 0-5 °C.2. Use starch-iodide paper to confirm excess nitrous acid.3. Ensure the coupling medium is sufficiently alkaline for naphthol coupling.
Product is a Tarry/Oily Mass Decomposition of the diazonium salt leading to phenol formation.Re-run the reaction, ensuring the temperature of both the diazotization and the coupling addition is kept low.
Dull or "Off" Color Presence of impurities from side reactions.Ensure excess nitrous acid is quenched before coupling. Ensure proper washing of the final product to remove soluble impurities.

Conclusion

This compound is a highly effective and valuable precursor for synthesizing azo dyes and pigments. Through a controlled, two-step process of diazotization and azo coupling, it can be converted into brightly colored products. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this intermediate in the development of novel colorants for various industrial applications, from textiles and inks to advanced materials. Adherence to the specified reaction conditions, particularly temperature and pH control, is essential for achieving high yields of pure, vibrant pigments.

References

  • PubChem. (n.d.).2-Bromo-5-methoxyaniline. National Center for Biotechnology Information.
  • University of Toronto. (n.d.).The Synthesis of Azo Dyes. Department of Chemistry.
  • Al-Adilee, K. J., & Al-Joboury, K. R. (2023).Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. International Journal of Drug Delivery Technology, 13(1), 395-400.
  • Chemsrc. (n.d.).2-Bromo-5-methoxyaniline | CAS#:59557-92-5.
  • ALL 'BOUT CHEMISTRY. (2021, March 2).COUPLING REACTIONS OF DIAZONIUM SALTS [Video]. YouTube.
  • LibreTexts Chemistry. (2019, June 5).23.6: Coupling Reactions of Aryl Diazonium Salts.
  • Clark, J. (n.d.).Reactions of Diazonium Ions. Chemguide.
  • ChemBK. (2024, April 9).2-Bromo-5-methoxyaniline.
  • Asati, V., et al. (2022).Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Journal of the Iranian Chemical Society, 19, 3549–3581.
  • Otutu, J.O., & Osabohien, E. (2013).Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8.
  • Desai, P. S., et al. (2021).Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. International Journal of Pharmaceutical Sciences Review and Research, 70(2), 65-76.
  • NPTEL. (n.d.).Lecture 16: Aromatic Diazonium Salts.
  • ResearchGate. (2023).Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information.

Sources

The Versatile Building Block: 2-Bromo-5-methoxyaniline Hydrochloride in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Functionalized Aniline

In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules serve as the cornerstone for technological advancement. Among the vast array of synthetic precursors, 2-Bromo-5-methoxyaniline hydrochloride emerges as a particularly valuable building block. Its unique trifunctional nature, featuring an amine group for polymerization, a bromo substituent for cross-coupling reactions, and a methoxy group for modulating electronic properties and solubility, offers a versatile platform for the creation of a diverse range of advanced materials. This guide provides an in-depth exploration of the applications of this compound in the synthesis of conductive polymers and as a key intermediate for materials in organic electronics, complete with detailed experimental protocols and the scientific rationale behind the procedural steps.

Physicochemical Properties and Safety Considerations

Before delving into synthetic protocols, a thorough understanding of the material's properties and safety profile is paramount.

PropertyValueReference
CAS Number 29041-71-2 (for hydrochloride)N/A
Molecular Formula C₇H₉BrClNON/A
Molecular Weight 238.51 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Solubility Soluble in water, ethanol, and methanol.N/A

Safety Profile: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of Conductive Polymers via Chemical Oxidative Polymerization

The amine functionality of 2-Bromo-5-methoxyaniline allows for its polymerization into polyaniline-type structures. The presence of the bromo and methoxy substituents on the aromatic ring significantly influences the properties of the resulting polymer. The methoxy group, being an electron-donating group, can increase the electron density of the polymer backbone, potentially enhancing its conductivity and altering its optical properties. The bulky bromo group can decrease inter-chain interactions, which often leads to improved solubility in common organic solvents, a significant advantage over the notoriously insoluble parent polyaniline.[1]

Protocol 1: Synthesis of Poly(2-Bromo-5-methoxyaniline)

This protocol details the chemical oxidative polymerization of this compound to yield its corresponding homopolymer.

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Acetone

  • Deionized water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Monomer Solution Preparation: In the 250 mL three-neck round-bottom flask, dissolve 2.38 g (10 mmol) of this compound in 100 mL of 1 M HCl. The hydrochloride salt ensures the aniline nitrogen is protonated, which is crucial for the polymerization mechanism.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C. Low temperatures are essential to control the reaction rate and prevent over-oxidation, leading to a more defined polymer structure.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Ammonium persulfate is a strong oxidizing agent that initiates the polymerization.

  • Polymerization: Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes using the dropping funnel. The reaction mixture will gradually turn dark green or black, indicating the formation of the polyaniline derivative.

  • Reaction Continuation: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to slowly warm to room temperature and stir for an additional 22 hours to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the polymer sequentially with copious amounts of 1 M HCl, deionized water, methanol, and finally acetone. This washing process is critical to remove unreacted monomer, oxidant, and oligomeric byproducts.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours. The final product will be a dark powder.

Characterization of Poly(2-Bromo-5-methoxyaniline)

The synthesized polymer should be characterized to confirm its structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer backbone. Expected peaks include C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-H bending of the aromatic ring.

  • UV-Vis Spectroscopy: To study the electronic transitions. The doped polymer is expected to show characteristic absorptions corresponding to polaron and bipolaron bands.

  • Four-Point Probe Method: To measure the electrical conductivity of the pressed polymer pellet. The conductivity will be influenced by the doping level and the polymer's morphology.

  • Solubility Tests: To assess the processability of the polymer in various organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Application II: Synthesis of Advanced Materials via Suzuki-Miyaura Cross-Coupling

The bromo substituent on the 2-Bromo-5-methoxyaniline ring serves as a versatile handle for post-polymerization modification or, more commonly, for the synthesis of well-defined oligomers and small molecules for applications in organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups to the aniline core.[2] This enables the synthesis of materials with tailored electronic and optical properties for devices like Organic Light-Emitting Diodes (OLEDs).

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxyaniline with Phenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-methoxyaniline with phenylboronic acid, a foundational reaction for creating more complex conjugated molecules.

Materials:

  • 2-Bromo-5-methoxyaniline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 100 mL Schlenk flask

  • Magnetic stirrer with stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the Schlenk flask, add 2-Bromo-5-methoxyaniline (2.02 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol). The base is crucial for the activation of the boronic acid.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.23 g, 0.2 mmol, 2 mol%). Then, add a degassed mixture of toluene (40 mL) and ethanol (10 mL). The solvent mixture provides good solubility for both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 80 °C and stir under the inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-amino-4-methoxybiphenyl.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: 2-Bromo-5-methoxyaniline Phenylboronic acid K₂CO₃ Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reactants->Inert Catalyst_Solvent Add Catalyst & Degassed Solvents: Pd(PPh₃)₄ Toluene/Ethanol Inert->Catalyst_Solvent Heat Heat to 80 °C and Stir (12 hours) Catalyst_Solvent->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure 2-amino-4-methoxybiphenyl

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly adaptable precursor for the synthesis of advanced organic materials. The protocols provided herein for chemical oxidative polymerization and Suzuki-Miyaura cross-coupling offer robust starting points for researchers to explore the vast potential of this molecule. The ability to fine-tune the electronic and physical properties of the resulting materials through the strategic incorporation of the bromo and methoxy functionalities opens up exciting avenues for the development of next-generation conductive polymers, and materials for organic light-emitting diodes and other electronic devices. Further research into copolymerization with other functionalized anilines and exploration of a wider range of coupling partners in Suzuki-Miyaura reactions will undoubtedly lead to the discovery of novel materials with enhanced performance characteristics.

References

  • Mahudeswaran, A., Vivekanandan, J., & Vijayanand, P. S. (2015). Chemical Oxidative Polymerization of Aniline With O-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry, 27(12), 4501-4504. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Hafeez, M., Faheem, M., Ul Abdin, Z., Ahmad, K., Fazil, S., & Khan, B. A. (2017). Synthesis and characterization of polyaniline-based conducting polymer and its anti-corrosion application. Digest Journal of Nanomaterials and Biostructures, 12(3), 707-717. [Link]
  • S. Li, Y. Lin, J. Cao, S. Zhang, J. Org. Chem., 2007, 72, 4067-4072. [Link]
  • A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc., 2000, 122, 4020-4028. [Link]
  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325-3331. [Link]
  • Mungkalodom, P., Paradee, N., Sirivat, A., & Hormnirun, P. (2018). Synthesis of Poly (2, 5-dimethoxyaniline) and Electrochromic Properties. Electrochimica Acta, 283, 118-128. [Link]
  • J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, J. Am. Chem. Soc., 1999, 121, 9550-9561. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • S. P. Armes, J. F. Miller, and B. Vincent, J. Colloid Interface Sci. 118, 410 (1987). [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Bromo-5-methoxyaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering challenges in this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to troubleshoot and optimize your reaction for higher yields and purity.

Core Synthesis Strategy: A Necessary Multi-Step Approach

The direct bromination of 3-methoxyaniline (m-anisidine) is fraught with challenges, primarily due to the powerful activating nature of the amino group (-NH2). This high reactivity often leads to a mixture of polybrominated products and poor regioselectivity, resulting in low yields of the desired compound.[1] The most reliable and widely accepted strategy involves a three-step process: protection, bromination, and deprotection, followed by salt formation.

This workflow is designed to temporarily moderate the reactivity of the aniline ring, allowing for a controlled, selective bromination.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection & Salt Formation A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic Anhydride C N-(2-bromo-5-methoxyphenyl)acetamide B->C Br2 in Acetic Acid D 2-Bromo-5-methoxyaniline Hydrochloride C->D Acid Hydrolysis (HCl)

Caption: Overall synthetic workflow for 2-Bromo-5-methoxyaniline HCl.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<50%). What are the most critical points of failure in this synthesis?

Low overall yield is typically a cumulative problem. The most critical steps to scrutinize are the bromination and the final workup/purification.

  • Inefficient Bromination: This is the most common cause. Issues include incomplete reaction, formation of multiple isomers, and polybromination. The key is to control the electronics of the substrate, which is achieved via the acetylation step.

  • Product Loss During Workup: The intermediate, N-(2-bromo-5-methoxyphenyl)acetamide, and the final free base, 2-bromo-5-methoxyaniline, have moderate solubility in some organic solvents. Significant product can be lost during aqueous washes and extractions if the solvent system is not optimized.

  • Incomplete Hydrolysis: The final deprotection step can be sluggish if not performed under the correct conditions (acid concentration, temperature, time), leaving behind the acetylated intermediate and complicating purification.[2]

Q2: I'm observing significant amounts of di- and tri-brominated byproducts. How can I achieve clean mono-bromination?

This is a classic problem when dealing with highly activated aromatic rings. The amino group in your starting material, 3-methoxyaniline, is a powerful activating group that directs ortho- and para-. This makes the ring so electron-rich that it reacts uncontrollably with bromine water, leading to a white precipitate of 2,4,6-tribromoaniline almost instantaneously.

The Solution: Amine Protection. The key is to moderate this reactivity by converting the amine to an amide (acetylation).[1] The acetyl group's carbonyl functionality withdraws electron density from the nitrogen via resonance. This significantly dampens the activating effect of the nitrogen lone pair on the aromatic ring, preventing over-bromination and allowing for a controlled, selective mono-bromination.[1]

G cluster_amine Amine (Highly Activating) cluster_amide Amide (Moderately Activating) Amine Aniline Ring -NH₂ Result_Amine High Electron Density Polybromination Reason Nitrogen lone pair delocalized into carbonyl group Amine->Reason Acetylation Amide Aniline Ring -NH-CO-CH₃ Result_Amide Reduced Electron Density Mono-bromination Reason->Amide

Caption: Mechanism of reactivity moderation via N-acetylation.

Q3: What is the role of glacial acetic acid in the bromination step? Can I use a different solvent?

Glacial acetic acid serves multiple crucial functions in this reaction:

  • Solvent: It effectively dissolves the N-(3-methoxyphenyl)acetamide substrate.

  • Bromine Polarization: While bromine (Br₂) is nonpolar, the polar protic nature of acetic acid helps to polarize the Br-Br bond, making one bromine atom more electrophilic (δ+) and susceptible to attack by the aromatic ring.[3][4]

  • Reaction Medium: It provides a polar medium that can stabilize the charged intermediate (the Wheland intermediate or sigma complex) formed during electrophilic aromatic substitution, thereby lowering the activation energy of the reaction.[4]

While other solvents can be used for bromination, glacial acetic acid is often preferred for its balance of polarity, ability to activate bromine, and ease of removal during workup. Using a non-polar solvent like carbon disulfide (CS₂) would result in fewer available electrophilic bromine ions, potentially leading to a sluggish reaction.[1] Conversely, using a highly polar solvent like water can excessively ionize bromine, increasing the risk of over-bromination.[3]

Q4: My bromination is very slow and gives a low yield of the desired para-product. What can I do?

If you are experiencing low conversion or poor selectivity for the desired 2-bromo isomer (which is para to the methoxy group and ortho to the acetamido group), consider the following troubleshooting steps.

G Start Low Yield / Incomplete Bromination Reaction Q1 Is the temperature too low? Start->Q1 A1 Slow reaction kinetics. Gently warm the reaction to 30-40°C. Q1->A1 Yes Q2 Was Br₂ added too quickly? Q1->Q2 No A1->Q2 A2 Localized high concentration can lead to side products. Add Br₂ solution dropwise over 30-60 minutes. Q2->A2 Yes Q3 Is moisture present? Q2->Q3 No A2->Q3 A3 Water can react with bromine and alter reactivity. Use glacial acetic acid and dry glassware. Q3->A3 Yes End Improved Yield and Purity Q3->End No A3->End

Caption: Troubleshooting logic for the bromination step.

Optimized Experimental Protocols

Protocol 1: N-Acetylation of 3-Methoxyaniline
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyaniline (10.0 g, 81.2 mmol).

  • Reagent Addition: To the flask, add 30 mL of deionized water followed by the slow, dropwise addition of acetic anhydride (9.1 g, 89.3 mmol, 1.1 eq) while stirring vigorously.

  • Reaction: The reaction is exothermic. After the initial heat subsides, heat the mixture to a gentle reflux for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath. The product, N-(3-methoxyphenyl)acetamide, will crystallize. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

    • Expected Yield: 90-95%

    • Quality Control: The melting point of the pure product should be sharp. A broad melting range indicates impurities.

Protocol 2: Regioselective Bromination
  • Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(3-methoxyphenyl)acetamide (10.0 g, 60.5 mmol) in 40 mL of glacial acetic acid.

  • Bromine Solution: In a separate flask, prepare a solution of bromine (10.6 g, 66.6 mmol, 1.1 eq) in 20 mL of glacial acetic acid.

  • Reagent Addition: Cool the acetamide solution to 10-15°C in an ice bath. Add the bromine solution dropwise via the dropping funnel over a period of 45-60 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC to confirm the consumption of starting material.

  • Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate of N-(2-bromo-5-methoxyphenyl)acetamide will form. If any orange color from excess bromine persists, add a small amount of sodium bisulfite solution until it disappears.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol/water to obtain the pure intermediate.[5]

    • Expected Yield: 80-85%

Protocol 3: Acid-Catalyzed Hydrolysis and Salt Formation
  • Setup: In a 250 mL round-bottom flask, combine the dried N-(2-bromo-5-methoxyphenyl)acetamide (10.0 g, 41.0 mmol) with 50 mL of 6M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) for 3-4 hours.[2] The solid will gradually dissolve as the hydrolysis proceeds.

  • Isolation: After cooling to room temperature and then in an ice bath, the product, this compound, will crystallize out of the acidic solution.

  • Purification: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold acetone to remove any organic-soluble impurities. Dry the product under vacuum.

    • Expected Yield: 85-90%

    • Melting Point: 189-190°C.[6]

Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Acetylation) Incomplete reaction; loss during workup.Ensure 1.1 eq of acetic anhydride is used; reflux for at least 30 min; cool thoroughly on ice before filtering.
Dark/Oily Product in Step 2 (Bromination) Reaction temperature too high; oxidation side reactions.Maintain temperature below 20°C during bromine addition; ensure starting material is pure.[7]
Multiple Spots on TLC after Bromination Polybromination; incomplete reaction.Confirm amine protection in Step 1; use dropwise addition of bromine; allow sufficient reaction time (2 hrs).
Product Won't Crystallize in Step 3 Incomplete hydrolysis; insufficient cooling.Extend reflux time to 4-5 hours; ensure the solution is cooled in an ice bath for at least 1 hour; scratch the flask.
Final Product is Off-Color (Not White/Light Tan) Impurities from oxidation or side reactions.Wash final hydrochloride salt with cold acetone or perform a final recrystallization from isopropanol/HCl.

References

  • Why is glacial acetic acid used in bromin
  • Why is acetic acid used in the reaction of aniline and acetic anhydride? Quora. [Link]
  • Why we use glacial acetic acid in bromin
  • Why use glacial acetic acid in bromination of anisole? Chemistry Stack Exchange. [Link]
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Khan Academy via YouTube. [Link]
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit r/chemistry. [Link]
  • 2-Bromo-5-methoxyaniline. ChemBK. [Link]
  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. Chemsrc. [Link]
  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. AM Academy via YouTube. [Link]
  • 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The action of bromine on meta-acetyl-anisidine. CORE. [Link]
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Active/inactive aromatic ring bromin
  • Bromin
  • 2-Bromo-5-methoxyaniline. PubChem. [Link]
  • Reductive debromination of 1,2-dibromides with anisidines. National Institutes of Health (NIH). [Link]
  • Amines. National Council of Educational Research and Training (NCERT). [Link]
  • Scope of the meta‐bromoaniline synthesis.
  • Electrophilic Aromatic Substitution Reactions Made Easy! The Organic Chemistry Tutor via YouTube. [Link]
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals. [Link]
  • 2-Bromo-5-methoxyaniline. Synthonix, Inc. [Link]
  • 2-Bromo-5-methoxy aniline. MAKSONS FINE CHEM PVT. LTD. [Link]
  • N-(2-Bromo-5-methoxyphenyl)acetamide. PubChem. [Link]
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
  • Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. [Link]
  • N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides.
  • 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)-2-hydroxyacetic acid. Chemsrc. [Link]

Sources

Technical Support Center: Purification of Crude 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle this key chemical intermediate. As a pivotal building block in the synthesis of pharmaceuticals, such as epidermal growth factor receptor (EGFR) inhibitors, and OLED materials, its purity is paramount to ensure the success of subsequent reactions and the integrity of the final product.[1]

Crude this compound often contains a variety of impurities stemming from its synthesis, including unreacted starting materials, inorganic salts, and colored oxidation or polymerization byproducts.[2][3] This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during its purification.

Purification Strategy: A Comparative Overview

The selection of an appropriate purification technique is critical and depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The hydrochloride salt form implies good water solubility, whereas the corresponding free base is soluble in organic solvents, a duality that is key to its purification.[4][5]

Purification MethodPrinciple of SeparationBest For Removing...AdvantagesLimitations
Acid-Base Extraction Differential solubility of the basic aniline and its protonated salt form in immiscible aqueous and organic phases.[6]Neutral organic impurities, acidic byproducts, and inorganic salts.High capacity, cost-effective, excellent for initial bulk purification.[7]May not separate structurally similar basic impurities (e.g., isomers); can lead to emulsions.
Recrystallization Difference in solubility between the target compound and impurities in a specific solvent at varying temperatures.[8]Small amounts of impurities from a solid product that is already relatively pure.Can yield very high purity crystalline material; effective for removing colored impurities (with charcoal).[9]Potential for significant yield loss; finding a suitable solvent can be challenging; not suitable for oily products.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase.[10]Isomeric impurities, byproducts with similar solubility but different polarity.Excellent separation power for complex mixtures; adaptable to various polarities.Can be time-consuming and expensive (solvents, silica); lower capacity than extraction; potential for product degradation on silica.
Logical Workflow for Purification Selection

The following decision tree provides a logical path for selecting the most effective purification strategy for your crude this compound.

G start Crude 2-Bromo-5-methoxyaniline HCl dissolve Dissolve in Water/Organic Solvent (e.g., DCM or EtOAc) start->dissolve basify Basify with aq. NaHCO3 / Na2CO3 to pH > 8 to form free base dissolve->basify extract Perform Liquid-Liquid Extraction basify->extract separate_layers Separate Aqueous and Organic Layers extract->separate_layers organic_layer Organic Layer: Contains free base + neutral impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains inorganic salts separate_layers->aqueous_layer wash_organic Wash Organic Layer with Brine organic_layer->wash_organic dry_organic Dry with Na2SO4 / MgSO4, Filter wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate crude_base Crude Free Base evaporate->crude_base check_purity Assess Purity (TLC, NMR) crude_base->check_purity is_solid Is the crude base a solid? check_purity->is_solid chromatography Column Chromatography check_purity->chromatography Multiple Impurities recrystallize Recrystallization is_solid->recrystallize Yes is_solid->chromatography No / Impure pure_product Pure 2-Bromo-5-methoxyaniline (Free Base) recrystallize->pure_product chromatography->pure_product

Caption: Decision tree for purifying crude 2-Bromo-5-methoxyaniline HCl.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My final product is a dark brown or black solid/oil, not the expected pale yellow solid.

  • Probable Cause: Anilines, including 2-Bromo-5-methoxyaniline, are susceptible to air oxidation and polymerization, which forms highly colored impurities.[2] This is often exacerbated by exposure to light, heat, or residual acidic/basic catalysts from the synthesis.[3]

  • Solution:

    • Activated Carbon Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon to the solution.[2][11]

    • Hot Filtration: Boil the solution with the carbon for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the carbon, which will have adsorbed the colored impurities.[8]

    • Protective Measures: Once purified, store the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and at a low temperature (e.g., 4°C) to prevent re-oxidation.[2]

Problem 2: During acid-base extraction, a thick, persistent emulsion has formed at the interface.

  • Probable Cause: Vigorous shaking of the separatory funnel, especially with concentrated solutions or when fine particulate matter is present, can lead to the formation of a stable emulsion.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

    • Break the Emulsion: Add a small amount of saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.

    • Filtration: In severe cases, you may need to filter the entire mixture through a pad of Celite® or glass wool to break up the emulsion before re-introducing it to the separatory funnel.

    • Prevention: In the future, use gentle swirling and inverting motions to mix the layers rather than vigorous shaking.

Problem 3: I am unable to get my compound to crystallize out of the recrystallization solvent.

  • Probable Cause: This can be due to several factors: using too much solvent (the solution is not supersaturated upon cooling), the presence of impurities that inhibit crystal lattice formation, or the compound having a melting point below room temperature in its pure form.

  • Solution:

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.

      • Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Change Solvent System: If the product "oils out" instead of crystallizing, it means it is coming out of solution above its melting point. Add a small amount of a "co-solvent" in which your compound is less soluble to lower the overall solvating power of the mixture.

    • Consider Chromatography: If the product is inherently an oil or stubbornly refuses to crystallize, purification by column chromatography is the best alternative.

Problem 4: My yield after recrystallization is very low.

  • Probable Cause: The most common cause is using an excessive amount of solvent during the initial dissolution step. Other causes include premature crystallization during a hot filtration step or not cooling the solution sufficiently to maximize precipitation.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[8]

    • Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and dropping crystals onto the filter paper.

    • Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum recovery of the solid product from the cold mother liquor.[8]

    • Second Crop: It may be possible to recover more product by evaporating a portion of the solvent from the filtrate (mother liquor) and re-cooling to obtain a second, albeit likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol describes the purification of crude this compound by converting it to the free base, extracting it, and then isolating it.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Extraction cluster_2 Step 3: Washing & Isolation a1 Dissolve crude HCl salt in water. a2 Add organic solvent (e.g., Ethyl Acetate). a1->a2 a3 Slowly add sat. NaHCO3 solution until pH ~8-9. a2->a3 b1 Transfer to separatory funnel. a3->b1 b2 Gently mix and separate layers. b1->b2 b3 Extract aqueous layer 2x with fresh organic solvent. b2->b3 b4 Combine all organic layers. b3->b4 c1 Wash combined organic layer with water, then brine. b4->c1 c2 Dry organic layer over anhydrous MgSO4 or Na2SO4. c1->c2 c3 Filter off drying agent. c2->c3 c4 Evaporate solvent under reduced pressure. c3->c4 end end c4->end Yields crude but purified free base

Caption: Workflow for Acid-Base Extraction of 2-Bromo-5-methoxyaniline HCl.

Methodology:

  • Dissolution and Neutralization: Dissolve the crude this compound in a minimal amount of water and transfer it to a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate or dichloromethane.

  • Basification: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the funnel.[12] Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding base until the aqueous layer is basic (pH ≈ 8-9, check with pH paper). At this point, the aniline hydrochloride salt is converted to the free base, which will partition into the organic layer.

  • Extraction: Stopper the funnel, invert it several times gently, and allow the layers to separate. Drain the lower aqueous layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure all the product is recovered.

  • Washing and Drying: Combine all organic extracts. Wash the combined organic layer once with water, followed by a wash with brine to aid in the removal of water.[13] Transfer the organic solution to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 2-Bromo-5-methoxyaniline as a free base. This product can then be used as is or further purified by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I try first? A1: For a crude reaction mixture, acid-base extraction is almost always the best initial purification step.[6] It efficiently removes a wide range of non-basic impurities and inorganic salts, significantly cleaning up the material before a higher-resolution technique like recrystallization or chromatography is attempted.

Q2: How can I convert my purified 2-Bromo-5-methoxyaniline free base back into the hydrochloride salt? A2: To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Then, either bubble dry hydrogen chloride (HCl) gas through the solution or add a commercially available solution of HCl in an organic solvent (like 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt, being insoluble in these solvents, will precipitate out. The solid can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q3: My NMR spectrum shows persistent impurities even after purification. What could they be? A3: If impurities persist after acid-base extraction and recrystallization, they are likely to be structurally similar compounds. Common culprits in aniline synthesis include regioisomers (e.g., 4-bromo-3-methoxyaniline) formed during the bromination step or over-brominated products (e.g., dibromo-methoxyaniline). Separating these often requires high-performance liquid chromatography (HPLC) or careful column chromatography on silica gel.[11]

Q4: What are the ideal storage conditions for 2-Bromo-5-methoxyaniline to ensure its long-term stability? A4: To prevent degradation via oxidation and polymerization, 2-Bromo-5-methoxyaniline (both the free base and HCl salt) should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere like argon or nitrogen.[2][14] It should be protected from light by using an amber glass vial or by wrapping the container. Storing it in a cool, dark place, such as a refrigerator, is also recommended to slow down any potential degradation pathways.

References
  • BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • ChemicalBook. (2025). 2-BROMO-5-METHOXYANILINE.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction.
  • BenchChem. (2025). Technical Support Center: Halogenation of Substituted Anilines.
  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxyaniline.
  • ChemBK. (2024). 2-BROMO-5-METHOXYANILINE.
  • Cision PR Newswire. (n.d.). Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis.
  • ChemBK. (2024). 2-Bromo-5-methoxyaniline.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
  • BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.

Sources

Common side reactions with 2-Bromo-5-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-methoxyaniline Hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted aniline, this compound is highly valuable but also susceptible to specific side reactions that can impact yield, purity, and experimental reproducibility.[1] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles to empower you to overcome common experimental challenges.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific issues you may encounter during your experiments, offering insights into their chemical origins and providing actionable solutions.

Issue 1: Starting Material or Reaction Mixture Shows Significant Discoloration (Brown to Black)

Q: My vial of this compound, which should be a light-colored powder, has turned dark brown/black. What causes this, and is it still usable?

A:

  • Probable Cause: Oxidation. Anilines, particularly those with electron-donating groups like the methoxy substituent, are highly susceptible to air oxidation.[2] Over time, exposure to oxygen and light can lead to the formation of highly colored polymeric or condensed products, such as phenazines and quinone imines.[3] The hydrochloride salt form enhances stability compared to the free base, but degradation can still occur with improper storage.

  • Troubleshooting & Solution:

    • Assess Purity: Before use, assess the purity of the discolored material using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy against a known standard if available. Significant impurities will necessitate purification.

    • Purification Protocol: If purification is required, a recrystallization or a short plug of silica gel chromatography can often remove the colored, polar impurities. See the protocol below.

    • Prevention: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a dark, cool place to minimize exposure to light and oxygen.[4][5]

Note: This protocol is for the free base. To use the hydrochloride salt, it must first be neutralized.

  • Neutralization (if starting with HCl salt): Dissolve the hydrochloride salt in water and add a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8), confirmed with pH paper.

  • Extraction: Extract the resulting aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Option A (Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water or hexanes/ethyl acetate mixture) and allow it to cool slowly to form crystals, leaving colored impurities in the mother liquor.

    • Option B (Column Chromatography): Dissolve the crude material and purify it via flash column chromatography using a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar product should elute before the highly polar colored impurities.

Issue 2: Identification of a Byproduct Missing the Bromine Atom

Q: In my reaction, I've isolated a significant byproduct that mass spectrometry and NMR confirm to be 3-methoxyaniline. How is this happening?

A:

  • Probable Cause: Reductive Dehalogenation. The carbon-bromine (C-Br) bond can be cleaved under reductive conditions, replacing the bromine atom with a hydrogen atom.[6] This is a common side reaction in processes that use reducing agents or certain transition metal catalysts, especially palladium.[7] The C-Br bond is significantly weaker than C-Cl or C-F bonds, making aryl bromides more prone to this side reaction.[6]

  • Troubleshooting & Solution:

    • Catalytic Hydrogenation: If you are performing a reduction of another functional group (e.g., a nitro group) elsewhere in the molecule using catalysts like Palladium on carbon (Pd/C) with H₂, dehalogenation is highly likely. Consider using alternative reducing agents like iron powder or tin(II) chloride in acidic media, which are less prone to causing dehalogenation.[8]

    • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Dehalogenation is a known side reaction. It can be minimized by:

      • Careful Ligand Selection: Use ligands that promote rapid reductive elimination from the catalyst center.

      • Control of Hydride Sources: Ensure solvents are anhydrous and bases are free of excess hydroxides or other hydride sources. Sometimes, the boronic acid reagent itself can be a source of hydrides.

      • Lowering Reaction Temperature: Running the reaction at the lowest effective temperature can often disfavor the dehalogenation pathway.

Issue 3: Low Yields and Multiple Byproducts in Cross-Coupling Reactions

Q: I'm attempting a Suzuki coupling with 2-Bromo-5-methoxyaniline, but I'm getting a low yield of my desired product along with starting material and what appears to be a homocoupled boronic acid byproduct.

A:

  • Probable Cause: This issue typically points to suboptimal reaction conditions or catalyst deactivation.

    • Catalyst Inactivation: The aniline group can sometimes coordinate to the metal center of the catalyst, inhibiting its activity.

    • Homocoupling: The boronic acid reagent can couple with itself, a reaction often promoted by the presence of oxygen or suboptimal base/catalyst concentrations.

    • Dehalogenation: As discussed in Issue 2, this will consume your starting material without forming the desired product.

  • Troubleshooting & Solution:

    • Rigorous Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from inducing homocoupling and deactivating the catalyst.

    • Reagent Purity: Use high-purity, anhydrous solvents and reagents.

    • Optimization of Conditions: A systematic optimization of the base, solvent, and ligand is crucial. For electron-rich anilines, specialized ligands designed for cross-coupling reactions are often necessary to achieve high yields.[9]

    • Order of Addition: Sometimes, adding the aryl bromide solution to a pre-heated mixture of the catalyst, base, and boronic acid can improve results.

ParameterRecommendation for Minimizing Side ReactionsRationale
Atmosphere Strict Inert (Argon or N₂)Prevents catalyst oxidation and boronic acid homocoupling.
Solvents Anhydrous, degassedWater can hydrolyze reagents and affect catalyst activity.
Catalyst Loading Optimal (typically 1-5 mol%)Too little leads to incomplete reaction; too much can sometimes increase side reactions like dehalogenation.
Temperature Lowest effective temperatureHigher temperatures can accelerate side reactions like dehalogenation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its long-term stability? A: To maximize shelf life (up to 24 months or more), store the compound in a tightly sealed, opaque container in a cool, dry, and dark place.[1][4] For optimal preservation, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace air and moisture.[4]

Q2: What are the primary chemical incompatibilities for this compound? A: Avoid contact with strong oxidizing agents, as they can cause rapid and potentially hazardous decomposition.[10] Also, keep it away from strong bases unless you intend to generate the free aniline, and be mindful of its reactivity with strong acids, especially under heating.

Q3: How can I effectively monitor the progress of my reaction to minimize byproduct formation? A: Thin Layer Chromatography (TLC) is the most common and effective method. Develop a TLC system that gives good separation between your starting material, desired product, and any potential byproducts (like the dehalogenated compound). By monitoring the reaction, you can stop it once the starting material is consumed, preventing further degradation or the formation of late-stage impurities.

Q4: Is the hydrochloride salt or the free base better to use in my reaction? A: This depends on the reaction. The hydrochloride salt is more stable for storage and is often used directly in reactions that are run under acidic or neutral conditions, such as diazotization.[8] For reactions requiring a base, such as most cross-coupling reactions, you will either need to start with the free base or add a sufficient amount of base to neutralize the HCl salt before the reaction can proceed.

Part 3: Visualization of Key Processes

The following diagrams illustrate the troubleshooting workflow and the chemical pathways of the most common side reactions.

G cluster_0 Troubleshooting Workflow start Unexpected Reaction Outcome (Low Yield / Impure Product) check_sm 1. Verify Starting Material (Purity, Discoloration) start->check_sm check_conditions 2. Review Reaction Conditions (Atmosphere, Temp, Reagents) check_sm->check_conditions analyze_bp 3. Identify Byproducts (MS, NMR) check_conditions->analyze_bp dehalogenation Dehalogenation Product Found (e.g., 3-methoxyaniline) analyze_bp->dehalogenation Loss of Br oxidation Oxidative Impurities Found (Colored byproducts) analyze_bp->oxidation Colored homocoupling Homocoupling Product Found analyze_bp->homocoupling Dimerized solve_dehalo Solution: - Re-evaluate reducing agents - Optimize catalyst/ligand - Lower temperature dehalogenation->solve_dehalo solve_oxid Solution: - Purify starting material - Use inert atmosphere oxidation->solve_oxid solve_homo Solution: - Use degassed solvents - Optimize base/catalyst homocoupling->solve_homo

Caption: Troubleshooting workflow for common issues.

G cluster_paths Potential Side Reaction Pathways SM 2-Bromo-5-methoxyaniline Dehalo 3-Methoxyaniline SM->Dehalo Reductive Dehalogenation [Pd/C, H₂] or [Catalyst Error] Oxid Colored Products (Quinone Imines, Phenazines) SM->Oxid Oxidation [Air, Light] Homo Homocoupled Byproducts SM->Homo Cross-Coupling Side Reaction [O₂, Suboptimal Conditions]

Caption: Major side reaction pathways.

References

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
  • Boeren, S., Vervoort, J., van der Woude, H., & Rietjens, I. M. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248.
  • Cerveny, L., Marhoul, A., & Ruzicka, V. (2011). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Wikipedia. (n.d.). Dehalogenation.
  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References.
  • Forrester, A. R., Ogilvy, M. M., & Thomson, R. H. (1970). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1.
  • Chemsrc. (n.d.). 2-Bromo-5-methoxyaniline MSDS.
  • ChemBK. (n.d.). 2-Bromo-5-methoxyaniline.
  • ChemBK. (n.d.). 2-BROMO-5-METHOXYANILINE.
  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?
  • MAKSONS FINE CHEM PVT. LTD. (n.d.). 2-Bromo-5-methoxy aniline.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • Wikipedia. (n.d.). o-Anisidine.
  • Francke, R., & Little, R. D. (2014).
  • G. T. W. M. van der Heijden, et al. (2017). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

Sources

How to avoid impurities in 2-Bromo-5-methoxyaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Impurity profiling and control are paramount in synthesis, and this resource is structured to help you achieve the highest purity in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis and handling of 2-Bromo-5-methoxyaniline and its hydrochloride salt.

Q1: My final product is a dark brown or black powder, not the expected white or off-white solid. What causes this discoloration and how can I prevent it?

A1: This is the most frequent issue and is almost always caused by the oxidation of the aniline functional group. Anilines are notoriously susceptible to air oxidation, which forms highly colored, polymeric impurities.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aniline group easily oxidizable. This process is accelerated by exposure to oxygen, light, and trace metal ions. The resulting oxidized species can initiate polymerization, leading to complex, intensely colored mixtures.

  • Preventative Measures & Solutions:

    • Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent oxidation.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Proper Storage: Store the starting material and the final product in a dark place, under an inert atmosphere, and at room or refrigerated temperature as recommended.[1][2][3]

    • Purification: If discoloration occurs, the colored impurities can often be removed. A common laboratory technique is to dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon adsorbs the large, colored polymeric impurities, and can then be removed by filtration. Subsequent recrystallization will then yield a purer, less colored product.

Q2: My TLC and NMR analysis show multiple products, suggesting isomeric impurities or over-bromination. How can I improve the regioselectivity of my synthesis?

A2: The presence of multiple spots on a TLC plate indicates a lack of selectivity in your reaction, a common issue in the bromination of activated aromatic rings. Both the amino and methoxy groups are strong ortho-, para-directors, which can lead to a mixture of products if conditions are not carefully controlled.

  • Causality: The high electron-donating ability of the aniline and methoxy groups strongly activates the aromatic ring towards electrophilic substitution. Using a harsh brominating agent like liquid bromine (Br₂) can lead to poor regioselectivity and the formation of di- or tri-brominated species.

  • Recommended Synthetic Strategy: The Acetanilide Protection Method The most robust and field-proven method to ensure high regioselectivity is to temporarily protect the highly activating amino group as an acetanilide. This strategy moderates the group's activating strength and sterically hinders the ortho positions, guiding the bromination to the desired C-2 position.

    Experimental Protocol: Selective Bromination via Amide Protection

    • Protection: Dissolve 3-methoxyaniline in glacial acetic acid. Add acetic anhydride and stir at room temperature for 1-2 hours until TLC analysis confirms the complete conversion to 3-methoxyacetanilide.

    • Bromination: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a solution of N-Bromosuccinimide (NBS) in acetic acid. The use of NBS, a milder electrophilic bromine source than Br₂, is crucial for preventing over-bromination. Maintain the temperature below 10 °C throughout the addition.

    • Hydrolysis (Deprotection): After the bromination is complete (as monitored by TLC), add concentrated hydrochloric acid to the mixture and heat to reflux for several hours to hydrolyze the amide bond, yielding the desired this compound.

    • Work-up & Isolation: Cool the reaction mixture and pour it into ice water. The hydrochloride salt should precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

    This self-validating protocol ensures that bromination occurs specifically at the position ortho to the amine and para to the methoxy group, significantly reducing isomeric impurities.

Q3: What is the most effective method to purify the final this compound product?

A3: The choice of purification method depends on the nature of the impurities. For this compound, recrystallization is typically the most effective and scalable technique.

  • Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent system. By carefully selecting the solvent, the desired compound can be induced to crystallize out of the solution while the impurities remain dissolved.

  • Recommended Purification Protocol: Recrystallization

    • Solvent Screening: Begin by screening for a suitable solvent. For the hydrochloride salt, polar protic solvents are a good starting point. A mixed solvent system, such as ethanol/water or methanol/diethyl ether , often provides the best results.

    • Procedure:

      • Dissolve the crude hydrochloride salt in a minimum amount of the hot primary solvent (e.g., ethanol).

      • If significant color is present, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

      • Filter the hot solution through a pad of celite to remove the carbon and any insoluble impurities.

      • Slowly add the anti-solvent (e.g., water or diethyl ether) to the hot filtrate until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.

    For the free-base form of 2-Bromo-5-methoxyaniline, column chromatography using a silica gel stationary phase with a solvent system like n-hexane-ethyl acetate (e.g., 5:1 ratio) is highly effective for removing non-polar impurities.[4]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues during your experiments.

Observation Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete reaction. 2. Formation of soluble side-products. 3. Product loss during work-up or recrystallization.1. Monitor reaction progress by TLC until starting material is consumed. 2. Use the acetanilide protection strategy to minimize side reactions. 3. Optimize recrystallization solvent volumes; ensure pH is correct during extraction.
Inconsistent Purity 1. Variable quality of starting materials. 2. Contamination from air/moisture. 3. Inconsistent reaction temperature.1. Verify the purity of starting materials (e.g., 3-methoxyaniline) before use. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. 3. Use an ice or cooling bath to maintain strict temperature control during bromination.
Product Fails to Crystallize 1. Solution is too dilute. 2. Presence of oily impurities inhibiting crystallization. 3. Incorrect solvent system.1. Carefully evaporate excess solvent. 2. Attempt to purify a small sample by column chromatography to remove oils, then try recrystallization again. 3. Re-screen for a more effective recrystallization solvent system.
Visualized Workflows and Logic

To further clarify the recommended procedures, the following diagrams illustrate the key workflows and decision-making processes.

G cluster_0 Robust Synthesis Workflow start Start: 3-Methoxyaniline protect Step 1: Protect Amine (Acetic Anhydride) start->protect intermediate Intermediate: 3-Methoxyacetanilide protect->intermediate brominate Step 2: Brominate (NBS, 0-5 °C) intermediate->brominate deprotect Step 3: Deprotect (HCl, Reflux) brominate->deprotect product Final Product: 2-Bromo-5-methoxyaniline HCl deprotect->product

Caption: Recommended synthesis pathway using a protecting group strategy.

G start Crude Product Analysis discolored Is the product discolored? start->discolored multi_spots Multiple spots on TLC? discolored->multi_spots No charcoal Treat with Activated Carbon discolored->charcoal Yes recrystallize Recrystallize multi_spots->recrystallize No review_synthesis Review Synthesis: - Use protecting group - Control temperature - Use NBS multi_spots->review_synthesis Yes charcoal->recrystallize pure Pure Product recrystallize->pure column Purify by Column Chromatography review_synthesis->column column->pure

Caption: Decision tree for troubleshooting and purification.

References
  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsrc.
  • 2-Bromo-5-methoxyaniline - ChemBK.
  • 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information - NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem.

Sources

Solvent effects on the reactivity of 2-Bromo-5-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-methoxyaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Here, we address common experimental challenges, provide in-depth explanations grounded in organic chemistry principles, and offer practical solutions to ensure the success and reproducibility of your reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are designed to guide you through a logical process of identifying the root cause and implementing an effective solution.

Q1: My nucleophilic substitution reaction (e.g., Buchwald-Hartwig amination, SNAr) is sluggish or fails completely. What are the likely causes and how can I fix it?

A1: This is a common issue that almost always traces back to one of two factors: the nature of the hydrochloride salt or improper solvent choice.

  • Causality—The Protonated Amine: this compound exists as an ammonium salt. The nitrogen lone pair is protonated, rendering it non-nucleophilic. For any reaction where the aniline nitrogen itself is the intended nucleophile, this is a non-starter. For reactions where it is the substrate for coupling (like Buchwald-Hartwig or SNAr), the protonated amine (-NH₃⁺) is a strongly electron-withdrawing and deactivating group, which can slow down certain catalytic cycles.

  • Immediate Solution—Liberating the Free Aniline: You must add a base to neutralize the hydrochloride and generate the free aniline in situ.

    • Choice of Base: The base should be strong enough to deprotonate the anilinium ion (pKa ~2-3) but compatible with your reaction conditions.

      • For base-sensitive reactions like Buchwald-Hartwig, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard.

      • For other substitutions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but ensure they don't compete as nucleophiles.

    • Stoichiometry: At least one equivalent of base is required for the neutralization. In many coupling reactions, the catalytic cycle itself requires a base, so you will need to add a total amount sufficient for both neutralization and the reaction mechanism (typically 2-3 equivalents).

  • Solvent Effects: The solvent plays a critical role in both dissolving the starting material and mediating the reaction.[1]

    • Initial Dissolution: The hydrochloride salt is polar and will have better solubility in polar protic solvents like ethanol or even water. However, these are often poor choices for subsequent reactions like Buchwald-Hartwig.

    • Reaction Solvent: Most cross-coupling and SNAr reactions are performed in polar aprotic solvents like Dioxane, Toluene, DMF, or DMSO.[2] After adding the base, the free aniline, which is less polar than its salt, will be more soluble in these solvents.

Troubleshooting Workflow for Low Reactivity

G start Low or No Reactivity Observed check_base Was a base added to neutralize the HCl salt? start->check_base add_base Add 1.1 eq. of a suitable base (e.g., K2CO3, TEA) before adding catalyst/other reagents. check_base->add_base No check_base_equiv Is the base stoichiometry sufficient for both neutralization AND the reaction mechanism? check_base->check_base_equiv Yes add_base->check_base_equiv increase_base Increase base to 2-3 equivalents. check_base_equiv->increase_base No check_solvent Is the solvent appropriate for the reaction type (e.g., polar aprotic for cross-coupling)? check_base_equiv->check_solvent Yes increase_base->check_solvent change_solvent Switch to a standard solvent for the reaction class (e.g., Toluene, Dioxane, DMF). check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature. Monitor for degradation. check_temp->increase_temp No success Reaction Proceeds check_temp->success Yes increase_temp->success

Caption: Troubleshooting Decision Tree for Reactivity Issues.

Q2: I'm attempting an electrophilic aromatic substitution (e.g., nitration) and getting no reaction or the wrong isomer. What's happening?

A2: This is a classic case of misunderstanding the directing effects of the substituents, particularly the state of the aniline group.

  • Causality—Reversal of Directing Effects:

    • Free Aniline (-NH₂): The free amine is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[3][4]

    • Anilinium Ion (-NH₃⁺): In the hydrochloride salt form, or under the strongly acidic conditions typical for nitration (H₂SO₄/HNO₃), the amine is protonated. The anilinium ion has no lone pair to donate and is strongly electron-withdrawing through an inductive effect. This makes it a strong deactivating group and a meta -directing group.

  • The Combined Effect: In 2-Bromo-5-methoxyaniline, the methoxy group (-OCH₃) is also a strong activating, ortho, para-director. The bromine (-Br) is deactivating but ortho, para-directing. The final outcome depends on which group's influence dominates and the positions available. With the protonated amine, the powerful meta-directing influence of the -NH₃⁺ group will compete with the ortho, para-directing influence of the -OCH₃ group, leading to complex product mixtures or no reaction at all due to severe deactivation of the ring.

Directing Effects: Free Base vs. Hydrochloride Salt

Caption: Influence of protonation on substituent directing effects.

  • Solution—Protect the Amine: To perform electrophilic substitution and leverage the ortho, para-directing nature of the amine, you must first neutralize the salt and then protect the amine group.

    • Neutralize: Treat the hydrochloride salt with a base (e.g., NaHCO₃ or TEA) in a suitable solvent to get the free aniline.

    • Protect: Convert the amine to an amide (e.g., using acetic anhydride to form an acetanilide). The N-acetyl group is less activating than the amine but remains ortho, para-directing and shields the amine from oxidation.[5][6]

    • React: Perform the desired electrophilic substitution. The directing effects of the -NHCOCH₃ and -OCH₃ groups will now synergize.

    • Deprotect: Hydrolyze the amide back to the amine using acidic or basic conditions.

Q3: I'm having trouble dissolving the this compound to start my reaction. What solvent should I use?

A3: Solubility is a function of the classic "like dissolves like" principle, and the hydrochloride salt is a polar, ionic compound.[7]

  • High Polarity Solvents: The salt will show its best solubility in polar protic solvents such as methanol, ethanol, and water. However, these solvents are often unsuitable for organometallic cross-coupling reactions or reactions involving water-sensitive reagents.

  • Aprotic Solvents: Its solubility will be significantly lower in common aprotic reaction solvents like THF, Dioxane, Toluene, and DMF.

  • Recommended Protocol:

    • Do not try to dissolve the salt directly in your final reaction solvent if it's aprotic.

    • Instead, suspend the salt in the aprotic solvent (e.g., Toluene).

    • Add the required base (e.g., K₂CO₃).

    • Stir the mixture. As the neutralization reaction proceeds, the polar hydrochloride salt is converted to the more non-polar, organic-soluble free aniline, which will then dissolve in the solvent. Gentle heating may be required. This "suspend, neutralize, and dissolve" technique is standard practice.

Table 1: Predicted Solubility of 2-Bromo-5-methoxyaniline (Free Base)

SolventSolvent TypePredicted SolubilityRationale / Experimental Notes
TolueneNon-polarModerate to HighGood choice for many cross-coupling reactions.
Dioxane / THFPolar AproticHighEthereal solvents are excellent for organometallic chemistry.
DMF / DMSOPolar AproticVery HighHighly polar nature can dissolve a wide range of reagents.[2]
Ethanol / MethanolPolar ProticVery HighCan interfere with reactions (e.g., protonolysis of Grignards).[8]
DichloromethanePolar AproticHighUseful for reactions at or below room temperature.
WaterPolar ProticLowThe free base is an organic amine with low water solubility.[9]

Note: This table describes the free base. The hydrochloride salt's solubility profile is inverted, with high solubility in polar protic solvents and low solubility in non-polar solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound provided as a hydrochloride salt?

A1: There are several practical and chemical reasons for supplying anilines as hydrochloride salts:

  • Stability: The free amine group (-NH₂) is susceptible to air oxidation over time, which can lead to discoloration (often turning from white/light brown to dark brown or black) and the formation of impurities. The protonated anilinium salt is significantly more stable and less prone to oxidation, ensuring a longer shelf life and higher purity upon use.[5][10]

  • Handling: Free anilines can be oily or low-melting solids. The corresponding salts are typically crystalline, free-flowing solids that are easier to handle, weigh accurately, and store.[5]

  • Solubility: While less soluble in organic solvents, the salt form is water-soluble, which can be advantageous for certain workup and purification procedures.

Q2: How do I properly store and handle this compound?

A2: Proper storage and handling are critical for safety and maintaining the compound's integrity.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[11] An inert atmosphere (like nitrogen or argon) is recommended for long-term storage to prevent any potential degradation from air and moisture.[5][10]

  • Handling: 2-Bromo-5-methoxyaniline is classified as an irritant and is harmful if inhaled, swallowed, or absorbed through the skin.[12][13]

    • Always handle this chemical inside a certified chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield.[14]

    • Avoid creating dust.[14][15]

    • In case of accidental contact, wash the affected skin area with copious amounts of water and seek medical attention if irritation persists.[12]

Q3: What is the general reactivity profile of 2-Bromo-5-methoxyaniline?

A3: The reactivity is dictated by its three key functional groups: the aniline, the bromine, and the methoxy group. It is a versatile building block for a variety of transformations.[9][10]

  • The Aniline Group (-NH₂): Can act as a nucleophile in acylations, alkylations, and reductive aminations. It is the key functional group for forming amides, sulfonamides, and for diazotization to form diazonium salts, which are themselves versatile intermediates (e.g., in Sandmeyer reactions).

  • The Bromine Atom (-Br): This is a key site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling (with boronic acids)

    • Heck Coupling (with alkenes)

    • Sonogashira Coupling (with terminal alkynes)

    • Buchwald-Hartwig Amination (with amines)

    • Ullmann Condensation (for diaryl ether or amine synthesis)

  • The Aromatic Ring: As discussed previously, the ring can undergo electrophilic aromatic substitution. The powerful activating effects of the -NH₂ and -OCH₃ groups make the ring highly electron-rich and reactive.[3][4]

This unique combination of functional handles allows for sequential and regioselective modifications, making it a valuable intermediate in multi-step syntheses.[6][16]

References

  • Maksons Fine Chem Pvt. Ltd. 2-Bromo-5-methoxy aniline.
  • NIH, National Center for Biotechnology Information. Electronic and solvent effects on kinetics of SNAr substitution reactions.
  • Chemsrc. 2-Bromo-5-methoxyaniline | CAS#:59557-92-5.
  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution.
  • Khan Academy. Bromination of Aniline (video).
  • YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
  • PubChem. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016.
  • OUCI. Solvent effects on aromatic nucleophilic substitution reactions.
  • ResearchGate. Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films.
  • RSC Publishing. Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films.
  • Fisher Scientific. Aromatic Nucleophilic Substitution.
  • The Journal of Organic Chemistry. Solvent effects in the benzylation of aniline.
  • LookChem. 2-Bromo-5-methoxyaniline.
  • ChemBK. 2-BROMO-5-METHOXYANILINE.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • Angene. The Chemical Properties and Applications of N-Acetyl-2-Bromo-5-Methoxyaniline.

Sources

Technical Support Center: Temperature Control in 2-Bromo-5-methoxyaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Bromo-5-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in reactions involving this versatile intermediate. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound, with a focus on the critical role of temperature.

Q1: What are the recommended storage and handling conditions for this compound?

A: this compound should be stored in a cool, dark place under an inert atmosphere, typically at room temperature.[1] The hydrochloride salt form offers improved stability over the free base. However, like many substituted anilines, it can be sensitive to light, air, and heat over extended periods. For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.

Q2: Why is precise temperature control so crucial when working with this compound?

A: Temperature is a critical parameter that governs reaction kinetics, selectivity, and the stability of intermediates. For this compound, improper temperature control can lead to several undesirable outcomes:

  • Decomposition of Intermediates: Certain reactions, particularly diazotization, form highly unstable intermediates (diazonium salts) that rapidly decompose at elevated temperatures, often leading to tar formation and complete reaction failure.[1][2]

  • Increased Byproduct Formation: Many side reactions, such as homocoupling in cross-coupling reactions or phenol formation from diazonium salts, are accelerated at higher temperatures. Controlling the temperature can suppress these pathways and improve product purity.

  • Catalyst Deactivation: In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), excessive heat can lead to catalyst decomposition or the formation of inactive palladium black, halting the catalytic cycle.[3]

  • Runaway Reactions: Exothermic reactions, if not properly cooled, can self-accelerate, leading to a loss of control, reduced yield, and significant safety hazards.[4]

Q3: I'm performing a diazotization reaction and my mixture turns dark brown/black with vigorous gas evolution. What is the likely cause?

A: This is a classic sign of diazonium salt decomposition. The diazonium salt of 2-Bromo-5-methoxyaniline is thermally unstable. The reaction must be performed at a strictly controlled low temperature, typically between 0°C and 5°C .[5][6] Exceeding this range, even locally during the addition of sodium nitrite, will cause the diazonium salt to break down into various byproducts, releasing nitrogen gas and often forming phenolic tars.[1][2]

Q4: For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, my reaction is sluggish. Can I simply increase the heat?

A: While increasing the temperature can increase the reaction rate, it must be done cautiously. These reactions typically require elevated temperatures (e.g., 70-110°C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7][8] However, if the reaction is sluggish, simply increasing the heat indefinitely is not the solution and can be counterproductive. First, consider other factors:

  • Catalyst/Ligand Choice: Is your catalyst system active enough for this substrate? More electron-rich anilines can sometimes require more specialized ligands.[9]

  • Base and Solvent: Are the base and solvent appropriate? The choice of base is critical and can significantly impact the reaction outcome.[10]

  • Inert Atmosphere: Is your system truly free of oxygen? Oxygen can deactivate the palladium catalyst.[3]

If these factors are optimized, a systematic increase in temperature (e.g., in 10°C increments) while monitoring by TLC or LC-MS is a valid strategy. Be vigilant for signs of substrate/product decomposition or an increase in byproduct formation.[3]

Troubleshooting Guides

Guide 1: Diazotization and Sandmeyer Reactions
ProblemPotential Cause (Temperature-Related)Suggested Solution
Low/No Product, Dark Tar Formation Reaction temperature exceeded 5°C during NaNO₂ addition or subsequent stirring.Maintain a strict internal reaction temperature of 0-5°C using an ice/salt bath. Add the sodium nitrite solution slowly, dropwise, ensuring the temperature does not rise.[1][2]
Inconsistent Yields Poor heat transfer leading to localized "hot spots" in the reaction vessel.Use a suitable reaction vessel (e.g., round-bottom flask over a beaker) with vigorous mechanical or magnetic stirring to ensure uniform temperature distribution.
Low Yield in Subsequent Sandmeyer Step Diazonium salt decomposed before the addition of the copper(I) catalyst. OR The temperature of the Sandmeyer step was too low for the C-N bond cleavage.Ensure the diazonium salt solution is kept cold until use. For the Sandmeyer step, the temperature often needs to be raised. Warm the reaction gently to room temperature, then heat as required (e.g., 50-70°C), monitoring for N₂ evolution.[11]
Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
ProblemPotential Cause (Temperature-Related)Suggested Solution
Low Conversion / Sluggish Reaction Reaction temperature is too low for efficient catalyst turnover (oxidative addition or reductive elimination).After confirming other reagents are optimal, gradually increase the temperature in 10°C increments, typically within the 80-110°C range.[7] Monitor reaction progress closely.
Significant Protodebromination (loss of Br) Temperature is too high, promoting catalyst- or base-mediated decomposition pathways.Reduce the reaction temperature. This may require a longer reaction time or a more active catalyst system to achieve full conversion. Consider a lower boiling point solvent if possible.[3]
Catalyst Decomposition (black precipitate) Excessive temperature is causing the palladium catalyst to agglomerate and precipitate as inactive Pd black.Lower the overall reaction temperature. Ensure the heating is uniform (use an oil bath, not a heating mantle). A different ligand might stabilize the catalyst at the required temperature.

Experimental Protocols & Methodologies

Protocol 1: Controlled Low-Temperature Diazotization

This protocol describes the formation of the diazonium salt from this compound, a critical first step for Sandmeyer and other related reactions.

Workflow Diagram: Diazotization Protocol

G cluster_prep Preparation (Ambient Temp) cluster_reaction Reaction (0-5°C) cluster_output Output prep_aniline Dissolve 2-Bromo-5-methoxyaniline HCl in aq. acid cool Cool aniline solution to 0°C prep_aniline->cool prep_nitrite Prepare aq. NaNO₂ solution add Add NaNO₂ solution dropwise (Maintain T < 5°C) prep_nitrite->add cool->add stir Stir at 0-5°C for 30-60 min add->stir output Cold diazonium salt solution (Use immediately) stir->output

Caption: Workflow for low-temperature diazotization.

Methodology:

  • Setup: Place a round-bottom flask equipped with a magnetic stirrer and a thermometer in an ice-salt bath.

  • Aniline Solution: To the flask, add this compound (1.0 eq) and dilute hydrochloric acid (e.g., 2 M) to form a slurry.

  • Cooling: Cool the slurry to between 0°C and 5°C with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq) in water. Add this solution dropwise to the cold aniline slurry over 20-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes. The resulting pale yellow solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the palladium-catalyzed Suzuki coupling of 2-Bromo-5-methoxyaniline. Optimization of catalyst, ligand, base, and temperature is often necessary.[12][13]

Troubleshooting Logic: Low Suzuki Coupling Yield

G start Low Yield in Suzuki Coupling check_temp Is Temp. in 80-110°C range? start->check_temp check_reagents Are reagents (boronic acid, base, catalyst) high quality? check_temp->check_reagents Yes increase_temp Increase temp. in 10°C increments check_temp->increase_temp No check_inert Is atmosphere strictly inert? check_reagents->check_inert Yes replace_reagents Use fresh reagents, consider different base/ligand check_reagents->replace_reagents No check_inert->increase_temp Yes degas_system Degas solvents and re-purge with Ar/N₂ check_inert->degas_system No decrease_temp Side products observed? Decrease temp. increase_temp->decrease_temp

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Methodology:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-Bromo-5-methoxyaniline (free base, 1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene) via syringe.[13]

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., start at 90°C).

  • Monitoring: Stir the reaction vigorously at this temperature. Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Work-up: Once complete, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.

References

  • Buchwald-Hartwig Amin
  • 2-Bromo-5-methoxyaniline. ChemBK. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (PMC). [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (PMC). [Link]
  • 2-Bromo-5-methoxyaniline. Amerigo Scientific. [Link]
  • Sandmeyer reaction. Reddit. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. PubChem. [Link]
  • 2-BROMO-5-METHOXYANILINE. ChemBK. [Link]
  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotiz
  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. Chemsrc. [Link]
  • New Diazo Process. DTIC. [Link]
  • Processes for the diazotization of 2,5-dichloroanilines.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth troubleshooting support for the multi-step synthesis of 2-Bromo-5-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and materials science research.[1] The typical synthetic route proceeds via the protection of 3-methoxyaniline, followed by regioselective bromination, deprotection, and final conversion to the hydrochloride salt. This document addresses common challenges encountered at each stage of this process, offering explanations grounded in chemical principles and actionable solutions to guide researchers toward a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues During the Acetylation Protection Step

Question 1: My acetylation of 3-methoxyaniline is incomplete, and I see significant starting material after the reaction. What went wrong?

Answer: Incomplete acetylation is typically due to insufficient acetylating agent or the presence of moisture.

  • Causality: The reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of acetic anhydride. Water can hydrolyze the acetic anhydride, consuming it before it can react with the aniline. Furthermore, using a stoichiometric amount (1.0 equivalent) of acetic anhydride may not be enough to drive the reaction to completion, especially if there are minor losses or competing reactions.

  • Recommended Actions:

    • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. While the reaction is often performed in aqueous media, ensure the 3-methoxyaniline is fully dissolved before adding the anhydride.

    • Increase Equivalents: Use a slight excess of acetic anhydride (e.g., 1.1–1.2 equivalents) to ensure all the aniline reacts.

    • pH Control: The reaction rate can be influenced by pH. Adding a mild base like sodium acetate can buffer the reaction mixture, neutralizing the acetic acid byproduct and promoting the forward reaction.

Question 2: After adding acetic anhydride, my reaction mixture turned dark brown or black. Is this normal?

Answer: While some color change is expected, a very dark coloration suggests oxidation of the starting aniline. Aniline derivatives are susceptible to air oxidation, which can be accelerated by heat or impurities.

  • Causality: The free amino group is an electron-rich moiety that can be easily oxidized. Although the goal is acylation, competitive oxidation pathways can lead to polymeric, highly colored byproducts.

  • Recommended Actions:

    • Maintain Low Temperature: Perform the initial addition of acetic anhydride at a reduced temperature (e.g., 0–5 °C) to control the initial exotherm and minimize oxidation.

    • Inert Atmosphere: For high-purity applications, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

Section 2: Troubleshooting the Bromination Reaction

Question 3: My main product is a tri-brominated species, not the desired mono-brominated product. How do I prevent this?

Answer: This is the most common problem in the bromination of activated aromatic rings. The formation of 2,4,6-tribromo derivatives occurs because the unprotected amino group is a powerful activating group, making the aromatic ring highly susceptible to multiple substitutions.[2]

  • Causality & The Protective Group's Role: The lone pair of electrons on the nitrogen atom in an aniline strongly donates electron density into the benzene ring, activating the ortho and para positions for electrophilic attack.[3] By acetylating the amine to form an acetamide (the N-acetyl group), the activating strength is significantly reduced. This is because the nitrogen's lone pair is now delocalized through resonance with the adjacent carbonyl group, making it less available to activate the aromatic ring.[4] This moderation is the key to achieving mono-substitution.

  • Recommended Actions:

    • Confirm Full Protection: Before starting the bromination, ensure the acetylation step went to completion using a technique like Thin Layer Chromatography (TLC). The presence of any unprotected 3-methoxyaniline will inevitably lead to the tribromo-side product.

    • Control Stoichiometry: Use precisely 1.0 equivalent of the brominating agent (e.g., Br₂). A slight excess can lead to di-bromination even with the protecting group.

    • Low Temperature: Perform the bromination at low temperatures (0–5 °C is common) to control the reaction rate and improve selectivity.[5] Add the bromine solution dropwise over an extended period.

Question 4: The yield is very low, and TLC analysis shows a complex mixture of products including the wrong isomers.

Answer: Poor regioselectivity and low yield point to issues with reaction conditions or the choice of brominating agent.

  • Causality: In 3-methoxyacetanilide, the N-acetyl group directs ortho/para, and the methoxy group also directs ortho/para. The desired 2-position is ortho to both groups. However, other positions are also activated (e.g., the 4- and 6-positions). Harsh reaction conditions or an overly reactive brominating system can overcome the subtle energetic differences between these positions, leading to a mixture of isomers.

  • Recommended Actions:

    • Solvent Choice: Glacial acetic acid is a common and effective solvent as it helps to moderate the reactivity of bromine. Less polar solvents may lead to different selectivity.

    • Brominating Agent: While elemental bromine (Br₂) is standard, consider alternative, milder brominating agents for better control. N-Bromosuccinimide (NBS) is an excellent alternative that often provides higher regioselectivity and is safer to handle.[5] Another approach is the in-situ generation of bromine using reagents like ammonium bromide with an oxidant (e.g., H₂O₂).[6]

ParameterStandard Method (Br₂)Alternative Method (NBS)
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidAcetonitrile or THF
Temperature 0–10 °CRoom Temperature
Safety Highly corrosive and toxic, requires fume hood[7]Solid, easier to handle, less fuming
Selectivity Good, but sensitive to conditionsOften higher, less polysubstitution
Section 3: Workup, Deprotection, and Purification

Question 5: My crude product is a persistent yellow or orange color after the bromination workup. How can I remove the color?

Answer: This coloration is almost always due to residual elemental bromine (Br₂).

  • Causality: Even with careful stoichiometric control, a slight excess of bromine may be present at the end of the reaction. During workup (e.g., precipitation in water), this bromine gets trapped in the solid product.

  • Recommended Actions:

    • Quenching: After the reaction is complete, add a quenching agent to the reaction mixture before precipitation. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective at reducing residual Br₂ to colorless bromide ions (Br⁻).[5]

    • Washing: During filtration, wash the crude solid product thoroughly with a dilute aqueous solution of sodium thiosulfate, followed by copious amounts of cold water to remove the resulting inorganic salts.

Question 6: The acid hydrolysis (deprotection) step is slow or incomplete.

Answer: Amide hydrolysis requires forcing conditions, and incomplete deprotection is a common issue.

  • Causality: The resonance stability of the amide bond makes it relatively unreactive. Effective hydrolysis requires a sufficient concentration of strong acid (like HCl) and elevated temperatures to drive the reaction.

  • Recommended Actions:

    • Acid Concentration: Use a sufficiently concentrated acid. A common method is refluxing in 3-6 M hydrochloric acid.

    • Temperature and Time: Ensure the reaction is heated to reflux and allowed to proceed for several hours. Monitor the reaction by TLC until the starting material (the acetylated compound) is completely consumed.

    • Co-solvent: If the acetylated compound has poor solubility in aqueous acid, adding a co-solvent like ethanol can improve miscibility and accelerate the reaction.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting low yield or purity issues during the synthesis.

G cluster_analysis Analysis of Crude Product cluster_solutions Recommended Actions start Problem: Low Yield or Impure Final Product check_tlc Analyze Crude Product by TLC/ NMR start->check_tlc is_sm Significant Starting Material (3-MeO-Aniline)? check_tlc->is_sm is_polybromo Multiple Spots with Higher Rf? (Polybromination) is_sm->is_polybromo No sol_sm Issue: Incomplete Bromination or Protection 1. Verify full acetylation before bromination. 2. Increase reaction time/temperature. 3. Check reagent purity. is_sm->sol_sm Yes is_isomer Product spot present, but accompanied by other spots? (Isomers/Byproducts) is_polybromo->is_isomer No sol_polybromo Issue: Over-bromination 1. Confirm full acetylation (key!). 2. Reduce Br2 to 1.0 eq. 3. Add Br2 slowly at 0°C. 4. Use a milder agent like NBS. is_polybromo->sol_polybromo Yes sol_isomer Issue: Poor Selectivity / Side Reactions 1. Lower bromination temperature. 2. Ensure slow, controlled addition of Br2. 3. Purify via column chromatography or recrystallization. is_isomer->sol_isomer Yes

Caption: Troubleshooting decision tree for synthesis issues.

Section 4: Hydrochloride Salt Formation

Question 7: When I try to form the hydrochloride salt, the product oils out instead of precipitating as a solid.

Answer: "Oiling out" is a common problem during salt formation and crystallization. It occurs when the product separates from the solution as a liquid phase rather than a crystalline solid.

  • Causality: This usually happens when the concentration of the product is too high, the solution is cooled too quickly, or the solvent is not ideal. The product comes out of solution above its melting point or as a supersaturated, amorphous liquid.

  • Recommended Actions:

    • Solvent Choice: The free base (2-Bromo-5-methoxyaniline) should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol, diethyl ether, or ethyl acetate.

    • Dilution: Use a more dilute solution of the free base before adding the HCl solution.

    • Slow Addition & Seeding: Add the HCl solution (e.g., HCl in isopropanol or diethyl ether) very slowly at room temperature or below, with vigorous stirring. If you have a small amount of solid product from a previous batch, add a "seed crystal" to encourage crystallization.

    • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod below the surface of the liquid. This can initiate crystallization. Alternatively, you can try removing the solvent under reduced pressure and then adding a different anti-solvent to triturate the oil into a solid.

References

  • ChemBK. (2024). 2-Bromo-5-methoxyaniline.
  • D'Silva, C., et al. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education.
  • Chemsrc. (2023). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5.
  • ICL Group. (n.d.). BROMINE - Safety Handbook.
  • Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information.
  • Khan Academy. (2022). Bromination of Aniline.
  • YouTube. (2022). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.
  • Narender, T., et al. (2007). Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. ResearchGate.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • Scribd. (n.d.). Bromination of Aniline.
  • Khan Academy. (n.d.). Bromination of Aniline.
  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.

Sources

Technical Support Center: Recrystallization of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-5-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a reliable method for its purification by recrystallization. Here, we provide not just a protocol, but a deeper understanding of the principles behind the methodology, enabling you to troubleshoot and adapt the procedure to your specific needs.

Introduction: The Importance of Purity

2-Bromo-5-methoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt is often preferred due to its enhanced stability and crystallinity.[1] Achieving high purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide will walk you through the process for this compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the hot solvent.

Possible Causes:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute at the boiling point.

  • Inappropriate Solvent: The chosen solvent may not be a good choice for your compound.

  • Insoluble Impurities: Your crude material may contain insoluble impurities.

Solutions:

  • Add More Solvent: Add the hot solvent in small increments until the solid dissolves. Be mindful that adding excessive solvent will reduce your final yield.

  • Increase Temperature: Ensure your solvent is at its boiling point.

  • Solvent Re-evaluation: If the compound remains insoluble even with a significant amount of hot solvent, you may need to choose a more suitable solvent system. For a polar compound like an aniline hydrochloride, a polar solvent or a mixture including a polar solvent is generally recommended.[3]

  • Hot Filtration: If you suspect insoluble impurities, perform a hot gravity filtration to remove them before allowing the solution to cool.

Q2: The compound "oils out" instead of forming crystals.

"Oiling out" is the separation of the solute as a liquid phase rather than a solid. This is a common issue with anilines.

Possible Causes:

  • Solution is too concentrated.

  • Cooling is too rapid.

  • Inappropriate solvent system.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

  • Solvent System Modification: Consider a different solvent or a mixed solvent system. A common technique is to use a solvent pair: one in which the compound is soluble (the "good" solvent) and one in which it is less soluble (the "poor" solvent).[3] For this compound, an ethanol/water mixture is a good starting point.

Q3: No crystals form upon cooling.

Possible Causes:

  • Solution is not supersaturated (too much solvent was added).

  • The compound is highly soluble in the solvent even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If crystallization cannot be induced, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Change Solvent System: The solvent may be too good at dissolving your compound. Consider adding a "poor" solvent to the solution to decrease the overall solubility.

Q4: The resulting crystals are colored.

Possible Causes:

  • Colored impurities are co-crystallizing with your product. Anilines are prone to air oxidation, which can form colored impurities.[4]

  • The solvent is reacting with the compound.

Solutions:

  • Activated Carbon Treatment: Before the hot filtration step, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Use with caution, as it can also adsorb some of your product.

  • Re-recrystallization: A second recrystallization step may be necessary to achieve a higher purity and remove residual color.

  • Inert Atmosphere: When working with anilines, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar salt like an aniline hydrochloride, polar solvents are a good starting point. A mixed solvent system of ethanol and water is often effective for substituted anilines.[3] You would dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Reheating to get a clear solution and then allowing it to cool slowly should yield crystals.

Q2: How do I choose a solvent system for recrystallization?

The principle of "like dissolves like" is a useful guide. Since this compound is a polar, ionic compound, polar solvents are likely to be good candidates. You can perform small-scale solubility tests with a few milligrams of your compound in different solvents (e.g., water, ethanol, methanol, isopropanol) to determine a suitable one.

Q3: Can I use a single solvent instead of a mixed solvent system?

Yes, if you can find a single solvent that meets the criteria of high solubility when hot and low solubility when cold. For instance, isopropanol or ethanol might work on their own. However, mixed solvent systems offer more flexibility in fine-tuning the solubility to achieve optimal crystal growth and purity.

Q4: How much solvent should I use?

The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. Using too much solvent will result in a lower yield of recrystallized product.

Q5: How can I improve the yield of my recrystallization?

  • Use the minimum amount of hot solvent necessary for dissolution.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • After filtering the crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again. Be aware that the second crop may be less pure than the first.

Part 3: Experimental Protocol

This protocol is a recommended starting point for the recrystallization of this compound. You may need to optimize the solvent ratios and volumes based on the purity of your starting material.

Recommended Solvent System: Ethanol/Water

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Parameter Recommended Value/Solvent Rationale
Primary Solvent EthanolGood solubility for the compound at elevated temperatures.
Anti-Solvent WaterThe compound is less soluble in water, promoting crystallization upon cooling.
Cooling Rate SlowPromotes the formation of larger, purer crystals.
Washing Solvent Cold Ethanol/Water MixtureRemoves impurities without dissolving a significant amount of the product.

Part 4: Visualizing the Workflow

Troubleshooting Recrystallization

G cluster_dissolve Dissolution Issues cluster_no_crystals No Crystals cluster_oil Oiling Out start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Dissolved insoluble Insoluble? dissolve->insoluble oil Oiling Out? cool->oil crystals Crystals Form? filter Filter and Dry Crystals crystals->filter Yes induce Induce Crystallization (Scratch/Seed) crystals->induce No oil->crystals No reheat Reheat & Add Solvent oil->reheat Yes add_solvent Add More Solvent insoluble->add_solvent No hot_filter Hot Filter insoluble->hot_filter Yes (Impurities) add_solvent->dissolve hot_filter->cool concentrate Concentrate Solution induce->concentrate concentrate->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->cool G start Crude Compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve add_water Add Hot Water to Cloud Point dissolve->add_water clarify Clarify with Hot Ethanol add_water->clarify decolorize Decolorize with Activated Carbon (Optional) clarify->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filter & Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry product Pure Product dry->product

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • ChemBK. 2-BROMO-5-METHOXYANILINE.
  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization.
  • PubChem. 2-Bromo-5-methoxyaniline.
  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE.
  • Sciencemadness.org. Purification of Aniline Hydrochloride.

Sources

Technical Support Center: Handling and Disposal of 2-Bromo-5-methoxyaniline Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-5-methoxyaniline hydrochloride is a valuable intermediate in pharmaceutical and chemical synthesis.[1][2][3] Its utility, however, is matched by its hazardous properties, which necessitate rigorous handling and disposal protocols. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights into the safe management of waste streams containing this compound. Our focus is on ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Section 1: Foundational Safety and Handling (FAQs)

This section addresses the most common initial questions regarding the safe handling of this compound to prevent exposure and accidents.

Q1: What are the primary hazards associated with this compound?

A: 2-Bromo-5-methoxyaniline and its hydrochloride salt are classified as hazardous substances. The primary risks include:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with the skin.[4][5]

  • Irritation: It is known to cause serious eye irritation and skin irritation.[5][6][7]

  • Respiratory Issues: Inhalation may cause respiratory irritation.[6][7]

  • Environmental Hazard: As with many halogenated organic compounds, it must be prevented from entering drains or waterways to avoid environmental damage.[4][6]

Causality: The aniline functional group is a known toxicophore, and the presence of a bromine atom makes it a halogenated aromatic amine, a class of compounds often associated with toxicity and environmental persistence. The hydrochloride salt form means it will react as an acid in aqueous solutions, which can cause chemical burns or corrosive damage upon contact.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.[8][9]

  • Hand Protection: High-performance nitrile gloves are recommended for their resistance to a broad range of chemicals, including solvents and bases.[9] Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[10]

  • Eye Protection: Chemical safety goggles are required to protect against splashes. If there is a significant splash risk, a full face shield should be worn in addition to goggles.[4][8]

  • Body Protection: A chemical-resistant lab coat or apron is necessary. For larger quantities or tasks with a high risk of splashing, a full protective suit may be required.[4][10]

  • Engineering Controls: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Q3: What are the ideal storage conditions for this compound?

A: Proper storage is critical to maintain chemical stability and prevent hazardous reactions.

  • Container: Keep the compound in a tightly sealed, suitable container.[11][12]

  • Atmosphere: Store under an inert atmosphere in a dark place.[13][14]

  • Location: The storage area should be a dry, cool, and well-ventilated place.[11]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4][12]

Q4: What materials or chemicals are incompatible with this compound?

A: Incompatible materials can react violently or produce hazardous byproducts. The primary incompatibility is with strong oxidizing agents .[4] Contact can lead to a vigorous, potentially explosive reaction. Additionally, avoid contact with strong bases unless performing a controlled neutralization, as this will liberate the free amine and generate heat. During combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas are formed.[4][6][11]

Section 2: Waste Characterization and Segregation

Properly identifying and segregating waste is the most critical step in the disposal workflow. Failure to do so can lead to dangerous reactions in the waste container and significantly increase disposal costs.

Q5: How should I classify waste containing this compound?

A: Any waste containing this compound must be classified as hazardous chemical waste . Specifically, it falls into the category of halogenated organic waste due to the bromine atom on the aromatic ring.[15][16] This classification dictates the ultimate disposal route, which is typically high-temperature incineration.[17]

Q6: Why is it crucial to segregate this waste from other chemical waste streams?

A: Segregation is a cornerstone of safe and cost-effective waste management.

  • Safety: Mixing halogenated compounds with other reactive wastes, such as acids or bases (beyond controlled neutralization), can cause uncontrolled reactions, gas evolution, or container pressurization.

  • Disposal Route: Non-halogenated solvents can often be recycled or used for fuel blending, a less expensive disposal option. Contaminating a large volume of non-halogenated solvent with even a small amount of this compound requires the entire volume to be treated as more expensive halogenated waste.[15]

  • Regulatory Compliance: Environmental regulations mandate the accurate classification and segregation of hazardous waste streams to ensure they are treated by facilities equipped to handle their specific hazards.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste generated from experiments involving this compound.

WasteSegregation Start Waste Generated (Contains 2-Bromo-5-methoxyaniline HCl) IsSolid Is the waste primarily solid? (e.g., excess reagent, contaminated silica) Start->IsSolid IsAqueous Is the waste an aqueous solution? IsSolid->IsAqueous No SolidWaste Solid Halogenated Waste Container IsSolid->SolidWaste Yes IsOrganic Is the waste an organic solvent solution? IsAqueous->IsOrganic No AqueousWaste Aqueous Halogenated Waste Container (Consider neutralization, see Protocol 2) IsAqueous->AqueousWaste Yes OrganicWaste Liquid Halogenated Organic Waste Container IsOrganic->OrganicWaste Yes PPEWaste Contaminated Solid Waste (Gloves, Wipes, etc.) IsOrganic->PPEWaste No (e.g., PPE)

Caption: Waste Segregation Decision Logic for 2-Bromo-5-methoxyaniline HCl.

Section 3: Spill Management and Decontamination

Immediate and correct response to a spill is vital to mitigate exposure and prevent the spread of contamination.

Q7: What is the immediate procedure for a small spill of solid this compound?

A: For a small, contained spill (<10g) inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Confirm your PPE is intact.

  • Containment: Do not use water. Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[4] This prevents the powder from becoming airborne.

  • Collection: Carefully sweep the mixture into a designated, labeled hazardous waste container.[10][11] Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.[18]

Q8: How do I handle a spill of a solution containing this compound?

A: The procedure depends on the solvent.

  • Aqueous Solution: Neutralize the spill first. Slowly apply a weak base like sodium bicarbonate or soda ash from the perimeter inwards.[19][20] When foaming subsides, check the pH with paper to ensure it is between 6 and 9.[15][18] Then, absorb the neutralized liquid with an inert absorbent and collect it for disposal.

  • Organic Solvent Solution: Use a commercial solvent absorbent or an inert material like sand or vermiculite to absorb the spill.[20] Work from the outside in to prevent spreading. Collect the absorbed material and dispose of it as halogenated organic waste.

Protocol 1: Detailed Spill Cleanup and Neutralization (Aqueous Spill)

This protocol provides a self-validating system for cleaning an aqueous spill.

  • Assess and Secure: Ensure the spill is small enough to be handled safely. Alert others and restrict access to the area. Ensure you are wearing appropriate PPE.

  • Contain: Create a dike around the spill's edge using an inert absorbent material (vermiculite, sand) to prevent it from spreading.[20]

  • Neutralize: Slowly sprinkle sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃) over the spill, starting from the outside and working inwards.[19][20] The acidic nature of the hydrochloride salt will cause fizzing (CO₂ release).

  • Mix and Validate: Gently mix the neutralizer into the spill with a plastic scoop. Continue adding neutralizer until the fizzing stops. To validate, add a small scoop of the treated material to water and test the pH with litmus paper. The pH should be between 6 and 9.[15][18] If it is still acidic, add more neutralizer.

  • Absorb and Collect: Once neutralized, add more absorbent material to soak up all the liquid.[20] Scoop the resulting solid into a clearly labeled container for "Halogenated Hazardous Waste."

  • Final Decontamination: Clean the spill surface with soap and water. All cleaning materials (sponges, paper towels) must be bagged and disposed of as contaminated solid waste.[18]

Section 4: Waste Disposal Procedures

Final disposal must be handled by a licensed hazardous waste contractor. However, proper preparation and potential in-lab treatment of aqueous waste can ensure safety and compliance.

Q9: Can I neutralize the aqueous hydrochloride waste in the lab before collection?

A: Yes, neutralization of aqueous waste streams that are hazardous only because of their corrosive (acidic) nature is often permissible and recommended.[15] For waste containing this compound, neutralization renders it less corrosive and safer to store before pickup. However, the neutralized solution is still hazardous waste due to the presence of the halogenated organic compound and must be disposed of accordingly.

Q10: What is the standard final disposal method for this type of waste?

A: The industry-standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[10][17] These incinerators operate at temperatures that ensure complete destruction of the organic molecule and are equipped with scrubbers to neutralize acidic gases like hydrogen bromide (HBr) that are produced.

Protocol 2: Neutralization of Aqueous Waste Containing this compound
  • Setup: Conduct this procedure in a chemical fume hood. Place the container of aqueous waste in a larger secondary container to contain any potential spills.

  • Addition of Base: While stirring the aqueous waste, slowly add a 10% solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). Do not add solid base directly to a concentrated acidic solution, as the reaction can be too vigorous.

  • Monitor pH: Periodically stop adding the base and check the pH of the solution using a pH meter or pH paper.

  • Target pH: Continue adding the basic solution until the pH is stable between 6.0 and 9.0.[15]

  • Labeling: Securely cap the container. The waste label must still clearly state "Hazardous Waste," list "2-Bromo-5-methoxyaniline" as a component, and indicate that it has been neutralized.

Data Summary: Waste Streams and Disposal
Waste Stream TypeDescriptionIn-Lab TreatmentFinal Disposal Container
Solid Reagent Unused or expired solid 2-Bromo-5-methoxyaniline HCl.None."Solid Halogenated Organic Waste"[16]
Aqueous Solution Reaction work-up, extraction layers containing the compound.Neutralize to pH 6-9 (See Protocol 2)."Aqueous Halogenated Organic Waste"[16]
Organic Solution Solutions in solvents like DCM, Chloroform, etc.None."Liquid Halogenated Organic Waste"[15][16]
Contaminated Solids Used gloves, weigh paper, silica gel, absorbent from spills.None."Solid Halogenated Organic Waste"[10]

Section 5: Troubleshooting Guide

Q11: During neutralization of an aqueous solution, I observe excessive off-gassing and foaming. What should I do?

A: This indicates the reaction is proceeding too quickly, likely because the base is being added too fast or the acidic solution is too concentrated. Immediately stop adding the base. Allow the foam to subside. You can dilute the acidic waste with cold water to slow the reaction rate before proceeding with a much slower addition of the basic solution.

Q12: My waste container for this compound has developed pressure or is bulging. What does this mean?

A: This is a dangerous situation indicating an ongoing chemical reaction inside the container. This is almost always caused by improper segregation of waste. For example, mixing an acidic waste stream (like this one) with a carbonate or sulfide waste will generate gas (CO₂ or H₂S).

  • Do Not Handle Directly: Do not attempt to open the container.

  • Secure the Area: Place the container in a fume hood and restrict access.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) office immediately for emergency disposal.

Q13: I accidentally mixed my halogenated waste containing this compound with non-halogenated solvent waste. What are the implications?

A: The entire mixture must now be treated as halogenated waste.[15] You must re-label the container as "Halogenated Organic Waste" and ensure its contents are accurately listed. This will result in a higher disposal cost, which underscores the importance of the segregation procedures outlined in Section 2. Inform your lab manager or EH&S department of the mistake.

References

  • Chemsrc. (n.d.). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information.
  • Google Patents. (2010). US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of....
  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Campus Operations and Risk Management. (n.d.). 2. General Chemical Spill Procedures.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ChemBK. (2024, April 9). 2-BROMO-5-METHOXYANILINE.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
  • Synthonix, Inc. (n.d.). 59557-92-5 | 2-Bromo-5-methoxyaniline.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • ChemBK. (2024, April 9). 2-BROMO-5-METHOXYANILINE.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Hazardous Waste Segregation. (n.d.).

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Overcoming poor solubility of 2-Bromo-5-methoxyaniline hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome common challenges associated with the solubility of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Overcoming Poor Solubility

This section addresses specific issues you may encounter during your experiments. The primary challenge with this compound stems from its salt form, which dictates its solubility profile.

Question 1: My this compound won't dissolve in my organic reaction solvent (e.g., Toluene, THF, Dichloromethane). What's happening?

Answer: This is the most common issue and is expected. This compound is an ammonium salt. The positive charge on the protonated amino group makes the molecule ionic and highly polar. This ionic character renders it highly soluble in polar protic solvents like water or methanol, but poorly soluble in the less polar or aprotic organic solvents typically used for cross-coupling, acylation, or alkylation reactions.[1]

The fundamental solution is to convert the hydrochloride salt into its corresponding free base , 2-Bromo-5-methoxyaniline. The free base is a neutral, less polar organic molecule that exhibits significantly higher solubility in a wider range of organic solvents.[2][3] This conversion is a simple acid-base extraction, often referred to as "free-basing."

Question 2: How do I convert the hydrochloride salt to the free base? Can you provide a reliable protocol?

Answer: Absolutely. The process involves neutralizing the hydrochloride with a suitable base and extracting the resulting free aniline into an organic solvent.

Detailed Protocol: Free-Basing of this compound

Materials:

  • This compound

  • Deionized Water

  • A suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane (DCM))

  • Aqueous base solution (e.g., 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃))

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water in a beaker or flask. Stir until a clear solution is formed.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Extraction & Neutralization: Add an equal volume of your chosen organic solvent (e.g., ethyl acetate). Begin slowly adding the aqueous base solution (e.g., 1 M NaOH) to the separatory funnel.

    • Causality: The base neutralizes the hydrochloric acid, deprotonating the anilinium ion to form the neutral (free base) aniline.[4] This neutral compound has a higher partition coefficient for the organic layer.

  • Mixing & Monitoring: Stopper the funnel and invert it gently, venting frequently to release any pressure. Shake more vigorously for 1-2 minutes. Check the pH of the aqueous layer using pH paper to ensure it is basic (pH > 8). If not, add more base and repeat the shaking.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing your product will typically be the top layer if using ethyl acetate, and the bottom layer if using DCM.

  • Collection: Drain the aqueous layer and collect the organic layer.

  • Back-Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer, shake, and separate again. Combine this second organic extract with the first.

  • Washing: Wash the combined organic layers with brine.

    • Causality: The brine wash helps to remove residual water and any remaining inorganic salts from the organic phase.

  • Drying: Transfer the organic solution to a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it sit for 15-20 minutes. The solution should be clear, not cloudy.

  • Isolation: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid or oil is your high-purity 2-Bromo-5-methoxyaniline free base, ready for use.

Question 3: I've prepared the free base, but its solubility is still limited in my specific reaction solvent. What are my next steps?

Answer: Even as a free base, solubility can be a challenge depending on the solvent and reaction temperature. Here are several strategies to pursue:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point.[5] 2-Bromo-5-methoxyaniline has both polar (amino, methoxy) and non-polar (brominated benzene ring) character. A solvent screening is highly recommended.

  • Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of the starting material. Monitor for any potential degradation of your reactants or reagents at elevated temperatures.

  • Use of Co-solvents: If a single solvent system is not effective, a co-solvent system can be employed.[6][7] For example, in a reaction primarily run in toluene, adding a small amount of a more polar solvent like THF or DMF can create a mixture with a more suitable polarity to dissolve all components.

Data Presentation: Predicted Solubility of 2-Bromo-5-methoxyaniline (Free Base)
SolventSolvent PolarityPredicted SolubilityRationale & Use Case
Methanol/Ethanol Polar ProticHighSoluble due to hydrogen bonding with the amino group.[2][3] Good for reactions tolerant of protic solvents.
Dichloromethane (DCM) Polar AproticHighGood general-purpose solvent for a wide range of organic reactions.[2]
Tetrahydrofuran (THF) Polar AproticModerate to HighEthereal solvent, common for organometallic reactions (e.g., Grignard, lithiation).
Ethyl Acetate Polar AproticModerateOften used for extractions and chromatography; suitable for some reactions.
Toluene Non-polarLow to ModerateCommon for high-temperature reactions like Suzuki or Buchwald-Hartwig couplings. Heating is often required.
Hexane/Heptane Non-polarLowPrimarily used as an anti-solvent for crystallization; poor choice for reaction medium.

Visual Workflow & Chemistry Guides

Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when encountering solubility issues with this compound.

G Start Problem: Poor Solubility of Starting Material CheckForm Is the starting material the 2-Bromo-5-methoxyaniline HCl salt? Start->CheckForm FreeBase Action: Perform Free-Basing Protocol (See Protocol Above) CheckForm->FreeBase  Yes Optimize Problem: Solubility of Free Base is Still Limited CheckForm->Optimize No FreeBase->Optimize If solubility is still an issue SolventScreen Strategy 1: Solvent Screening (See Table) Optimize->SolventScreen Temp Strategy 2: Increase Reaction Temperature Optimize->Temp CoSolvent Strategy 3: Use a Co-Solvent System Optimize->CoSolvent Success Reaction Proceeds in Homogeneous Solution SolventScreen->Success Temp->Success CoSolvent->Success

Caption: Logical workflow for troubleshooting solubility issues.

Diagram 2: Chemical Conversion

This diagram illustrates the chemical transformation from the hydrochloride salt to the soluble free base.

Caption: Free-basing converts the polar salt to a neutral amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound supplied as a hydrochloride salt? Aniline derivatives are often prone to air oxidation, which can lead to discoloration and impurity formation. Converting them to their hydrochloride salts increases their shelf life and stability, making them easier to handle and store over long periods.

Q2: Can I use an organic base like triethylamine (TEA) or DIPEA for the free-basing? While technically possible, it is generally less efficient and practical for a bulk conversion. Using an inorganic base like NaOH or NaHCO₃ in an aqueous workup is preferable because the resulting salts are confined to the aqueous phase, making purification of the organic layer straightforward.[8] Using an organic base would result in the formation of triethylammonium chloride, which may have some solubility in the organic phase, complicating purification.

Q3: Will the free base be stable once I isolate it? The free base, 2-Bromo-5-methoxyaniline, is reasonably stable.[3] However, like many anilines, it can be sensitive to light and air over time. For best results, use the freshly prepared free base directly in your next reaction. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Q4: What is the primary application of 2-Bromo-5-methoxyaniline? It is a versatile building block in organic synthesis. It is used as an intermediate for producing a range of high-value molecules, including inhibitors for epidermal growth factor receptors (EGFR), melatonergic ligands, and materials for Organic Light-Emitting Diodes (OLEDs).[9][10][11]

References
  • 2-BROMO-5-METHOXYANILINE - ChemBK. (2024-04-09).
  • 2-Aminophenol | Solubility of Things. (n.d.).
  • 2-Bromo-5-methoxyaniline - ChemBK. (2024-04-09).
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem. (n.d.).
  • 2-Bromo-5-methoxy aniline - Maksons Fine Chem Pvt. Ltd. (n.d.).
  • How does 4-Aminophenol behave in an acid/base extraction from DCM? - Quora. (2018-04-26).
  • Aminophenol: Properties, Production, Reactions And Uses - Chemcess. (n.d.).
  • 4-Aminophenol - Solubility of Things. (n.d.).
  • 4-Aminophenol - Wikipedia. (n.d.).
  • Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. (n.d.).
  • 2-Bromo-5-methoxyaniline - Amerigo Scientific. (n.d.).
  • p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure. (n.d.).
  • Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26).
  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsrc. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023-03-13).

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Technical Support Center: A Guide to the Storage and Handling of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-methoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As an aniline derivative, this compound is susceptible to degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to prevent degradation during storage and handling.

Section 1: Core Principles of Stability

Understanding the inherent chemical nature of 2-Bromo-5-methoxyaniline is crucial for preventing its degradation. The primary drivers of instability are oxidation and photodegradation, common to many aniline compounds.[1][2]

  • Mechanism of Degradation: The amine functional group (-NH2) in anilines possesses a lone pair of electrons, making it susceptible to oxidation when exposed to atmospheric oxygen. This process is often accelerated by light and heat, leading to the formation of colored impurities and polymeric materials. Over time, this degradation manifests as a noticeable darkening of the compound, from its typical light brown or off-white appearance to a dark brown or even black solid.[2]

  • The Protective Role of the Hydrochloride Salt: The reason this compound is supplied as a hydrochloride (HCl) salt is to enhance its shelf life. The protonation of the basic amine group by hydrochloric acid forms an ammonium salt (-NH3+Cl-). This effectively sequesters the reactive lone pair of electrons, significantly reducing its susceptibility to oxidation. Storing amines as their HCl salts is a standard laboratory practice to improve stability and handling.[3] However, the salt's stability is not absolute and depends heavily on maintaining proper storage conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The optimal storage conditions are designed to mitigate exposure to oxygen, moisture, light, and heat. The hydrochloride salt is hygroscopic and its integrity can be compromised by water.

ParameterRecommendationRationale
Temperature -20°C.[4]Reduces the rate of chemical degradation and minimizes oxidative processes.
Atmosphere Store under an inert gas (Argon or Nitrogen).[5][6]Displaces atmospheric oxygen, the primary agent of oxidation for anilines.
Light Store in an amber or opaque vial.[5]Prevents photodegradation, which can catalyze the oxidation process.
Moisture Keep container tightly sealed; store in a desiccator.[1][4]The HCl salt is hygroscopic. Moisture can hydrolyze the salt and accelerate degradation.
Container Use the original manufacturer's vial. If transferring, use a clean, dry glass container with a tight-fitting, inert cap.Prevents contamination and ensures a proper seal.

Q2: I've noticed a color change in my sample (e.g., from light brown to dark brown). What does this signify?

A distinct color change is the most common visual indicator of degradation. Anilines are known to darken upon exposure to air and light as they oxidize and form colored polymeric byproducts.[1][2] While a slight color variation might be acceptable for some applications, significant darkening suggests a decrease in purity and the presence of impurities that could interfere with your experiments.

Q3: Can I store the compound in a standard, non-frost-free lab freezer?

Yes, a standard -20°C freezer is ideal. However, it is critical to minimize the number of freeze-thaw cycles. Each time the container is removed from the freezer, allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold container, which would compromise the dry conditions necessary for stability.

Q4: How should I handle the compound when weighing it for an experiment?

Proper handling is as critical as long-term storage.

  • Allow the container to warm to room temperature before opening.

  • If possible, handle the solid in a glovebox or under a gentle stream of inert gas (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Promptly and securely reseal the main container after removing the desired amount.

  • Wrap the cap threads with paraffin film for an extra layer of protection before returning it to cold storage.

Q5: My free base (2-Bromo-5-methoxyaniline) seems much less stable. Why?

The free base lacks the protonated amine group that protects the hydrochloride salt from rapid oxidation. It is significantly more sensitive to air and light.[2] For this reason, the free base requires stricter storage, typically under an inert atmosphere and refrigerated at approximately 4°C.[7] Conversion to the HCl salt is the preferred method for long-term storage.[3]

Section 3: Troubleshooting Guide

Issue 1: Significant Color Change or Clumping Observed

  • Symptoms: The powder, originally a free-flowing, light-colored solid, has become dark brown/black and may appear clumpy or sticky.

  • Potential Cause: Severe oxidation and moisture absorption. The clumping indicates the hygroscopic nature of the salt has drawn in water, which can accelerate degradation.

  • Recommended Actions:

    • Assess Purity: The compound's purity is now questionable. Perform a quick analytical check, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), comparing it to a known fresh sample or reference standard if available.

    • Consider Purification: If the compound is critical and purity is compromised, recrystallization may be an option. However, this should be approached with caution as it may not remove all polymeric impurities.

    • Review Storage Protocol: This level of degradation indicates a failure in the storage protocol. Immediately implement the recommended storage conditions (See Section 4.1) for any remaining or new stock.

Issue 2: Inconsistent Experimental Results or Poor Solubility

  • Symptoms: Reactions are yielding unexpected byproducts, yields are lower than expected, or the compound does not dissolve as expected in the reaction solvent.

  • Potential Cause: The presence of degradation products, such as polymers, can interfere with chemical reactions or reduce the effective concentration of the active starting material. These impurities may also have different solubility profiles.

  • Recommended Actions:

    • Confirm Identity and Purity: Before troubleshooting complex reaction parameters, verify the integrity of your starting material. Obtain a Nuclear Magnetic Resonance (NMR) spectrum or HPLC trace to confirm the structure and assess purity.

    • Use a Fresh Aliquot: If you have been using a stock bottle that is frequently opened, try running the reaction with a new, unopened vial of the compound.

    • Filter Before Use: If minor degradation is suspected and the impurities are insoluble, dissolving the compound in a suitable solvent and filtering it through a syringe filter before adding it to the reaction mixture may help remove particulate impurities.

Section 4: Protocols and Best Practices

Protocol 4.1: Recommended Long-Term Storage Protocol

  • Verify Container Seal: Upon receipt, ensure the manufacturer's container is sealed and undamaged.

  • Parafilm Seal: For added protection, wrap the cap and neck of the vial with paraffin film.

  • Inert Atmosphere (Optional but Recommended): If the container has been opened, gently flush the headspace with dry argon or nitrogen before resealing.

  • Secondary Containment: Place the sealed vial inside a larger, airtight container (like a small desiccator or a screw-cap jar) containing a desiccant (e.g., Drierite or silica gel).

  • Cold Storage: Place the secondary container in a -20°C freezer.

  • Log Usage: Maintain a log to track how many times the container has been opened to encourage the use of single-use aliquots.

Protocol 4.2: Procedure for Aliquoting for Daily Use

  • Equilibrate: Remove the main stock container from the freezer and allow it to sit on the benchtop for at least 30-60 minutes to reach ambient temperature. Do not open while cold.

  • Prepare Aliquot Vials: Have several small, clean, and dry amber glass vials ready with caps.

  • Transfer Under Inert Gas: In a fume hood, briefly remove the cap from the main stock container. Quickly weigh and transfer the desired amounts into the smaller aliquot vials. If possible, perform this under a blanket of argon or nitrogen.

  • Seal and Purge: Tightly cap the new aliquot vials. If possible, flush them with inert gas before sealing. Reseal the main stock container immediately, purge with inert gas, and re-wrap with paraffin film.

  • Return to Storage: Return the main stock container to the -20°C freezer. The freshly prepared aliquots can be used for daily experiments.

Section 5: Visual Guides

Diagram 1: Simplified Degradation Pathway

This diagram illustrates the primary factors leading to the degradation of 2-Bromo-5-methoxyaniline.

cluster_main Degradation Process cluster_prevention Prevention Compound 2-Bromo-5-methoxyaniline (Free Base) Oxidized Oxidized Intermediates (Quinone-imine type) Compound->Oxidized O2, Light, Heat Polymers Colored Polymeric Impurities Oxidized->Polymers Salt 2-Bromo-5-methoxyaniline HCl (Stable Salt Form) Salt->Compound Deprotonation (Exposure to Base)

Caption: Key factors in aniline degradation and the protective role of the HCl salt.

Diagram 2: Troubleshooting Workflow for Compound Stability

Follow this workflow if you suspect degradation of your this compound.

start Start: Assess Compound visual Visual Inspection: Is there significant color change or clumping? start->visual analytical Perform Analytical Check (e.g., TLC, HPLC, NMR) visual->analytical Yes good Proceed with Confidence visual->good No purity Is Purity >95%? analytical->purity proceed Proceed with Experiment (Use with caution) purity->proceed Yes stop Purify or Dispose. Review storage protocols. purity->stop No

Caption: A decision tree for troubleshooting the stability of your compound.

Section 6: References

  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • LookChem. (n.d.). Aniline. Retrieved from [Link]

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Technical Support Guide: Identifying Byproducts in Reactions of 2-Bromo-5-methoxyaniline Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize 2-Bromo-5-methoxyaniline hydrochloride in their synthetic workflows. The formation of structurally similar byproducts is a common challenge that can complicate downstream applications and compromise final product purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for identifying and quantifying these impurities. This document provides a structured approach to anticipating potential byproducts and leveraging NMR for their unambiguous identification.

Section 1: Understanding the Chemistry & Potential Side Reactions

2-Bromo-5-methoxyaniline is a versatile building block, but its reactivity profile can lead to several common side reactions.[1][2] Understanding these pathways is the first step in effective troubleshooting. The primary reactive sites are the nucleophilic amino group, the carbon-bromine bond (susceptible to coupling and reduction), and the activated aromatic ring.

Key potential transformations and the resulting byproducts include:

  • De-bromination: Reductive removal of the bromine atom is a frequent side reaction, especially in the presence of reducing agents or certain catalysts, yielding 3-Methoxyaniline.[3][4][5]

  • Oxidation/Dimerization: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, including dimers, oligomers, or quinone-like structures.[6][7] These are often complex mixtures and can be challenging to fully characterize.

  • Hydrolysis: While less common under standard conditions, cleavage of the methoxy ether to a phenol is a possibility under harsh acidic or basic conditions.

  • Positional Isomers: Impurities may also arise from the starting material itself, such as isomeric forms of bromo-methoxyaniline.

The following diagram illustrates the relationship between the starting material, a generic desired product, and the most common byproduct classes.

Byproduct_Formation SM 2-Bromo-5-methoxyaniline (Starting Material) Product Desired Product (e.g., via Suzuki, Buchwald-Hartwig, etc.) SM->Product Main Reaction (e.g., Pd-catalysis) Debrom De-brominated Byproduct (3-Methoxyaniline) SM->Debrom Side Reaction: Reductive Dehalogenation Ox Oxidized/Dimerized Impurities (Complex Mixture) SM->Ox Side Reaction: Oxidation Hydrolysis Hydrolyzed Byproduct (2-Bromo-5-hydroxyaniline) SM->Hydrolysis Side Reaction: Ether Cleavage

Caption: Potential reaction pathways of 2-Bromo-5-methoxyaniline.

Section 2: Characteristic NMR Fingerprints

The key to byproduct identification is comparing the NMR spectrum of your reaction mixture to the known spectra of the starting material and potential impurities. The chemical shift (δ) and coupling patterns (J) of the aromatic protons are particularly diagnostic.

Table 1: ¹H NMR Chemical Shifts (ppm) for 2-Bromo-5-methoxyaniline and Key Byproducts (Note: Shifts are approximate and can vary based on solvent and concentration. Data is referenced to TMS.)

CompoundH-3H-4H-6Methoxy (-OCH₃)Amino (-NH₂)
2-Bromo-5-methoxyaniline ~6.35 (dd)~6.95 (d)~6.90 (d)~3.75 (s)~4.0 (br s)
3-Methoxyaniline (De-brominated) ~6.30 (m)~7.05 (t)~6.25 (m)~3.78 (s)~3.6 (br s)
Aniline (Reference) [8][9][10]~6.78 (t)~7.18 (t)~6.68 (d)N/A~3.5 (br s)

The most significant change to watch for is the loss of bromine, which dramatically alters the aromatic splitting patterns. The de-brominated byproduct, 3-methoxyaniline, will show a more complex splitting pattern consistent with a 1,3-disubstituted ring system, including a characteristic triplet for H-4 around 7.05 ppm.[11]

Section 3: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of 2-Bromo-5-methoxyaniline reactions.

Q1: I see a new set of signals in the aromatic region (~6.2-7.1 ppm) of my ¹H NMR that doesn't correspond to my product. What could it be?

A1: This is the classic signature of a de-brominated byproduct.[5]

  • Primary Indicator: Look for the appearance of a new triplet signal around δ 7.0-7.1 ppm. This corresponds to the proton situated between the two other aromatic protons in 3-methoxyaniline.

  • Confirmation: The original doublet of doublets and two distinct doublets of the starting material will be replaced by a more complex, but often recognizable, pattern for the 1,3-disubstituted ring of 3-methoxyaniline.[11][12] The integration of this new set of signals relative to your product will give you an estimate of the impurity level.

Q2: My reaction mixture has turned dark, and the NMR baseline is broad and distorted. Is this a byproduct?

A2: This is highly indicative of oxidation.

  • Causality: Anilines, especially under basic conditions or exposure to air, can oxidize to form oligomeric or polymeric species.[6][7] These larger molecules often have poor solubility and can contain paramagnetic radical species.

  • NMR Signature: Paramagnetic species can cause significant line broadening in your NMR spectrum, sometimes to the point where signals disappear into the baseline.[6] A broad, rolling baseline is a common symptom.

  • Troubleshooting Steps:

    • Filter your NMR sample through a small plug of celite or silica in a pipette to remove insoluble polymeric material.

    • Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

Q3: The integration of my product peaks is lower than expected, but I don't see sharp byproduct signals. How can I accurately quantify the purity?

A3: This situation calls for quantitative NMR (qNMR). When byproducts are numerous, broad, or overlapping with product signals, standard integration is unreliable. qNMR uses a certified internal standard to provide an accurate measure of your product's concentration and purity.[13][14][15]

  • Principle: A precisely weighed amount of a stable, non-reactive internal standard with a known purity is added to a precisely weighed amount of your crude product.[16] The integral of a known proton signal from your product is compared to the integral of a known proton signal from the standard.

  • Choosing a Standard: The ideal standard should have a simple spectrum (preferably a sharp singlet) in a region that does not overlap with any analyte signals.[17] Common standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.

Q4: I suspect a byproduct is present, but its signals are overlapping with my product's signals. How can I confirm its identity?

A4: This is an ideal scenario for 2D NMR spectroscopy.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[18][19] It is exceptionally useful for tracing the connectivity of aromatic protons. If you have a suspected de-brominated byproduct, a COSY spectrum will show a clear correlation pathway between the coupled protons of the 3-methoxyaniline ring system, helping to distinguish them from your product's aromatic signals.[20][21][22]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation).[18][22] If you have a reference ¹³C spectrum for your suspected byproduct, an HSQC can definitively link the ambiguous proton signals to their corresponding carbon environments, confirming the byproduct's identity.

Section 4: Recommended Protocols

Protocol 4.1: Preparing a Sample for Quantitative NMR (qNMR) Analysis

  • Select an Internal Standard: Choose a standard (e.g., Maleic Anhydride) that is soluble in your chosen NMR solvent (e.g., DMSO-d₆) and has a peak that is well-resolved from your analyte signals.[17][23]

  • Precise Weighing: Accurately weigh approximately 15-20 mg of your crude reaction mixture into a clean vial. Record the weight to at least four decimal places.

  • Add Standard: Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. Record the weight to at least four decimal places.

  • Dissolution: Add ~0.7 mL of the deuterated solvent to the vial and ensure complete dissolution of both the sample and the standard. Gentle vortexing or sonication may be required.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. Crucially, this involves setting a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated. A D1 of 30 seconds is often a safe starting point.

  • Calculation: Use the standard qNMR equation to calculate the purity of your analyte, factoring in the weights, molecular weights, and number of protons for both the analyte and the standard.

Protocol 4.2: Workflow for Utilizing 2D NMR for Structure Elucidation

  • Sample Preparation: Prepare a relatively concentrated sample (20-30 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • Acquire ¹H Spectrum: Run a standard high-resolution 1D ¹H NMR spectrum.

  • Acquire COSY Spectrum: Set up a standard DQF-COSY experiment.[18] This will reveal which aromatic protons are coupled to each other, allowing you to map out the spin systems of your product and any major byproducts.

  • Acquire HSQC Spectrum: Set up a standard HSQC experiment. This will create a 2D map correlating each proton signal on one axis to its directly attached carbon on the other axis.

  • Analysis:

    • Use the COSY to identify sets of coupled aromatic protons belonging to different molecules.

    • Use the HSQC to assign the carbons associated with each of those proton spin systems.

    • Compare the observed correlations to the expected structures of your product and potential byproducts to confirm their identities.

References

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
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  • ResearchGate. (2022). Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results.
  • ResearchGate. (2017). NMR investigation of aniline oligomers produced in the oxidation of aniline in alkaline medium.
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  • Unknown. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
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  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • PubMed Central. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins.
  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
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  • ChemBK. (2024). 2-Bromo-5-methoxyaniline.
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Technical Support Center: Industrial Scale Production of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the industrial scale production of 2-Bromo-5-methoxyaniline hydrochloride (CAS No. 129968-11-2). This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this critical pharmaceutical intermediate.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your production process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and properties of 2-Bromo-5-methoxyaniline and its hydrochloride salt.

Q1: What are the primary safety precautions for handling 2-Bromo-5-methoxyaniline at an industrial scale?

A1: 2-Bromo-5-methoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin, eye, and respiratory irritation.[4][5][6] At an industrial scale, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Production should occur in a well-ventilated area, preferably within a closed system or a chemical fume hood to minimize exposure.[4] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[4][7] For operations with a high risk of aerosol or dust formation, a NIOSH/MSHA-approved respirator is necessary.[5][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[9] After handling, wash hands and any exposed skin thoroughly.[10]

Q2: What are the optimal storage conditions to ensure the stability of 2-Bromo-5-methoxyaniline and its hydrochloride salt?

A2: Both the free base and the hydrochloride salt require careful storage to prevent degradation.

  • Free Base (2-Bromo-5-methoxyaniline): This compound can be a brown to black solid or liquid and is sensitive to air and light.[6] It should be stored in a tightly closed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[6][11][12] Recommended long-term storage is often refrigerated at 2-8°C.[7]

  • Hydrochloride Salt: The HCl salt is generally a more stable, solid form, which simplifies handling and storage.[12] However, it should still be kept in a tightly sealed container in a well-ventilated, cool, and dry environment, away from incompatible materials like strong oxidizing agents.[9][12]

Q3: Why is the hydrochloride salt form often preferred in production and downstream applications?

A3: Converting the aniline free base to its hydrochloride salt offers several key advantages for industrial applications. This form often exhibits enhanced stability, improved solubility in certain solvents (like water), and better crystallization properties.[12] These characteristics are highly beneficial for purification, handling, and formulation processes, ensuring a longer shelf-life and more consistent product quality.[12]

Section 2: Synthesis and Production Troubleshooting

The synthesis of this compound is a multi-step process fraught with challenges, primarily concerning regioselectivity and impurity control.

Q4: We are experiencing low yields and significant byproduct formation during the bromination of 3-methoxyaniline. What is the cause and how can we optimize this step?

A4: This is the most critical challenge. The starting material, 3-methoxyaniline, contains two activating groups (amino and methoxy) that direct electrophilic substitution to the ortho and para positions. The two doubly activated positions can lead to a mixture of isomers and over-bromination (dibromo products).[13]

Root Causes & Mitigation Strategies:

  • Lack of Regioselectivity: The inherent electronic properties of the substrate make it difficult to selectively brominate at the desired C2 position.

  • Harsh Brominating Agents: Using molecular bromine (Br₂) is hazardous for large-scale operations and often leads to the formation of corrosive HBr byproduct and poor selectivity.[14]

Troubleshooting Workflow: Optimizing Bromination

start Low Yield / Purity in Bromination Step check_reagent Analyze Brominating Agent start->check_reagent br2 Using Br₂? check_reagent->br2 Reactivity other_reagent Consider Alternative Reagents check_reagent->other_reagent Alternatives nbs Using NBS? br2->nbs No protect Protect Amine Group (e.g., Acetylation) br2->protect Yes (High Reactivity) control_temp Lower Reaction Temperature (0-5°C) nbs->control_temp Yes (Milder) deprotect Add Deprotection Step protect->deprotect control_stoich Control Stoichiometry (1.0-1.1 eq. NBS) control_temp->control_stoich end_good Improved Selectivity & Yield control_stoich->end_good deprotect->end_good

Caption: Troubleshooting logic for bromination of 3-methoxyaniline.

Recommended Protocol Adjustments:

  • Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a superior choice for industrial synthesis. It is a solid, making it easier and safer to handle than liquid bromine, and its lower reactivity allows for better control and higher regioselectivity, minimizing dibromination.[12][14]

  • Control Reaction Conditions: Perform the bromination at low temperatures (e.g., 0-5°C) in a suitable solvent like dichloromethane or acetic acid to further reduce the rate of side reactions.[12]

  • Protect the Amine Group: For the highest selectivity, consider a protection-deprotection strategy. Acetylating the amine group of 3-methoxyaniline to form 3-methoxyacetanilide moderates its activating effect. Bromination of the acetanilide followed by hydrolysis (deprotection) will yield the desired product with higher purity.[12]

Table 1: Comparison of Common Brominating Agents for Aniline Derivatives

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming liquidCrystalline solid
Reactivity Very HighModerate
Selectivity Often Poor (risk of over-bromination)Good to Excellent
Byproducts Corrosive HBr gas[14]Succinimide (recyclable)
Handling Safety Hazardous, requires special equipment[14]Safer, easier to handle
Industrial Viability Low due to safety and selectivity issuesHigh

Q5: An alternative synthesis route starts from 4-Bromo-3-nitroanisole. What are the challenges associated with this pathway?

A5: This route offers excellent regiochemical control, as the bromo and nitro groups are already in the desired positions. The primary challenge shifts from bromination to the reduction of the nitro group to an amine.

Synthesis Pathway: Nitro-Reduction Route

cluster_0 Synthesis of 2-Bromo-5-methoxyaniline cluster_1 Hydrochloride Salt Formation A 4-Bromo-3-nitroanisole B Reduction of Nitro Group A->B e.g., Fe/NH₄Cl, H₂O/EtOH C 2-Bromo-5-methoxyaniline (Free Base) B->C D Dissolve in Solvent C->D Purification Step E Add HCl D->E F Precipitation & Isolation E->F G Final Product: 2-Bromo-5-methoxyaniline HCl F->G

Caption: Workflow from 4-Bromo-3-nitroanisole to the final HCl salt.

Troubleshooting the Reduction Step:

  • Incomplete Reaction: If the reduction is incomplete, you will have residual nitro starting material, which can be difficult to separate.

    • Solution: Ensure a sufficient excess of the reducing agent is used. For example, when using iron powder with ammonium chloride, 5 equivalents of iron are often employed.[15] Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Safety with Catalytic Hydrogenation: If using H₂/catalyst (e.g., Pd/C), ensure proper grounding and an inert atmosphere to mitigate the risk of fire or explosion. This method is highly efficient but requires specialized high-pressure reactors.

  • Work-up Issues: The work-up for metal-based reductions can be cumbersome on a large scale.

    • Solution: After the reaction, a thorough extraction is required to separate the organic product from the inorganic salts and metal residues.[15] The choice of extraction solvent is critical for achieving a good phase split and high recovery.

Section 3: Purification and Quality Control

Achieving the high purity (e.g., >98%) required for pharmaceutical applications is a common bottleneck.

Q6: Our final product has a persistent color and fails purity specifications. How can we improve the purification process?

A6: Color in anilines often indicates the presence of small amounts of oxidized impurities. The hydrochloride salt formation is itself a powerful purification step, but upstream and downstream processes must be optimized.

  • Problem: Residual Starting Material or Isomers

    • Cause: Incomplete reaction or poor regioselectivity in the bromination step.

    • Solution: Before salt formation, consider a recrystallization of the free base from a suitable solvent system (e.g., hexane-ethyl acetate).[15] This can effectively remove isomers and other non-polar impurities.

  • Problem: Oxidation Byproducts (Color)

    • Cause: Anilines are susceptible to air oxidation, which forms highly colored polymeric impurities. This can happen during the reaction, work-up, or storage.[12]

    • Solution:

      • Inert Atmosphere: Handle the free base under a nitrogen or argon atmosphere whenever possible, especially during solvent removal or drying.[12]

      • Charcoal Treatment: Before the final crystallization of the hydrochloride salt, consider an activated carbon (charcoal) treatment of the solution to adsorb colored impurities.

      • Controlled Crystallization: The precipitation of the HCl salt should be controlled (e.g., by slow addition of HCl or by cooling) to ensure the formation of a pure crystalline solid, minimizing the occlusion of impurities.

Table 2: Typical Impurity Profile and Control Strategies

ImpurityPotential SourceRecommended Control / Removal Method
3-MethoxyanilineIncomplete brominationOptimize bromination reaction time and stoichiometry. Remove via acid-base extraction or recrystallization.
Dibromo-isomersOver-bromination / Low selectivityUse a milder brominating agent (NBS).[12] Control temperature. Remove via recrystallization.
4-Bromo-3-nitroanisoleIncomplete reductionIncrease equivalents of reducing agent and reaction time.[15] Remove via column chromatography (lab) or recrystallization (plant).
Oxidized PolymersAir exposure of the aniline free baseHandle under an inert atmosphere.[12] Remove via activated carbon treatment.

Section 4: Detailed Experimental Protocol

This section provides a representative lab-scale protocol for the nitro-reduction route, which can be adapted for scale-up.

Protocol: Synthesis of 2-Bromo-5-methoxyaniline via Nitro-Reduction[15]

  • Setup: Charge a reaction vessel with 4-Bromo-3-nitroanisole (1 eq.), ethanol, and water.

  • Addition of Reagents: Add iron powder (5 eq.) and ammonium chloride (4 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, monitoring by TLC/HPLC for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Extraction: Extract the filtrate extensively with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Bromo-5-methoxyaniline.

  • HCl Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Slowly add a solution of hydrochloric acid while stirring.

  • Isolation: Cool the mixture to induce crystallization. Collect the precipitated solid by filtration, wash with a cold solvent, and dry under a vacuum to yield the final this compound.

References

  • Chemsrc. (2025). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. [Link]
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • TopSCHOLAR, Western Kentucky University. (2014).
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Pharmarecipereview.com. (n.d.). Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. [Link]
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. [Link]
  • ChemBK. (2024). 2-Bromo-5-methoxyaniline. [Link]
  • ScienceDirect. (2025). Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]
  • Amerigo Scientific. (n.d.). 2-Bromo-5-methoxyaniline. [Link]
  • ChemBK. (2024). 2-BROMO-5-METHOXYANILINE. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
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  • Reddit. (2023).

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Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, particularly within drug discovery and materials science, bromoanilines are indispensable building blocks. Their utility, however, is not uniform. The reactivity of a bromoaniline is profoundly dictated by the nature and position of other substituents on the aromatic ring. A failure to appreciate these nuances can lead to failed reactions, low yields, and significant delays in a research program.

This guide provides an in-depth comparison of bromoaniline reactivity, moving from fundamental electronic and steric principles to their practical implications in widely used chemical transformations. We will explore the causality behind experimental outcomes and provide robust, data-supported protocols to empower you in your synthetic endeavors.

Chapter 1: The Fundamental Drivers of Reactivity

The reactivity of the carbon-bromine (C-Br) bond and the nucleophilicity of the amino group are governed by a delicate interplay of electronic and steric effects imposed by other ring substituents.

Electronic Effects: A Tale of Two Groups

Substituents modulate the electron density of the aromatic ring through inductive and resonance effects.[1] This, in turn, alters the polarity of the C-Br bond and the energy barrier for key reaction steps like oxidative addition in cross-coupling catalysis.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), methyl (-CH₃), and the amino group (-NH₂) itself, increase the electron density of the ring.[2] This makes the aromatic system a better nucleophile but can slow down reactions where the rate-determining step is the cleavage of the C-Br bond by an electron-rich metal center (e.g., Pd(0) in cross-coupling).[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density away from the ring.[3] This makes the carbon attached to the bromine more electrophilic and susceptible to attack. Consequently, EWGs generally accelerate reactions involving oxidative addition and are often essential for nucleophilic aromatic substitution (SNAr).[4][5]

Caption: Electronic influence of substituents on bromoaniline reactivity.

Steric Hindrance: The Physical Barrier

The size and position of substituents, particularly those ortho to the bromine or amino group, can physically block the approach of catalysts and reagents.[6] This steric hindrance can dramatically lower reaction rates and yields, sometimes preventing a reaction entirely.[7] For instance, a bulky tert-butyl group ortho to the bromine will significantly impede the palladium catalyst's ability to insert into the C-Br bond compared to a smaller methyl group.[8][9]

Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions have revolutionized the synthesis of complex molecules. However, the success of these couplings with bromoaniline substrates is highly dependent on their substitution pattern.[10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.[11] The key, and often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the C-Br bond.

  • Electronic Influence: Bromoanilines bearing EWGs typically undergo oxidative addition more readily than those with EDGs. The electron-deficient C-Br bond is more susceptible to the electron-rich Pd(0) catalyst.

  • Steric Influence: Substituents ortho to the bromine atom can significantly slow down the reaction. This necessitates the use of bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) which promote the oxidative addition and subsequent reductive elimination steps.[9]

Comparative Experimental Data: Suzuki-Miyaura Coupling

SubstrateSubstituent (Position)Catalyst/LigandBaseTime (h)Yield (%)Dominant Effect
4-BromoanilineNonePd(dppf)Cl₂K₂CO₃12~85Baseline
4-Bromo-2-methylanilineEDG (ortho)Pd₂(dba)₃ / XPhosK₃PO₄18~70Steric Hindrance
4-Bromo-3-nitroanilineEWG (meta)Pd(dppf)Cl₂K₂CO₃6~92Electronic (EWG)
2-Bromo-5-nitroanilineEWG (para to NH₂)Pd(dppf)Cl₂K₂CO₃4~95Electronic (EWG)

Note: Data is compiled and representative of typical outcomes. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-nitroaniline
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-nitroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[12][13] The catalytic cycle shares similarities with the Suzuki coupling, but the nature of the nucleophile (an amine) introduces different challenges.[14]

  • Substrate Reactivity: Similar to Suzuki coupling, electron-withdrawing groups on the bromoaniline generally accelerate the reaction.

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands are often required to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[15]

  • Base Sensitivity: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is crucial and depends on the pKa of the amine coupling partner and the tolerance of other functional groups.[16]

Buchwald_Hartwig_Workflow Setup 1. Setup Under Inert Gas (Bromoaniline, Amine, Base) Catalyst 2. Add Pd Precursor & Ligand Setup->Catalyst Solvent 3. Add Degassed Solvent (e.g., Toluene, Dioxane) Catalyst->Solvent Heat 4. Heat Reaction (80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

This class of reaction operates under a completely different mechanistic paradigm compared to cross-coupling. Here, the aromatic ring itself is attacked by a nucleophile.[17] For this to occur, the ring must be severely electron-deficient.

  • Strict Requirement for EWGs: SNAr reactions on bromoanilines are generally only feasible when powerful electron-withdrawing groups (typically -NO₂) are positioned ortho or para to the bromine atom.[5][18] These groups are essential to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[19]

  • Reactivity Trend: The more and stronger the EWGs in ortho/para positions, the faster the reaction. A bromoaniline with two nitro groups will react much faster than one with a single nitro group.[19] EDGs will completely shut down this reaction pathway.

Comparative Reactivity in SNAr with Sodium Methoxide

SubstrateSubstituent(s)Relative RateFeasibility
4-BromoanilineNone<< 1Not Feasible
4-Bromo-3-nitroaniline1x -NO₂ (meta)~1Very Slow / Fails
4-Bromo-2-nitroaniline1x -NO₂ (ortho)>> 1Feasible
2-Bromo-4,6-dinitroaniline2x -NO₂ (ortho, para)>>>> 1Highly Favorable

Chapter 4: Quantitative Insights with the Hammett Equation

For a more quantitative prediction of reactivity, the Hammett equation provides a powerful tool.[20] It relates reaction rates to two parameters: the substituent constant (σ), which quantifies the electronic effect of a particular substituent, and the reaction constant (ρ), which measures the sensitivity of a reaction to these electronic effects.[21][22]

log(k/k₀) = σρ

  • A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state).

  • A negative ρ value indicates acceleration by electron-donating groups (positive charge buildup).

Palladium-catalyzed cross-coupling reactions often have complex Hammett plots, but generally, the oxidative addition step shows a positive ρ value, confirming that EWGs accelerate this key step.[4]

Conclusion

The reactivity of a substituted bromoaniline is a predictable, yet complex, function of its electronic and steric profile. Electron-withdrawing groups are a boon for palladium-catalyzed cross-couplings and are an absolute requirement for SNAr reactions. Conversely, electron-donating groups can retard cross-coupling reactions. Steric hindrance, especially at the ortho positions, presents a significant challenge that must be overcome with carefully selected catalysts, ligands, and conditions. By understanding these core principles, researchers can rationally design experiments, troubleshoot difficult transformations, and accelerate the pace of discovery.

References

  • Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK-S5Bh9vV3L7wLQyqYS9cdfjp22BpvLiwPvIdgfWLmnDi4rMxdlv8QluxdeigYGoM8xS3Vae4U6ZRaoa-imH-xJ5_a2kjRAMCLzO22onoWyfwDQwGEu39aC0UmPFi1SVyUDlDg6YW6J_qV4wmUPjfM7Q0ibmAl1xlMajlK2cBjVcqHVErM1Fh_NDG2oqDCImab18LEwGNfrIRhDgt4QH_0_LYyOwTAFKCVYrrfV0i56K8Ed7HmUQxwtzeQfq93d1ViD22cw==
  • Hammett plot for oxidative addition of aryl chlorides to 1 from... ResearchGate. URL: https://www.researchgate.
  • Nucleophilic aromatic substitution. BYJU'S. URL: https://byjus.
  • Advances in Cross-Coupling Reactions Using 2-Bromo-3-chloroaniline. BenchChem. URL: https://www.benchchem.com/blog/advances-in-cross-coupling-reactions-using-2-bromo-3-chloroaniline
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01332a
  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344342/
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/26%3A_Organonitrogen_and_Organosulfur_Compounds/26.
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. BenchChem. URL: https://www.benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. URL: https://www.researchgate.net/publication/235438885_Sterically_hindered_Suzuki-Miyaura_cross-coupling_Ligand_and_base_effect
  • Substituent Effects in Aromatic Substitution I. YouTube. URL: https://www.youtube.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. URL: https://www.reddit.com/r/chemistry/comments/3r2v92/why_is_the_suzukimiyura_coupling_reaction_steric/
  • Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/5%3A_Catalytic_Reactions/5.3%3A_Cross-Coupling_Reactions/5.3.
  • (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. URL: https://www.researchgate.net/publication/267026727_ChemInform_Abstract_An_Efficient_Method_for_Sterically_Demanding_Suzuki-Miyaura_Coupling_Reactions
  • Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. ResearchGate. URL: https://www.researchgate.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: https://www.acs.
  • Hammett Equation. Mechanisms of Organic Reactions - Pharmacy 180. URL: https://pharmaxchange.
  • 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/22%3A_Arenes_Electrophilic_Aromatic_Substitution/22.
  • List the effect of substituents on aromatic reactivity, and explain their effects. Filo. URL: https://www.filo.tutor/solution/amp/list-the-effect-of-substituents-on-aromatic-reac_2c3a5160-244e-4f0e-85c1-382a89045330
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8443313/
  • Nucleophilic aromatic substitution. Wikipedia. URL: https://en.wikipedia.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem. URL: https://www.benchchem.
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. URL: https://courses.lumenlearning.com/suny-potsdam-organic-chemistry-2/chapter/14-3-substituent-effects/
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • Hammett equation. Wikipedia. URL: https://en.wikipedia.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. URL: https://www.chemistrysteps.

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A Comparative Guide to the Biological Activity of 2-Bromo-5-methoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents. The versatile building block, 2-Bromo-5-methoxyaniline, serves as a pivotal starting point for the synthesis of a diverse array of heterocyclic compounds with significant biological potential.[1][2] This guide provides an in-depth technical comparison of the biological activities of various derivatives synthesized from 2-Bromo-5-methoxyaniline, with a primary focus on their anticancer properties as enzyme inhibitors. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols to empower researchers in their quest for next-generation therapeutics.

From a Simple Aniline to Potent Quinoline-Based EZH2 Inhibitors: A Strategic Synthesis

The journey from 2-Bromo-5-methoxyaniline to biologically active molecules often involves the construction of more complex heterocyclic systems. One notable example is the synthesis of 5-methoxyquinoline derivatives, which have shown promise as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyltransferase.[3] EZH2 is a well-validated target in oncology, as its over-activation is implicated in numerous cancers, including lymphoma, prostate, and breast cancer.[3]

The synthetic strategy commences with the cyclization of 2-Bromo-5-methoxyaniline with malonic acid, catalyzed by phosphorus oxychloride (POCl₃), to yield the key intermediate, 8-bromo-2,4-dichloro-5-methoxyquinoline.[3] This intermediate is then strategically modified through a series of reactions to generate a library of 2,4-disubstituted-5-methoxyquinolines.[3]

A pivotal step involves the selective removal of the bromine at the 8-position, followed by nucleophilic substitution at the 4-position and subsequent substitution at the 2-position. This systematic approach allows for the introduction of various amine-containing moieties, enabling a thorough investigation of the structure-activity relationship (SAR).[3]

G cluster_synthesis Synthetic Pathway to 5-Methoxyquinoline Derivatives 2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline 8-bromo-2,4-dichloro-5-methoxyquinoline 8-bromo-2,4-dichloro-5-methoxyquinoline 2-Bromo-5-methoxyaniline->8-bromo-2,4-dichloro-5-methoxyquinoline Cyclization (POCl3) Malonic Acid Malonic Acid Malonic Acid->8-bromo-2,4-dichloro-5-methoxyquinoline 2,4-dichloro-5-methoxyquinoline 2,4-dichloro-5-methoxyquinoline 8-bromo-2,4-dichloro-5-methoxyquinoline->2,4-dichloro-5-methoxyquinoline Debromination (n-BuLi, CH3OH) 4-amino-2-chloro-5-methoxyquinoline derivatives 4-amino-2-chloro-5-methoxyquinoline derivatives 2,4-dichloro-5-methoxyquinoline->4-amino-2-chloro-5-methoxyquinoline derivatives Nucleophilic Substitution (Primary/Secondary Amines) 2,4-diamino-5-methoxyquinoline derivatives 2,4-diamino-5-methoxyquinoline derivatives 4-amino-2-chloro-5-methoxyquinoline derivatives->2,4-diamino-5-methoxyquinoline derivatives Nucleophilic Substitution (Amines, Microwave)

Caption: Synthetic workflow for 5-methoxyquinoline derivatives.

Comparative Biological Activity: Targeting EZH2 in Cancer Cells

A series of synthesized 5-methoxyquinoline derivatives were evaluated for their inhibitory activity against EZH2 and their anti-proliferative effects on HCT115 (colon carcinoma) and MDA-MB-231 (breast cancer) cell lines. The experimental data reveals significant variations in potency based on the substituents at the 2 and 4-positions of the quinoline core.[3]

Compound IDR2 SubstituentR4 SubstituentEZH2 IC50 (µM)HCT115 IC50 (µM)MDA-MB-231 IC50 (µM)
1 -ClN-benzylpiperidin-4-yl28>50>50
5a 4-methyl-1,4-diazepan-1-ylN-benzylpiperidin-4-yl2.510.28.9
5e 4-methyl-1,4-diazepan-1-ylN-cyclopropyl15.6>50>50
5k 4-methyl-1,4-diazepan-1-ylN-(1-methylpiperidin-4-yl)1.25.62.45
5o morpholinoN-(1-methylpiperidin-4-yl)3.812.59.8

Data sourced from: "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors"[3]

The data clearly indicates that the nature of the amine substituents plays a crucial role in the biological activity. Compound 5k , featuring a 4-methyl-1,4-diazepan-1-yl group at the 2-position and an N-(1-methylpiperidin-4-yl) moiety at the 4-position, emerged as the most potent derivative in this series.[3] It exhibited a significant improvement in EZH2 inhibition and cellular potency compared to the initial lead compound 1 .[3] This highlights the importance of exploring diverse substitutions to optimize the pharmacological profile.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives often exert their anticancer effects by modulating key cellular signaling pathways.[4] In the context of EZH2 inhibition, the downstream effects can impact critical pathways like the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer and plays a central role in cell survival, growth, and proliferation. By inhibiting EZH2, these compounds can lead to the reactivation of tumor suppressor genes, ultimately inducing apoptosis and halting cancer progression.

cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Survival, Growth, & Proliferation mTOR->Cell Proliferation Quinoline Derivative 5-Methoxyquinoline Derivative Quinoline Derivative->PI3K Inhibits

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-5-methoxyaniline Hydrochloride for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Bromo-5-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and organic synthesis.[1][2] Given the limited availability of published experimental spectra for this specific salt, this document serves as a practical guide for researchers on how to predict, interpret, and confirm its structure using a multi-technique spectroscopic approach. We will compare the predicted data for this compound with its free base and other relevant aniline derivatives to provide a comprehensive and self-validating analytical framework.

Introduction: The Imperative of Spectroscopic Confirmation

In the realm of drug development and chemical synthesis, unambiguous structural confirmation of novel compounds and intermediates is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive chemical fingerprint. This guide will walk you through the process of analyzing this compound, demonstrating how a combination of predicted and comparative data can lead to a confident structural assignment.

The Analyte and Its Comparators

Our target analyte is this compound. To confirm its structure, we will compare its predicted spectroscopic features with those of:

  • 2-Bromo-5-methoxyaniline (Free Base): To understand the effect of protonation on the amino group.

  • Aniline Hydrochloride: To isolate the spectral changes due to the anilinium ion.[3]

  • 2-Bromoaniline: To observe the influence of the bromine substituent.

  • 5-Methoxyaniline: To observe the influence of the methoxy substituent.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the analyte in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as acidic protons on the anilinium group may exchange with deuterium in D₂O, leading to the disappearance of the N-H signal.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Data

The protonation of the amino group to form the anilinium ion is expected to have a significant deshielding effect on the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Compounds

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-OCH₃ (ppm)-NH₂/NH₃⁺ (ppm)
2-Bromo-5-methoxyaniline HCl (Predicted) ~7.5~7.0~7.3~3.8~7-10 (broad)
2-Bromo-5-methoxyaniline (Predicted)~6.8~6.5~7.1~3.7~4-5 (broad)
Aniline Hydrochloride~7.5-7.7~7.5-7.7~7.5-7.7N/A~7-8 (broad)
2-Bromoaniline~6.7~7.1~7.4N/A~4.0 (broad)
5-Methoxyaniline~6.3~6.8~6.3~3.7~3.5 (broad)

Note: Predicted shifts are estimations based on substituent effects and data from similar compounds.

Predicted ¹³C NMR Data

Similarly, the carbon atoms in the aromatic ring will experience a downfield shift upon protonation of the amine.

Table 2: Predicted ¹³C NMR Data for this compound and Comparative Compounds

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-OCH₃ (ppm)
2-Bromo-5-methoxyaniline HCl (Predicted) ~135~115~132~118~160~125~56
2-Bromo-5-methoxyaniline (Predicted)~148~110~120~112~158~115~55
Aniline Hydrochloride~130~129~130~127~130~129N/A
2-Bromoaniline~144~109~133~120~128~116N/A
5-Methoxyaniline~150~102~115~106~159~102~55

Note: Predicted shifts are estimations based on additivity rules and data from similar compounds.[4]

G Predicted ¹H and ¹³C NMR Assignments for 2-Bromo-5-methoxyaniline HCl cluster_mol cluster_data Predicted Chemical Shifts (ppm) mol H_NMR ¹H NMR H-3: ~7.5 H-4: ~7.0 H-6: ~7.3 -OCH₃: ~3.8 C_NMR ¹³C NMR C-1: ~135 C-2: ~115 C-3: ~132 C-4: ~118 C-5: ~160 C-6: ~125 -OCH₃: ~56

Caption: Predicted NMR assignments for 2-Bromo-5-methoxyaniline HCl.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key transformation we are looking to confirm is the presence of the anilinium ion (-NH₃⁺) in the hydrochloride salt, which has a distinctly different IR signature from the primary amine (-NH₂) in the free base.

Experimental Protocol for FT-IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Expected IR Absorptions

The most significant change will be in the N-H stretching region.

Table 3: Key FT-IR Absorptions for Structural Confirmation

Functional GroupExpected Absorption Range (cm⁻¹)Notes
-NH₃⁺ (Anilinium) Stretch 2800-3200 (broad) This broad, strong absorption is characteristic of the anilinium ion and is a key indicator of salt formation.
-NH₃⁺ (Anilinium) Bend ~1500-1600 This absorption is also characteristic of the anilinium ion.
-NH₂ (Primary Amine) Stretch3300-3500 (two bands)Expected in the free base, but should be absent in the hydrochloride salt.
Aromatic C-H Stretch3000-3100Expected in all compounds.
C=C Aromatic Stretch1450-1600Expected in all compounds.
C-O (Aryl-Alkyl Ether) Stretch~1250 (asymmetric), ~1040 (symmetric)Presence of the methoxy group.
C-Br Stretch500-600Often weak and in the fingerprint region.

The presence of a broad absorption band in the 2800-3200 cm⁻¹ region, and the absence of the characteristic two sharp peaks for a primary amine around 3300-3500 cm⁻¹, would provide strong evidence for the formation of the hydrochloride salt.

G FT-IR Workflow for Salt vs. Free Base cluster_workflow start Acquire IR Spectrum of Sample check_nh_stretch Analyze N-H Stretch Region (2800-3500 cm⁻¹) start->check_nh_stretch is_salt Broad band at 2800-3200 cm⁻¹? -NH₃⁺ Present check_nh_stretch->is_salt Yes is_free_base Two sharp peaks at 3300-3500 cm⁻¹? -NH₂ Present check_nh_stretch->is_free_base No confirm Structural Confirmation is_salt->confirm is_free_base->confirm

Caption: Decision workflow for identifying the amine form via FT-IR.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the hydrochloride salt, we expect that under typical ionization conditions (like Electrospray Ionization, ESI), the spectrum will show the molecular ion of the free base.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph.

  • Ionization: ESI is a soft ionization technique suitable for polar molecules and salts. It will likely protonate the free base, resulting in an [M+H]⁺ ion, where M is the free base.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.

Predicted Mass Spectrum

The molecular weight of 2-Bromo-5-methoxyaniline (the free base) is 202.05 g/mol .[4] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), we expect to see a characteristic isotopic pattern for the molecular ion.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Bromo-5-methoxyaniline

m/z (Predicted)IonNotes
202/204[M]⁺ (from the free base)The molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. The peak at m/z 204 will be from the molecule containing the ⁸¹Br isotope.[5]
187/189[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
123[M - Br]⁺Loss of the bromine atom.
95[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.

The observation of the molecular ion at m/z 202/204 would confirm the elemental composition of the free base, and by inference, the hydrochloride salt.

Conclusion: A Unified Approach to Structural Confirmation

By combining the predictive power of NMR substituent effects with the functional group information from FT-IR and the molecular weight and fragmentation data from mass spectrometry, we can build a comprehensive and compelling case for the structure of this compound. The key confirmatory evidence would be:

  • NMR: The presence of three aromatic protons and a methoxy group with chemical shifts indicative of the substitution pattern, and a significant downfield shift of the aromatic protons compared to the free base.

  • FT-IR: A broad N-H stretch characteristic of an anilinium salt, and the absence of the typical primary amine stretches.

  • MS: A molecular ion pattern corresponding to the free base with the characteristic bromine isotope signature.

This guide demonstrates that even in the absence of readily available reference spectra, a logical, multi-technique spectroscopic analysis, grounded in fundamental principles and supported by comparative data, can provide unambiguous structural confirmation for researchers in the field.

References

  • Pretsch, E., Buhlmann, P., & Affolter, C. (2009).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

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Purity assessment of 2-Bromo-5-methoxyaniline hydrochloride by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Bromo-5-methoxyaniline hydrochloride. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is a critical quality attribute, as impurities can carry through the synthetic route, potentially impacting the efficacy, safety, and stability of the final drug product. Regulatory bodies such as the FDA and EMA mandate stringent purity thresholds for APIs and their intermediates. Therefore, robust and validated analytical methods are essential for accurate purity assessment, impurity profiling, and quality control.

This guide provides a comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity evaluation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the predominant technique for purity and impurity analysis in the pharmaceutical industry, primarily due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile, such as aniline salts.

The Rationale Behind Reverse-Phase HPLC for this compound

A reverse-phase HPLC method is the logical first choice for this analyte. The hydrochloride salt is highly polar and water-soluble, while the free base possesses moderate polarity. This duality in polarity makes it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase. By manipulating the mobile phase composition and pH, we can achieve excellent separation of the main component from its potential impurities, which may include starting materials, by-products, or degradation products.

Detailed Experimental Protocol for HPLC-UV Analysis

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its related impurities.

Instrumentation:

  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the aniline is protonated, leading to sharper peak shapes and preventing tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B Curve
    0.0 95 5 Linear
    20.0 5 95 Linear
    25.0 5 95 Linear
    25.1 95 5 Linear

    | 30.0 | 95 | 5 | Linear |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce run time.

  • Injection Volume: 5 µL.

  • DAD Wavelength: 240 nm for quantification, with a full spectral scan (200-400 nm) for peak purity analysis.

Sample Preparation:

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh & Dissolve Reference Standard hplc_inj Inject into HPLC-DAD System prep_std->hplc_inj prep_smp Weigh & Dissolve Test Sample prep_smp->hplc_inj hplc_sep Gradient Elution Separation on C18 Column hplc_inj->hplc_sep hplc_det UV Detection (240 nm) & Spectral Acquisition hplc_sep->hplc_det data_int Chromatogram Integration (Peak Area) hplc_det->data_int data_calc Purity Calculation (% Area Normalization) data_int->data_calc data_prof Impurity Profiling & Peak Purity Check data_int->data_prof GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_weigh Weigh Sample prep_extract Liquid-Liquid Extraction (Neutralize & Extract Free Base) prep_weigh->prep_extract gcms_inj Inject Organic Layer into GC-MS prep_extract->gcms_inj gcms_sep GC Separation (Temperature Program) gcms_inj->gcms_sep gcms_ion EI Ionization & MS Detection gcms_sep->gcms_ion data_tic Analyze Total Ion Chromatogram (TIC) gcms_ion->data_tic data_spec Extract Mass Spectra of Impurity Peaks data_tic->data_spec data_lib Library Search (NIST) for Tentative ID data_spec->data_lib

A Senior Application Scientist's Guide to the Analysis of 2-Bromo-5-methoxyaniline Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the purity and well-defined characterization of starting materials are paramount. 2-Bromo-5-methoxyaniline hydrochloride is a key building block in the synthesis of a variety of high-value compounds, from targeted cancer therapeutics to novel organic light-emitting diode (OLED) materials. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it a frequently sourced intermediate.

However, the seemingly straightforward procurement of this reagent is fraught with potential pitfalls. The presence of isomeric or process-related impurities can have profound consequences on reaction yields, downstream purification efforts, and the biological activity or material properties of the final product. This guide, therefore, provides a comprehensive framework for the analysis of this compound, offering a comparative perspective against common alternatives and detailing the self-validating experimental protocols necessary to ensure the quality and consistency of this critical reagent.

The Critical Role of a Certificate of Analysis (CoA)

A Certificate of Analysis is more than a mere formality; it is the foundational document that attests to the quality of a chemical reagent. For a compound like this compound, a comprehensive CoA should provide a clear and quantitative assessment of its identity, purity, and the levels of any significant impurities.

Below is a representative Certificate of Analysis, outlining the essential tests and typical specifications that a researcher should expect.

Table 1: Representative Certificate of Analysis for this compound

Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identification by ¹H NMR Conforms to structureConformsNMR
Purity by HPLC (AUC) ≥ 98.0%99.2%HPLC-UV
Water Content (Karl Fischer) ≤ 0.5%0.2%KF Titration
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS
Residual Solvents Meets USP <467> limitsConformsGC-HS

Performance Comparison with Structural Alternatives

The choice of a halogenated aniline building block is often a balance between reactivity, cost, and availability. Understanding the performance of this compound in the context of its common alternatives is crucial for synthetic planning. The primary alternatives include the analogous chloro-derivative and positional isomers.

Table 2: Comparative Overview of this compound and its Alternatives

Compound Relative Reactivity in Cross-Coupling Typical Purity Relative Cost Key Considerations
2-Bromo-5-methoxyaniline HCl High≥ 98%ModerateExcellent balance of reactivity and stability. The C-Br bond is readily activated in palladium-catalyzed reactions.
2-Chloro-5-methoxyaniline HCl Moderate≥ 98%LowMore cost-effective for large-scale synthesis, but the C-Cl bond is less reactive, often requiring more forcing reaction conditions (higher temperatures, stronger bases, more specialized catalysts).
4-Bromo-3-methoxyaniline High≥ 98%ModerateA positional isomer that may offer different electronic properties to the final product. Reactivity is comparable to the target compound.
2-Bromo-4-methoxyaniline High≥ 98%ModerateAnother common positional isomer. The position of the methoxy group can influence the regioselectivity of subsequent reactions.

The enhanced reactivity of bromo-substituted aromatics over their chloro-counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[1][2]

Experimental Protocols for Quality Verification

A robust quality control workflow for this compound should encompass a suite of orthogonal analytical techniques to confirm its identity, quantify its purity, and identify any potential impurities.

Workflow for Comprehensive Quality Assessment

cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification cluster_3 Final Assessment Sample 2-Bromo-5-methoxyaniline HCl Sample Dissolution Dissolve in appropriate deuterated solvent (for NMR) or mobile phase (for HPLC) Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR HPLC HPLC-UV Analysis Dissolution->HPLC MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS Identity Structural Confirmation NMR->Identity Purity Purity Quantification HPLC->Purity Impurity Impurity Profiling MS->Impurity FTIR->Identity CoA_Verification Compare results with Certificate of Analysis Identity->CoA_Verification Purity->CoA_Verification Impurity->CoA_Verification Decision Accept or Reject Batch CoA_Verification->Decision

Caption: Workflow for the comprehensive quality assessment of 2-Bromo-5-methoxyaniline HCl.

Identity Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 5 seconds to ensure full relaxation of aromatic protons.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.2-7.4Multiplet1HAromatic CH ortho to Bromine
~6.8-7.0Multiplet2HRemaining Aromatic CHs
~5.0-6.0Broad Singlet3H-NH₃⁺ (as hydrochloride salt)
~3.8Singlet3HMethoxy (-OCH₃) protons

Note: The broad singlet for the amine protons can exchange with residual water in the solvent, which may affect its chemical shift and integration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main component from potential impurities.[3][4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Purity Data

Peak Number Retention Time (min) Peak Area (mAU*s) Area % Identity
14.515000.3Starting Material (e.g., 3-methoxyaniline)
212.849600099.22-Bromo-5-methoxyaniline
315.225000.5Isomeric Impurity (e.g., 4-Bromo-3-methoxyaniline)
Impurity Identification by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides crucial information about the molecular weight of the analyte and its fragments, enabling the identification of potential impurities. When coupled with a separation technique like Gas Chromatography (GC) or HPLC, it becomes a powerful tool for impurity profiling.

Experimental Protocol (GC-MS):

  • Sample Preparation: The free base of the aniline is typically more amenable to GC analysis. The hydrochloride salt can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated. A dilute solution (e.g., 100 µg/mL) in a volatile solvent is prepared for injection.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-350 m/z.

  • Data Analysis: The mass spectrum of 2-Bromo-5-methoxyaniline will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 201 and 203. Fragmentation patterns can help elucidate the structure of impurities. A common fragment for bromoanilines is the loss of the bromine atom.[5]

cluster_0 Synthesis of 2-Bromo-5-methoxyaniline cluster_1 Potential Impurities Start 3-Methoxyaniline Bromination Bromination (e.g., with NBS or Br₂) Start->Bromination Impurity1 Unreacted 3-Methoxyaniline Start->Impurity1 Incomplete Reaction Product 2-Bromo-5-methoxyaniline Bromination->Product Impurity2 Dibrominated products (e.g., 2,4-Dibromo-5-methoxyaniline) Bromination->Impurity2 Over-bromination Impurity3 Positional Isomers (e.g., 4-Bromo-3-methoxyaniline) Bromination->Impurity3 Lack of Regioselectivity

Caption: Potential impurities arising from the synthesis of 2-Bromo-5-methoxyaniline.

Conclusion

A thorough and multi-faceted analytical approach is indispensable for researchers and drug development professionals who rely on this compound. By implementing a suite of orthogonal analytical techniques, including NMR, HPLC, and MS, and by critically evaluating the Certificate of Analysis, scientists can ensure the quality and consistency of this vital building block. Furthermore, a clear understanding of the reactivity and properties of its common alternatives allows for informed decisions in synthetic planning, ultimately leading to more robust and reproducible scientific outcomes. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently assess the quality of their reagents and build a foundation of trustworthiness into their experimental work.

References

  • Chegg. (2018). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]
  • Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. [Link]
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
  • Wikipedia. (n.d.).

Sources

A Comparative Guide to the Efficacy of 2-Bromo-5-methoxyaniline in the Synthesis of Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the selection of starting materials is a decision rooted in a deep understanding of reaction mechanisms, process efficiency, and the ultimate purity of the Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of synthetic routes for prominent tyrosine kinase inhibitors, specifically focusing on the efficacy of using 2-bromo-5-methoxyaniline and its derivatives versus alternative precursors. We will dissect the synthetic strategies for Vandetanib and Gefitinib, offering experimental data and procedural insights to inform your research and development.

The Strategic Role of Bromo-Anilines in API Synthesis

2-Bromo-5-methoxyaniline is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and advanced materials like OLEDs.[1][2] Its value in API synthesis, particularly for quinazoline-based kinase inhibitors, stems from the strategic placement of its functional groups. The aniline moiety provides a nucleophilic site for building the core heterocyclic structure, while the bromo- and methoxy- groups offer handles for subsequent functionalization and influence the electronic properties of the ring system, which is crucial for biological activity. This guide will explore specific cases where this building block is implicitly or explicitly a key component in forming the core structure of major APIs.

Comparative Synthesis of Vandetanib

Vandetanib (Caprelsa™) is a potent tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[3][4] Its synthesis has been approached through various routes, offering a clear case study for comparing efficiency.

Route 1: The Traditional Multi-Step Quinazolinone Strategy

Early and prevalent syntheses of Vandetanib often involved a lengthy, time-consuming strategy of 12 to 14 steps.[3][4][5] These routes typically begin with precursors that require multiple protection and deprotection steps to construct the 4-anilinoquinazoline core. The use of harsh reagents and the generation of unstable intermediates, such as 4-chloroquinazolines, are notable drawbacks of this approach.[3][4] While not always starting directly from 2-bromo-5-methoxyaniline, the construction of the substituted aniline portion of the molecule often involves similar multi-step functionalizations that contribute to a low overall yield, reported to be in the range of 4–20%.[3][5]

Route 2: An Improved Synthesis via Dimroth Rearrangement

A more recent, alternative synthesis avoids many of the pitfalls of the traditional method by employing a microwave-accelerated Dimroth rearrangement.[3][4] This improved route commences with the inexpensive and readily available 4-hydroxy-3-methoxybenzonitrile.[3][4] This strategy streamlines the process, reducing the total number of steps to nine and eliminating the need for several protection/deprotection sequences.[3][5]

The key advantages of this modern approach are a significant reduction in complexity and an improvement in overall efficiency. The synthesis requires chromatographic purification for only four steps, a marked improvement over the multiple purification steps in previous methods.[3][5]

G cluster_0 Traditional Route (12-14 Steps) cluster_1 Dimroth Rearrangement Route (9 Steps) start1 Complex Precursors step1_1 Protection Steps start1->step1_1 step1_2 Quinazolinone Formation step1_1->step1_2 step1_3 Chlorination step1_2->step1_3 step1_4 Aniline Coupling step1_3->step1_4 step1_5 Deprotection Steps step1_4->step1_5 end1 Vandetanib step1_5->end1 start2 4-hydroxy-3-methoxybenzonitrile step2_1 Alkylation & Nitration start2->step2_1 step2_2 Dimroth Rearrangement (Key Step) step2_1->step2_2 step2_3 Side Chain Addition step2_2->step2_3 end2 Vandetanib step2_3->end2

Caption: Comparison of Vandetanib synthetic routes.

ParameterTraditional Quinazolinone RouteDimroth Rearrangement Route
Starting Material Complex, often non-commercial amides or benzoic acids[3]4-hydroxy-3-methoxybenzonitrile[4]
Number of Steps 12–14[3][5]9[3][5]
Overall Yield 4–20%[3][5]7%[3][5]
Key Features Requires protection/deprotection; uses harsh reagents[3][4]Avoids protection steps; microwave-accelerated key step[3]
Purification Multiple chromatography steps required[3]Chromatography required for only 4 steps[3][5]

The causality for the improved efficiency in the Dimroth route is clear: by fundamentally altering the strategy for forming the quinazoline ring, the synthesis becomes more convergent and avoids the step-intensive and yield-reducing processes of protecting and deprotecting functional groups.[3][4]

Comparative Synthesis of Gefitinib

Gefitinib (Iressa®), an EGFR inhibitor for non-small cell lung cancer, has been synthesized via numerous pathways since its inception, providing a rich field for comparative analysis.[6]

Alternative Synthetic Routes for Gefitinib

Several distinct strategies have been published, each with varying levels of efficiency:

  • AstraZeneca's Original Synthesis: This route begins with 6,7-dimethoxy-3H-quinazolin-4-one and involves a regioselective demethylation using L-methionine, a reaction with a reported yield of only 46%.[6] The full synthesis spans six steps and results in an overall yield of approximately 10%.[7] It also requires hazardous reagents like thionyl chloride and multiple purification steps.[8][9]

  • Route from Methyl 3-hydroxy-4-methoxybenzoate: This approach was designed to avoid the problematic low-yield demethylation step.[7] It involves seven steps, including O-alkylation, nitration, reduction, cyclization, chlorination, and two amination reactions, achieving a significantly higher overall yield of 36-37.4%.[6][7]

  • Route from 2,4-dichloro-6,7-dimethoxyquinazoline: This strategy shortens the process to just four steps.[7][8] While the pathway is shorter, it starts with a more expensive material and originally involved impractical workup procedures.[7] The overall yield is reported to be around 14%.[7][9]

  • Novel Route from 6,7-dimethoxy-3H-quinazolin-4-one: A recent, simplified four-step synthesis starts with a stable quinazolinone precursor. It involves chlorination, nucleophilic aromatic substitution, demethylation, and Williamson etherification.[7] This pathway impressively achieves a 98% yield for the first two key steps and an overall yield of 21%, while also omitting the need for functional group protection.[7]

G cluster_0 AstraZeneca Route cluster_1 Benzoate Route cluster_2 Dichloroquinazoline Route cluster_3 Novel Quinazolinone Route gefitinib Gefitinib start1 6,7-dimethoxy -quinazolin-4-one s1_steps 6 Steps (Demethylation, Protection, etc.) start1->s1_steps s1_steps->gefitinib start2 Methyl 3-hydroxy -4-methoxybenzoate s2_steps 7 Steps (Alkylation, Nitration, Reduction, Cyclization) start2->s2_steps s2_steps->gefitinib start3 2,4-dichloro-6,7 -dimethoxyquinazoline s3_steps 4 Steps (SNAr, Demethylation, Dehalogenation) start3->s3_steps s3_steps->gefitinib start4 6,7-dimethoxy-3H -quinazolin-4-one s4_steps 4 Steps (Chlorination, SNAr, Demethylation, Etherification) start4->s4_steps s4_steps->gefitinib

Caption: Multiple synthetic pathways to Gefitinib.

ParameterAstraZeneca Original RouteBenzoate RouteDichloroquinazoline RouteNovel Quinazolinone Route
Starting Material 6,7-dimethoxyquinazolin-4-one[6]Methyl 3-hydroxy-4-methoxybenzoate[6]2,4-dichloro-6,7-dimethoxyquinazoline[7]6,7-dimethoxy-3H-quinazolin-4-one[7]
Number of Steps 6[7]7[7]4[7][9]4[7]
Overall Yield ~10%[7]~36-37%[6][7]~14%[7][9]~21%[7]
Key Features Low-yield demethylation (46%)[6]Avoids demethylation; higher yield[7]Short but uses expensive starting material[7]Short, efficient, no protection groups needed[7]

The data clearly indicates that while a shorter route is often desirable, the overall yield and the cost and availability of the starting material are critical factors. The route starting from methyl 3-hydroxy-4-methoxybenzoate provides the highest overall yield, though it has more steps.[6][7] The most recently reported four-step synthesis from 6,7-dimethoxy-3H-quinazolin-4-one presents a compelling balance of a short pathway, good yield, and avoidance of protection-deprotection chemistry.[7]

Experimental Protocol: Vandetanib Synthesis via Dimroth Rearrangement

This protocol is adapted from the literature to provide a self-validating system for the synthesis of a key intermediate, demonstrating the practicality of the improved route.[3]

Step 1: Alkylation of 4-hydroxy-3-methoxybenzonitrile

  • To a solution of 4-hydroxy-3-methoxybenzonitrile (1.0 eq) in a suitable solvent, add a base such as potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure. The product is typically used in the next step without extensive purification, with yields often being quantitative.[3][4]

Step 2: Nitration

  • Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Add nitric acid dropwise while maintaining the low temperature.

  • Stir the reaction until completion (monitored by TLC).

  • The nitrated product often precipitates from the solution and can be collected by filtration, yielding a yellow solid that requires no further purification (reported yield: 93%).[3][4]

Step 3: Microwave-Accelerated Dimroth Rearrangement (Key Step)

  • Combine the nitrated intermediate with the appropriate amine partner in a microwave-safe vessel.

  • Add a suitable solvent and seal the vessel.

  • Heat the mixture using microwave irradiation according to the optimized conditions reported in the literature.[3]

  • This step directly forms the crucial quinazoline core of Vandetanib.

Causality and Trustworthiness: This protocol is inherently self-validating. The success of each step can be confirmed via standard analytical techniques (TLC, NMR). The high yield and purity of the products from the initial steps, as reported in the literature, build confidence in the procedure.[3][4] The key insight here is the strategic use of microwave energy to accelerate the Dimroth rearrangement, a powerful cyclization reaction that circumvents multiple steps required in more traditional synthetic plans.

Conclusion

The efficacy of a starting material like 2-bromo-5-methoxyaniline hydrochloride is not absolute but is defined by the context of the specific synthetic challenge. While it remains a valuable and strategic building block for constructing complex heterocyclic systems,[1][2] this guide demonstrates that modern synthetic strategies can offer significant advantages.

For Vandetanib , the alternative synthesis using a Dimroth rearrangement is demonstrably superior to older, longer routes, offering a reduction of three to five steps and avoiding cumbersome protection-deprotection chemistry.[3][5]

For Gefitinib , a variety of routes exist with different trade-offs. While the seven-step synthesis from methyl 3-hydroxy-4-methoxybenzoate provides the highest overall yield,[6][7] a newer four-step method presents a more streamlined and efficient process with a respectable 21% overall yield.[7]

Ultimately, the choice of synthetic route must be a holistic one, weighing the number of steps, overall yield, reagent costs, safety, and scalability. The continuous evolution of synthetic chemistry, as shown in these examples, provides researchers with an expanding toolkit to produce vital APIs more efficiently and sustainably.

References

  • Brocklesby, K.L., Waby, J.S., Cawthorne, C., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469.
  • Yusof, N.S.M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana.
  • Brocklesby, K.L., Waby, J.S., Cawthorne, C., et al. (2017). An alternative synthesis of Vandetanib (CaprelsaTM) via a microwave accelerated Dimroth rearrangement. Bradford Scholars.
  • Brocklesby, K.L., Waby, J.S., Cawthorne, C., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. ResearchGate.
  • Google Patents. (n.d.). Process for the preparation of gefitinib. US8350029B2.
  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. ResearchGate.
  • Chandregowda, V., Rao, A.S., & Reddy, G.C. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecular Diversity Preservation International (MDPI).
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  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information.
  • ResearchGate. (n.d.). Synthesis of osimertinib mesylate. Scientific Diagram.
  • Al-Ostoot, F.H., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecular Diversity Preservation International (MDPI).
  • Molecular Diversity Preservation International (MDPI). (2019). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia.
  • ChemBK. (2024). 2-Bromo-5-methoxyaniline.
  • PubMed. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors.
  • Molecular Diversity Preservation International (MDPI). (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.
  • Maskrey, T.S., et al. (2018). A New Synthesis of Gefitinib. Thieme.
  • ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib. Scientific Diagram.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
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  • ResearchGate. (n.d.). Synthesis of gefitinib.
  • ResearchGate. (n.d.). New and Convergent Synthesis of Osimertinib. Request PDF.
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  • Synthonix, Inc. (n.d.). 2-Bromo-5-methoxyaniline.
  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results.
  • Molecular Diversity Preservation International (MDPI). (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Inno-Pharmchem. (n.d.). Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis.

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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-methoxyaniline Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methoxyaniline and its hydrochloride salt are pivotal chemical intermediates. Their significance lies in their role as foundational building blocks for complex molecules in high-value sectors, most notably in the development of Active Pharmaceutical Ingredients (APIs) and materials for Organic Light-Emitting Diodes (OLEDs). For instance, this aniline derivative is a key precursor in the synthesis of certain Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted cancer therapies.[1]

However, the synthesis of 2-Bromo-5-methoxyaniline is not trivial. The challenge lies in achieving regioselectivity during the crucial bromination step. The starting material, 3-methoxyaniline (m-anisidine), contains two potent activating groups—the amino (-NH2) and methoxy (-OCH3) groups. Both direct electrophilic substitution to the ortho and para positions, leading to a potential mixture of mono- and di-brominated isomers. This guide provides an in-depth comparison of common and patented synthetic strategies, offering researchers the data and insights needed to select the optimal method for their specific application, balancing yield, purity, and process efficiency.

Benchmark Synthesis Route: Reduction of a Nitro Precursor

A robust and high-yielding method that bypasses the regioselectivity issues of direct bromination is the reduction of a pre-functionalized precursor, 4-Bromo-3-nitroanisole. This approach "sets" the desired substitution pattern before the critical amine group is introduced.

The synthesis proceeds in two main stages: the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt. The reduction is commonly achieved using classical methods like iron powder in the presence of an acid catalyst, such as ammonium chloride in an ethanol/water solvent system. This method is highly effective, often yielding the desired aniline in excellent purity. The subsequent treatment with hydrochloric acid quantitatively produces the final hydrochloride salt.

Caption: Amine protection strategy workflow.

Method 2: Catalytic Bromination with Recyclable Catalysts

A significant advancement in sustainable chemistry involves the use of recyclable catalysts. Patent CN10299322A describes a method for the bromination of anilines using a copper(II) bromide (CuBr₂) catalyst. While the patent focuses on different aniline isomers, the underlying principle is broadly applicable.

This method offers several advantages:

  • High Yield: The catalytic system can achieve high conversion and selectivity.

  • Catalyst Recycling: The copper catalyst can be recovered from the aqueous phase and reused, significantly reducing waste and cost.

  • Milder Conditions: Catalytic methods often proceed under milder conditions than traditional stoichiometric approaches.

The process involves reacting the aniline substrate with a bromine source in a suitable solvent in the presence of the CuBr₂ catalyst. After the reaction, the product is extracted, and the catalyst remains in the reaction medium for subsequent batches.

Caption: Catalytic bromination workflow.

Comparative Performance Analysis

To provide an objective comparison, the table below summarizes the key performance indicators for the discussed synthetic routes. A direct, non-selective bromination using a reagent like N-Bromosuccinimide (NBS) is included as a baseline to illustrate the regioselectivity problem.

MetricBaseline: Direct Bromination (NBS)Benchmark: Nitro ReductionPatented: Amine ProtectionPatented: Catalytic (CuBr₂)
Reported Yield ~10% (for desired isomer)95-99%~90% (crude)92-95% (analogous system)
Purity/Selectivity Poor (Mixture of isomers)ExcellentVery Good to ExcellentGood to Very Good
Key Reagents m-Anisidine, NBS4-Bromo-3-nitroanisole, Fe, NH₄Cl, HClm-Anisidine, Ac₂O, Br₂, HClm-Anisidine, Bromine source, CuBr₂, HCl
Solvents ChloroformEthanol, WaterAcetic AcidOrganic Solvent (e.g., THF)
Key Advantage Single step to anilineHigh yield and purityExcellent regioselectivityRecyclable catalyst, process efficiency
Key Disadvantage Very low yield, difficult purificationRequires pre-functionalized starting materialMulti-step process (3 steps)Catalyst development may be needed

Detailed Experimental Protocol: The Amine Protection Strategy

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-5-methoxyaniline hydrochloride via the amine protection strategy, a robust and selective method.

Step 1: Acetylation of 3-Methoxyaniline

  • To a stirred solution of 3-methoxyaniline (1.0 eq.) in glacial acetic acid, slowly add acetic anhydride (1.1 eq.) while maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the resulting white precipitate (N-(3-methoxyphenyl)acetamide) by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Bromination of N-(3-methoxyphenyl)acetamide

  • Dissolve the dried N-(3-methoxyphenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 20°C.

  • Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with a sodium bisulfite solution to remove excess bromine, then wash with water and dry.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Suspend the crude N-(2-bromo-5-methoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath. The product, this compound, will crystallize out of the solution.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Conclusion

The synthesis of this compound presents a classic case of managing regioselectivity in electrophilic aromatic substitution. While direct bromination of 3-methoxyaniline is inefficient and leads to a complex mixture of products, several highly effective strategies are available to the modern researcher.

For high purity and yield, the reduction of 4-bromo-3-nitroanisole stands out as an excellent and reliable method. However, when starting from the more readily available 3-methoxyaniline, the amine protection strategy offers a robust, multi-step solution that provides excellent control over the reaction's outcome. Looking forward, patented catalytic methods using recyclable catalysts like CuBr₂ represent the future of sustainable and cost-effective production on an industrial scale. The choice of method will ultimately depend on the specific requirements of the project, including scale, available starting materials, and desired purity profile.

References

  • The action of bromine on meta-acetyl-anisidine. CORE. [Link]
  • 2-Bromo-5-methoxyaniline. PubChem. [Link]
  • CN102993022A - Preparation method of bromoaniline.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Bromination of Acetanilide | Mechanism & Steps. Study.com. [Link]
  • The synthesis of meta-anisidine. IDEALS - University of Illinois. [Link]
  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

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A Comparative Guide to the Synthesis of 2-Bromo-5-methoxyaniline Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxyaniline hydrochloride serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and is an important intermediate in the development of organic light-emitting diodes (OLEDs).[1][2] Its molecular structure, featuring a reactive bromine atom and nucleophilic amino group, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.[3][4] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 2-Bromo-5-methoxyaniline, followed by its conversion to the hydrochloride salt. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their economic and practical viability.

Retrosynthetic Analysis & Strategic Considerations

A logical retrosynthetic analysis of 2-Bromo-5-methoxyaniline suggests two main strategies, primarily differing in the order of the bromination and nitro group reduction steps.

  • Route 1: Bromination of a pre-existing aniline derivative.

  • Route 2: Reduction of a brominated nitroaromatic precursor.

The choice between these routes is dictated by factors such as the availability and cost of starting materials, regioselectivity of the bromination step, and the overall yield and purity of the final product.

Route 1: Electrophilic Bromination of 3-Methoxyaniline

This route commences with the direct bromination of a commercially available and relatively inexpensive starting material, 3-methoxyaniline (also known as m-anisidine).

Chemical Principles & Mechanistic Insights

The amino (-NH2) and methoxy (-OCH3) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. In 3-methoxyaniline, the positions ortho and para to the powerful amino group are C2, C4, and C6. The position ortho to the methoxy group is C2 and C4, and the para position is C6. The synergistic activation by both groups makes the aromatic ring highly susceptible to bromination. The primary challenge in this approach is controlling the regioselectivity to favor the desired 2-bromo isomer over other potential isomers (e.g., 4-bromo and 6-bromo) and to prevent di- or polybromination.[5] The use of a less reactive brominating agent and careful control of reaction conditions are crucial to achieving mono-bromination at the desired position. N-Bromosuccinimide (NBS) is often the reagent of choice for such selective brominations.[6]

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Bromo-5-methoxyaniline

  • Dissolve 3-methoxyaniline (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask.[5][6]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-Bromo-5-methoxyaniline by column chromatography on silica gel.[6]

Step 2: Formation of this compound

  • Dissolve the purified 2-Bromo-5-methoxyaniline in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

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Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Reduction of 4-Bromo-3-nitroanisole

This alternative pathway begins with a nitrated aromatic compound, which is first brominated and then subjected to reduction of the nitro group to form the desired aniline.

Chemical Principles & Mechanistic Insights

The synthesis starts with the reduction of 4-bromo-3-nitroanisole.[1] The nitro group is a strong deactivator and a meta-director. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[7] A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups and desired reaction conditions.[7] Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or the use of metals in acidic media (e.g., iron powder in the presence of an acid like ammonium chloride).[1][7] The metal/acid system is often preferred for its robustness and cost-effectiveness.[7]

Experimental Protocol: Route 2

Step 1: Synthesis of 2-Bromo-5-methoxyaniline

  • In a round-bottom flask, suspend 4-bromo-3-nitroanisole (1 equivalent) in a mixture of ethanol and water.[1]

  • Add iron powder (excess, e.g., 5 equivalents) and ammonium chloride (catalytic to stoichiometric amount, e.g., 4 equivalents) to the suspension.[1]

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC until the starting material is consumed.[1]

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-Bromo-5-methoxyaniline. Purification by column chromatography may be necessary.[1]

Step 2: Formation of this compound

  • Dissolve the crude or purified 2-Bromo-5-methoxyaniline in a suitable solvent such as concentrated hydrochloric acid at 0 °C.[1]

  • The hydrochloride salt will form and may precipitate.

  • If necessary, the product can be isolated by filtration or by removing the solvent under reduced pressure.

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start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> product1; product1 -> step7; step7 -> step8; step8 -> final_product; }

Caption: Workflow for the synthesis of this compound via Route 2.

Cost-Benefit Analysis

The selection of an optimal synthetic route is a multi-faceted decision that extends beyond mere chemical yield. It requires a holistic assessment of economic, safety, and environmental factors.

Factor Route 1: Electrophilic Bromination Route 2: Reduction of Nitroaromatic References
Starting Material Cost 3-Methoxyaniline is generally less expensive than 4-bromo-3-nitroanisole.4-Bromo-3-nitroanisole is a more specialized and typically more expensive starting material.[8][9]
Reagent Cost N-Bromosuccinimide (NBS) is a moderately priced reagent. Solvents like chloroform can add to the cost.Iron powder and ammonium chloride are inexpensive, commodity chemicals. Ethanol is a relatively cheap solvent.[1][6]
Yield Yields can be variable and are highly dependent on reaction conditions to control regioselectivity and prevent over-bromination. A reported yield is around 10%.This route generally provides high yields, often exceeding 90%, as the reduction of a nitro group is a very efficient transformation. A reported yield is 95%.[1][6]
Purification Often requires column chromatography to separate the desired isomer from byproducts, which can be time-consuming and costly on a larger scale.The crude product is often of high purity, potentially reducing the need for extensive purification.[1][6]
Safety & Handling N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood. Chloroform is a suspected carcinogen.Iron powder is flammable. The reaction is typically run at reflux, requiring standard precautions for heating flammable solvents.[10][11]
Environmental Impact Use of halogenated solvents like chloroform is a significant environmental concern.This route is generally considered "greener" due to the use of less hazardous solvents and reagents. The iron waste needs to be disposed of properly.[12][13]
Scalability Controlling regioselectivity on a large scale can be challenging. Purification by chromatography is not ideal for industrial production.This is a robust and scalable reaction, well-suited for larger-scale synthesis.[8][14]

Conclusion and Recommendations

For laboratory-scale synthesis where the starting material is readily available, Route 1 offers a direct approach. However, the challenges associated with controlling regioselectivity, the potential for multiple bromination products, and the necessity for chromatographic purification can limit its practicality and cost-effectiveness, especially as the scale of the synthesis increases. A low reported yield of 10% for the desired product further diminishes its appeal for larger quantities.[6]

In contrast, Route 2 presents a more robust, high-yielding, and scalable option. While the initial cost of the starting material, 4-bromo-3-nitroanisole, may be higher, the significantly better yield (reported at 95%) and simpler purification process make it the more economically viable and efficient method for producing 2-Bromo-5-methoxyaniline, and subsequently its hydrochloride salt, particularly for researchers and professionals in drug development who require reliable and scalable access to this key intermediate.[1] The use of more environmentally benign reagents and solvents also aligns with the growing emphasis on green chemistry in the pharmaceutical industry.[13]

Therefore, for projects requiring more than a few grams of this compound, Route 2 is the recommended synthetic strategy due to its superior yield, scalability, and overall cost-effectiveness.

References

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  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. URL
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A Comparative Study of Catalysts for Cross-Coupling Reactions of 2-Bromo-5-methoxyaniline Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-methoxyaniline in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of synthesizing novel bioactive molecules. 2-Bromo-5-methoxyaniline, and its hydrochloride salt, represents a key building block in this endeavor. Its disubstituted pattern, featuring a reactive bromine atom amenable to cross-coupling and a nucleophilic amino group, makes it a versatile precursor for a diverse range of complex molecular architectures. This guide provides a comparative analysis of catalytic systems for the most crucial cross-coupling reactions involving this substrate, offering researchers and drug development professionals a data-driven resource for catalyst selection and reaction optimization.

This guide will delve into a comparative analysis of palladium- and copper-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Ullmann cross-coupling reactions of 2-Bromo-5-methoxyaniline hydrochloride. By examining the available experimental data, we aim to provide a clear, objective comparison to aid in the rational design of synthetic routes.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to the success of a cross-coupling reaction, directly influencing yield, reaction time, and functional group tolerance. Here, we compare the performance of various catalysts for the transformation of 2-Bromo-5-methoxyaniline.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For a substrate like 2-bromo-5-methoxyaniline, this reaction opens avenues for the introduction of a wide array of aryl and heteroaryl substituents. The selection of the palladium catalyst and, critically, the associated ligand, dictates the efficiency of this transformation.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(dppf)Cl₂dppfEt₃N1,4-Dioxane4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneNot explicitly stated for the C-B bond formation, but the resulting boronic ester was used in a subsequent high-yielding step.[1]
PdCl₂(dppf)dppfK₂CO₃DimethoxyethaneN-Boc-2-pyrroleboronic acidHigh (qualitative)[2]
CataCXium A palladacycle-K₃PO₄2-MeTHFBenzylboronic acid pinacol ester95[3]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂OPhenylboronic acidGood (qualitative)[4]

Expert Insights:

The data, though not from a single head-to-head study, suggests that for the Suzuki-Miyaura coupling of 2-bromoanilines, modern catalyst systems often outperform traditional ones. The use of ferrocene-based ligands like dppf is a well-established strategy for achieving high yields.[2] For challenging couplings, particularly with sterically hindered or electronically demanding boronic esters, specialized palladacycles such as CataCXium A have demonstrated exceptional efficiency, even with unprotected anilines.[3] While Pd(PPh₃)₄ remains a workhorse catalyst, its performance may be suboptimal for complex substrates compared to more tailored systems.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals.[5] The reaction's success with this compound is highly dependent on the choice of the palladium catalyst, ligand, and base.

Catalyst PrecursorLigandBaseSolventAmineYield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuTolueneMorpholineHigh (qualitative)[6]
Pd(OAc)₂RuPhosK₃PO₄Toluene/H₂ODiethylamineHigh (qualitative)[7]
Pd/NHC ComplexIPrKOt-BuTolueneVarious AminesHigh (qualitative)[8]

Expert Insights:

The development of bulky, electron-rich phosphine ligands, such as XPhos and RuPhos, has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.[6][7] These ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle. More recently, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives, often providing high stability and turnover numbers.[8] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -HBase+ Palladium Amido Complex->Pd(0)L2 Product Product Palladium Amido Complex->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Palladium-Catalyzed Heck Reaction: Olefin Functionalization

The Heck reaction provides a means to functionalize 2-Bromo-5-methoxyaniline with alkenes, leading to the formation of substituted styrenes and other vinylated compounds. The efficiency of this reaction is influenced by the choice of palladium catalyst and reaction conditions.

CatalystLigandBaseSolventAlkeneYield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMFn-butyl acrylateGood (qualitative)[9]
PdCl₂(PPh₃)₂Xantphos-DCEStyrene derivativesModerate to excellent[10]
Pd/CNoneNaOAcNMP2-Ethylhexyl acrylateGood (industrial application)[11]

Expert Insights:

The Heck reaction can be performed under various conditions, from homogeneous catalysis with well-defined palladium complexes to heterogeneous catalysis using palladium on carbon.[9][11][12] For substrates like 2-Bromo-5-methoxyaniline, phosphine ligands such as triphenylphosphine or more specialized ligands like Xantphos can be employed to enhance catalyst activity and stability.[9][10] The choice between homogeneous and heterogeneous catalysis often depends on the desired scale and purification strategy, with heterogeneous catalysts offering easier removal from the reaction mixture.

Copper-Catalyzed Ullmann Condensation: A Palladium-Free Alternative

The Ullmann condensation offers a classical, copper-catalyzed alternative to the palladium-catalyzed C-N and C-O bond-forming reactions.[13] While traditionally requiring harsh conditions, modern protocols have enabled milder and more efficient transformations.

Copper SourceLigandBaseSolventCoupling PartnerYield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃NMPAnilineModerate to Good[13]
CuONoneNone-PhenolGood (qualitative)[10]
Cu-NanoparticlesNoneCs₂CO₃DMFPhenols65-92[5]

Expert Insights:

The Ullmann condensation is a valuable tool, especially when palladium-based methods are not suitable or cost-effective. The development of ligated copper systems and nanocatalysts has significantly improved the reaction's scope and mildness.[5][13] For the coupling of 2-Bromo-5-methoxyaniline, particularly for the formation of diaryl ethers, copper-catalyzed methods present a viable and efficient synthetic route.[14]

Conclusion and Future Outlook

The cross-coupling reactions of this compound are pivotal for the synthesis of a wide range of functional molecules in the pharmaceutical and materials science sectors. This guide has provided a comparative overview of the key catalytic systems employed for these transformations.

  • For C-C bond formation via Suzuki-Miyaura coupling, modern palladium catalysts with specialized ligands such as dppf or palladacycles offer superior performance, especially for challenging substrates.

  • For C-N bond formation, the Buchwald-Hartwig amination with bulky phosphine or N-heterocyclic carbene ligands provides a versatile and high-yielding approach.

  • The Heck reaction offers a reliable method for olefin functionalization, with both homogeneous and heterogeneous palladium catalysts being effective.

  • The copper-catalyzed Ullmann condensation stands as a robust and cost-effective alternative for C-N and C-O bond formation.

The choice of the optimal catalyst will ultimately depend on the specific coupling partners, desired scale, and economic considerations of the synthesis. Future research will likely focus on the development of even more active, stable, and sustainable catalytic systems, further expanding the synthetic utility of versatile building blocks like 2-Bromo-5-methoxyaniline.

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. [Link]
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][15]-Fused Indole Heterocycles. (2014).
  • Heterocycles Fused with a Highly Substituted Benzene Ring by a Benzyne-Mediated Cyclization/Functionalization Cascade Reaction and Its Application to the Total Synthesis of Marine N
  • Dual Catalysis and the Synthesis of Medium Sized Rings.
  • Ullmann condens
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Antibacterial compounds.
  • Compositions for Treatment of Cystic Fibrosis and Other Chronic Diseases.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Heck Reaction—St
  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • United States Patent.
  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quality Control of 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quality Control

2-Bromo-5-methoxyaniline hydrochloride is a pivotal chemical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including advanced epidermal growth factor receptor (EGFR) inhibitors and novel melatonergic ligands.[1][2] In the pharmaceutical landscape, the purity, consistency, and stability of such starting materials are not merely a matter of quality but a cornerstone of drug safety and efficacy. A failure to adequately control the quality of this intermediate can introduce impurities that may carry through the synthetic process, potentially impacting the final drug product's safety profile and therapeutic effect.

This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive quality control (QC) of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind method selection, the nuances of validation according to international guidelines, and the practical application of these techniques in a regulated laboratory environment. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a robust and defensible QC strategy for this critical compound.

The analytical techniques under review—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry—are evaluated not as isolated procedures but as complementary components of a holistic quality assurance framework. Each method's performance is assessed against the rigorous validation standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[3][4][5]

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Assay and Impurity Profiling

The inherent chemical properties of this compound—its aromatic structure, polarity, and potential for thermal degradation—make High-Performance Liquid Chromatography (HPLC) the preeminent technique for its quantitative analysis.[6][7] A well-developed, stability-indicating HPLC method provides the specificity required to separate the main analyte from process-related impurities and degradation products, a critical requirement for both purity assessment and stability studies.

Causality Behind the Method: Why Reverse-Phase HPLC?

A reverse-phase (RP-HPLC) approach is the logical choice for this analyte. The non-polar stationary phase (typically C18) effectively retains the moderately non-polar aromatic ring of the molecule, while a polar mobile phase allows for controlled elution. By manipulating the mobile phase composition—specifically the ratio of an organic modifier (like acetonitrile) to an aqueous buffer—we can achieve fine-tuned separation of closely related structures. The inclusion of a buffer is critical to control the ionization state of the aniline functional group, ensuring consistent retention times and sharp, symmetrical peak shapes.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately before any sample analysis.[8][9]

1. Chromatographic System:

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

2. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (for Assay): Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.2 mg/mL.

  • Sample Solution (for Assay): Prepare the sample in the same manner as the Standard Solution.

  • Standard Solution (for Impurities): Prepare a 1.0 mg/mL stock solution of the reference standard. Dilute to a final concentration of 0.001 mg/mL (representing 0.1% of the assay concentration).

3. System Suitability Testing (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 2000.

Forced Degradation: Establishing a Stability-Indicating Method

A cornerstone of a trustworthy QC method is its ability to be "stability-indicating." This is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to produce potential degradants.[10][11] The HPLC method must then prove its ability to resolve these degradants from the parent peak and from each other.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Store 10 mg of the sample in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose solid sample to UV light (254 nm) and visible light (in accordance with ICH Q1B) for 7 days.

  • Analysis: Neutralize acidic/basic samples, dissolve all samples in diluent to 1.0 mg/mL, and analyze by HPLC. The PDA detector is crucial here for assessing peak purity.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 80°C) SamplePrep Sample Preparation (Neutralize, Dilute) Acid->SamplePrep Base Base Hydrolysis (0.1N NaOH, 80°C) Base->SamplePrep Oxidation Oxidation (3% H₂O₂, RT) Oxidation->SamplePrep Thermal Thermal (105°C, Solid) Thermal->SamplePrep Photo Photolytic (ICH Q1B) Photo->SamplePrep HPLC HPLC-PDA Analysis SamplePrep->HPLC Purity Peak Purity Assessment HPLC->Purity Report Report Results Purity->Report DrugSubstance Drug Substance (2-Bromo-5-methoxyaniline HCl) DrugSubstance->Acid Expose DrugSubstance->Base Expose DrugSubstance->Oxidation Expose DrugSubstance->Thermal Expose DrugSubstance->Photo Expose

Caption: Workflow for a forced degradation study.

Summary of HPLC Validation Parameters
ParameterTypical Acceptance CriteriaRationale
Specificity No interference at the analyte's retention time from blanks, impurities, or degradants. Peak purity index > 0.999.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the assay concentration.Confirms a proportional response of the detector to analyte concentration.
Accuracy 98.0% to 102.0% recovery for the assay of spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision (different day/analyst): ≤ 2.0%.Demonstrates the method's consistency and reproducibility.
Range The interval between the upper and lower concentrations that has been demonstrated to have suitable linearity, accuracy, and precision.Defines the operational boundaries of the method.
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow ±10%).Ensures the method is reliable during routine use under minor variations.

Pillar 2: Gas Chromatography (GC) — A Targeted Tool for Volatile Components

While HPLC excels at analyzing the primary analyte, Gas Chromatography (GC) is the superior technique for detecting and quantifying volatile and semi-volatile substances that may be present as impurities from the manufacturing process, most notably residual solvents. Its high sensitivity and resolving power for volatile compounds make it an indispensable part of a comprehensive QC strategy.

Causality Behind the Method: Why Headspace GC-FID?

Direct injection of the non-volatile this compound onto a GC column would be destructive and ineffective. Therefore, static headspace sampling is the ideal approach for residual solvent analysis. This technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"), which is then injected into the GC. This neatly separates the volatile analytes from the non-volatile sample matrix. A Flame Ionization Detector (FID) is used for its robust and near-universal response to organic compounds.

Experimental Protocol: A Validated Headspace GC Method

1. Chromatographic System:

  • Instrument: Gas Chromatograph with a Static Headspace Sampler and FID.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, constant flow at 2.0 mL/min.

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes.

  • Injector Temperature: 230 °C.

  • Detector Temperature: 250 °C.

2. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 20 minutes.

  • Pressurization Time: 1 minute.

  • Loop Fill Time: 0.5 minutes.

3. Standard and Sample Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO).

  • Standard Solution: Prepare a stock solution containing common process solvents (e.g., Ethanol, Toluene, Ethyl Acetate) at known concentrations. Dilute to the required limit concentrations as specified by ICH Q3C.

  • Sample Solution: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial and add 5.0 mL of DMSO. Crimp securely.

GC_Headspace_Workflow SamplePrep 1. Sample Preparation (Weigh sample into vial, add DMSO, seal) Incubation 2. Incubation (Heat vial to 80°C, equilibrate for 20 min) SamplePrep->Incubation Pressurize 3. Pressurization (Vial pressurized with carrier gas) Incubation->Pressurize Injection 4. Headspace Injection (Gas phase transferred to GC column) Pressurize->Injection Separation 5. GC Separation (Volatiles separated on column) Injection->Separation Detection 6. FID Detection & Quantification Separation->Detection

Caption: Workflow for GC Headspace analysis.

Summary of GC Validation Parameters
ParameterTypical Acceptance CriteriaRationale
Specificity Baseline resolution of all specified solvents from each other and any matrix peaks.Ensures accurate identification and quantification of each solvent.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be below the specified reporting limit (e.g., ICH Q3C).Confirms the method is sensitive enough to measure solvents at required safety levels.
Linearity r² ≥ 0.995 for each solvent from LOQ to 120% of the specified limit.Establishes a proportional response for accurate quantification.
Accuracy 80.0% to 120.0% recovery of spiked solvents.Verifies the accuracy of quantification at trace levels.
Precision (RSD) Repeatability (n=6): ≤ 15.0% at the limit concentration.Demonstrates reproducibility for trace-level analysis.

Pillar 3: Titrimetry — The Absolute Method for Purity Confirmation

In an era dominated by chromatography, titrimetric analysis remains a highly valuable, pharmacopeial technique.[12] As an absolute method, it does not rely on a comparative reference standard for quantification, making it an excellent orthogonal technique to confirm the purity value obtained by HPLC. For the hydrochloride salt of a weak base like 2-Bromo-5-methoxyaniline, a non-aqueous acid-base titration is the most appropriate approach.[13]

Causality Behind the Method: Why Non-Aqueous Titration?

Water can interfere with the titration of weak bases by acting as a competing weak base itself, leading to indistinct or "unsharp" endpoints. By performing the titration in a non-aqueous, aprotic solvent like glacial acetic acid, the basicity of the aniline is enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.

Experimental Protocol: Non-Aqueous Potentiometric Titration

1. Reagents and Equipment:

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid, standardized against potassium hydrogen phthalate (KHP).

  • Solvent: Glacial acetic acid.

  • Apparatus: Automatic potentiometric titrator with a suitable glass and reference electrode combination.

2. Procedure:

  • Accurately weigh ~150 mg of this compound into a clean, dry beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrodes in the solution and stir gently.

  • Titrate with standardized 0.1 N perchloric acid.

  • Record the volume of titrant consumed at the equivalence point, which is determined by the maximum inflection of the potential curve (mV/mL).

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

3. Calculation:

  • Purity (%) = (V_s - V_b) * N * E.W. / W_s * 100

    • V_s = Volume of titrant for sample (mL)

    • V_b = Volume of titrant for blank (mL)

    • N = Normality of perchloric acid titrant

    • E.W. = Equivalent weight of this compound (238.51 g/mol )

    • W_s = Weight of sample (mg)

Comparative Analysis Summary

FeatureHPLC-PDAHeadspace GC-FIDNon-Aqueous Titration
Primary Application Assay, Impurity Profiling, StabilityResidual Solvents, Volatile ImpuritiesOrthogonal Assay / Purity Confirmation
Specificity Very High (separates isomers, degradants)High (for volatiles)Low (titrates all basic substances)
Sensitivity High (ng level)Very High (pg level)Low (mg level)
Throughput ModerateModerate to HighLow
Equipment Cost HighHighLow
Expertise Required HighHighModerate
Trustworthiness High, when validated as stability-indicating.High for its specific application.High, as an absolute method.

Conclusion and Recommendations

No single analytical method can fully characterize the quality of this compound. A robust and compliant quality control strategy relies on the intelligent application of orthogonal techniques, each chosen for its specific strengths.

  • For routine QC, the validated, stability-indicating HPLC method is the core component. It provides a comprehensive picture of purity, quantifies the main component, and detects and controls impurities in a single analysis.

  • Headspace GC-FID analysis is mandatory for controlling residual solvents, which are critical quality attributes regulated by guidelines such as ICH Q3C.

  • Non-aqueous titrimetry serves as an invaluable orthogonal method. It provides an independent, absolute measure of purity that can corroborate the HPLC assay results, adding a significant layer of confidence and trustworthiness to the overall quality assessment.

By integrating these three validated methodologies, a drug development professional can build a comprehensive, scientifically sound, and regulatory-compliant quality control system that ensures the integrity of this compound and, by extension, the safety and efficacy of the final pharmaceutical product.

References

  • United States Pharmacopeia.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • Agilent Technologies. (n.d.).
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
  • Harvey, D. (n.d.). Chapter 9: Titrimetric Methods. Chemistry LibreTexts. [Link]
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
  • Research Journal of Pharmacy and Technology. (n.d.).
  • YouTube. (2025).
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline. [Link]
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
  • Unacademy. (n.d.). The Chemistry of Different Types of Titrimetric Analysis. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Amerigo Scientific. (n.d.). 2-Bromo-5-methoxyaniline. [Link]
  • MAKSONS FINE CHEM PVT. LTD. (n.d.). 2-Bromo-5-methoxy aniline. [Link]
  • Fine Chemical Manufacturer. (n.d.). Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. [Link]
  • Chemsrc. (2025). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. [Link]
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
  • Synthonix, Inc. (n.d.). 59557-92-5 | 2-Bromo-5-methoxyaniline. [Link]

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A Senior Application Scientist's Guide to Cross-Referencing 2-Bromo-5-methoxyaniline Hydrochloride: PubChem vs. SciFinder

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of chemical data is paramount. The starting materials we choose dictate the course of our syntheses, the validity of our biological assays, and ultimately, the success of our research programs. A seemingly simple task like verifying the properties of a reagent, such as 2-Bromo-5-methoxyaniline hydrochloride, can have cascading implications. This guide provides an in-depth comparison of how two cornerstone chemical databases, PubChem and SciFinder, present information on this compound. More importantly, it explains the causality behind the cross-referencing workflow, empowering you to critically evaluate data and make informed decisions in your work.

The Importance of Orthogonal Verification

Relying on a single source of information, no matter how reputable, introduces a potential single point of failure in your research. Chemical databases, while incredibly powerful, are curated and updated through different mechanisms. PubChem, an open-access database, aggregates information from a multitude of depositors. SciFinder, a product of Chemical Abstracts Service (CAS), is a human-curated database drawing from a vast collection of literature and patents. Cross-referencing between these two provides an orthogonal verification of critical data points, mitigating the risk of errors stemming from data entry or curation.

Comparative Data Analysis: 2-Bromo-5-methoxyaniline

Let's delve into a practical comparison of the data you can expect to find for 2-Bromo-5-methoxyaniline (CAS 59557-92-5) in both PubChem and SciFinder. Note that the hydrochloride salt may have a distinct CAS number, but for the purpose of this guide, we will focus on the parent compound, as this is a common starting point for database queries.

Data FieldPubChem (CID 793016)SciFinder (CAS 59557-92-5)Senior Scientist's Insights
Identifiers IUPAC Name, InChI, InChIKey, Canonical SMILES.[1]CAS Registry Number®, IUPAC Name, Synonyms.SciFinder's proprietary CAS Registry Number® is the gold standard for unambiguous substance identification. PubChem's extensive list of computed identifiers is invaluable for cheminformatics and computational modeling applications.
Physical Properties Computed properties (e.g., Molecular Weight: 202.05 g/mol , XLogP3: 1.9).[1]Experimental and predicted properties (e.g., boiling point, melting point, pKa), often with literature references.PubChem's properties are primarily computed, offering a quick reference. SciFinder excels in providing experimentally determined data, often linked to the primary literature, which is crucial for experimental design.
Spectral Data Typically lacks experimental spectra. May link to external resources.Often contains experimental spectra (¹H NMR, ¹³C NMR, IR, MS) from various sources, including the original literature and spectral databases.For reaction monitoring and structural confirmation, SciFinder's direct access to experimental spectra is a significant advantage. The absence of this in PubChem necessitates searching other specialized databases.
Safety & Hazards GHS classification, pictograms, and hazard statements from multiple sources.[1]Detailed safety information, including GHS data, NFPA ratings, and handling precautions, often with links to regulatory information.Both databases provide essential safety data. It's prudent to review the information from both, as one may have more comprehensive or recently updated information.
Suppliers Extensive list of commercial suppliers with links to their websites.Curated list of commercial suppliers, often with direct links to product pages.PubChem's supplier list is often more extensive due to its aggregation model. However, SciFinder's list can be more focused on reputable chemical suppliers.
Literature & Patents Links to PubMed articles and other literature where the compound is mentioned.Comprehensive and searchable database of literature and patent references, often with detailed indexing of the compound's role in the publication.This is a key differentiator. SciFinder's deep indexing allows for highly specific searches, such as finding all reactions where 2-Bromo-5-methoxyaniline is used as a starting material.

The Cross-Referencing Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, ensuring the highest level of confidence in your chemical data.

Caption: A workflow for cross-referencing chemical databases.

Step-by-Step Methodology and Rationale
  • Initiate Queries with a Common Identifier : Begin by searching both PubChem and SciFinder using the CAS number (59557-92-5 for the parent aniline). This is the most reliable starting point to ensure you are comparing the same chemical entity.

  • Verify Structural and Name Concordance : The first critical check is to ensure that the structure, IUPAC name, and molecular formula are identical in both databases.[1] Any discrepancy here is a major red flag and may indicate you are looking at an isomer or a different salt form. For instance, be vigilant for positional isomers like 5-Bromo-2-methoxyaniline.[2]

  • Prioritize Experimental over Computed Data : For physical properties like melting point, boiling point, and solubility, experimental data is always superior to computed values. SciFinder is more likely to provide this, often with a direct link to the publication where it was reported. This allows you to assess the experimental context and reliability of the data.

  • Scrutinize Safety and Handling Information : Cross-reference the GHS hazard statements and pictograms.[1][3] While they should be consistent, one database might have more detailed information from a specific supplier's safety data sheet (SDS). Always default to the most stringent safety precautions.

  • Leverage Literature and Patent Data for Application Context : This is where the synergy of the two databases becomes powerful. Use SciFinder's advanced search capabilities to find specific synthetic preparations or applications of 2-Bromo-5-methoxyaniline. For example, it is a known intermediate for epidermal growth factor receptor inhibitors and OLEDs.[4] You can then use the publication DOIs or titles to find the full-text articles, which may be accessible through PubChem's literature links. This provides invaluable context on how the compound behaves in specific reaction types.

Application in Practice: Synthesis of Benzoxazoles

2-Bromo-5-methoxyaniline is a versatile building block in organic synthesis. A common application is in the synthesis of substituted benzoxazoles, a privileged scaffold in medicinal chemistry.[5][6][7][8][9] A researcher planning a Suzuki-Miyaura cross-coupling reaction to functionalize the aniline would need to consider the electronic effects of the methoxy and amino groups on the reactivity of the bromine.

A search on SciFinder for reactions of 2-Bromo-5-methoxyaniline would likely yield numerous examples of palladium-catalyzed cross-coupling reactions. The detailed experimental procedures found in the associated publications provide crucial information on catalyst choice, base, solvent, and reaction temperature.[10][11][12][13] This level of detail is less likely to be found directly within PubChem.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving a bromoaniline derivative, based on established methodologies.[10][11][12]

  • Reaction Setup : In an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk techniques), combine 2-Bromo-5-methoxyaniline (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a suitable reaction vessel.

  • Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water. The choice of solvent is critical and can significantly impact reaction efficiency.

  • Reaction Execution : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The causality behind these steps is rooted in the mechanism of the Suzuki-Miyaura coupling. The inert atmosphere prevents the degradation of the palladium(0) catalyst. The base is required for the transmetalation step, and the choice of base can influence the reaction rate and yield. The solvent system must be able to dissolve both the organic and inorganic reagents.

By thoroughly cross-referencing databases and delving into the primary literature, a researcher can approach such a synthesis with a high degree of confidence, armed with the knowledge of the compound's properties and its behavior in similar transformations.

Conclusion

The diligent cross-referencing of chemical databases like PubChem and SciFinder is not a redundant exercise but a cornerstone of scientific integrity and experimental success. While PubChem offers a broad, accessible overview, SciFinder provides a deeply curated and experimentally grounded resource. By using them in concert, researchers can build a comprehensive and validated understanding of their chemical starting materials, leading to more efficient and reliable research outcomes.

References

  • PubChem. 2-Bromo-5-methoxyaniline.
  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • National Institutes of Health. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • PubChem. 5-Bromo-2-methoxyaniline.
  • Royal Society of Chemistry. Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines.
  • ResearchGate. synthesis of 2-substituted-benzoxazoles a.

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The Strategic Application of 2-Bromo-5-methoxyaniline Hydrochloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. 2-Bromo-5-methoxyaniline hydrochloride stands as a versatile and strategically important building block, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. This guide provides an in-depth, objective comparison of its performance against alternative aniline derivatives in key synthetic transformations, supported by experimental data from peer-reviewed literature.

Introduction: The Utility of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The nature and position of substituents on the aniline ring dictate the molecule's reactivity, steric profile, and potential for intermolecular interactions with biological targets. This compound offers a unique combination of functionalities: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methoxy group that can influence solubility and binding interactions. This trifecta of features makes it a valuable precursor in the construction of privileged structures in drug discovery, most notably the 4-anilinoquinazoline and 4-anilinoquinoline cores of many potent kinase inhibitors.[1][2][3]

Comparative Performance in Key Synthetic Applications

The true value of a synthetic building block is demonstrated by its performance in widely used and robust chemical transformations. Here, we compare the application of 2-Bromo-5-methoxyaniline with other substituted anilines in the synthesis of kinase inhibitor scaffolds.

Synthesis of 4-Anilinoquinazoline Derivatives

The 4-anilinoquinazoline scaffold is central to a number of approved and investigational kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][4][5] The synthesis of these compounds often involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.

Aniline DerivativeProductReaction ConditionsYield (%)Reference
2-Bromo-5-methoxyaniline4-(2-Bromo-5-methoxyanilino)quinazoline derivativeIsopropanol, refluxNot specified, but used in multi-step synthesis[2]
3-EthynylanilineErlotinib (a 4-(3-ethynylanilino)quinazoline)Isopropanol, reflux~60-70%[2]
4-Aminobenzonitrile4-(4-Cyanoanilino)quinazoline derivativeNot specifiedNot specified[2]
Various substituted anilinesVarious 4-anilinoquinazoline derivativesIsopropanol, reflux50-85%[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Staple

The bromine atom of 2-Bromo-5-methoxyaniline is its most synthetically versatile feature, enabling a range of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. In the context of kinase inhibitor synthesis, it can be used to introduce aryl or heteroaryl moieties that can access additional binding pockets in the target protein.

Bromo-Aniline DerivativeCoupling PartnerCatalyst SystemSolventYield (%)Reference
Unprotected ortho-bromoanilinesVarious boronic estersCataCXium A palladacycle, Cs2CO32-MeTHF80-97%[6]
2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2, PPh3, CuIDMF72-96%[7]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh3)4, K3PO41,4-Dioxane/H2O85%[8]

Expert Analysis: The development of highly active catalyst systems, such as those employing palladacycles and specialized phosphine ligands, has enabled the efficient coupling of even challenging substrates like unprotected ortho-bromoanilines in high yields.[6] While a direct comparison with 2-Bromo-5-methoxyaniline is not provided in a single study, the data for structurally similar aminobromopyridines and other ortho-bromoanilines suggest that high yields are achievable with appropriate catalyst selection. The electronic nature of the aniline (the methoxy group in 2-Bromo-5-methoxyaniline is electron-donating) can influence the oxidative addition step of the catalytic cycle, potentially requiring slightly different reaction conditions compared to electron-deficient anilines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the synthesis of diarylamines and other N-arylated compounds.

Aryl BromideAmineCatalyst SystemBaseSolventYield (%)Reference
2-Bromo-4-methylpyridineVarious aminesPd precursor, phosphine ligandNaOtBu or Cs2CO3Toluene or DioxaneGood to excellent (not quantified)[9]
2-Amino-5-bromo-4-methylpyridineArylaminesPd2(dba)3, XantphosCs2CO3TolueneGood to excellent (not quantified)[10]
5-Bromo-2-chloro-4-methoxypyrimidineVarious aminesPd precursor, phosphine ligandNaOtBu or K3PO4Toluene or DioxaneHigh (chemoselective for Br)[11]

Expert Analysis: The Buchwald-Hartwig amination is highly versatile, and modern catalyst systems demonstrate broad substrate scope.[12] The key to a successful reaction often lies in the judicious choice of ligand and base. For an electron-rich substrate like 2-Bromo-5-methoxyaniline, a slightly more electron-poor ligand might be beneficial to facilitate reductive elimination. The choice of a strong base like sodium tert-butoxide or a milder one like cesium carbonate can be critical, especially if other base-sensitive functional groups are present in the molecule.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, introducing a linear and rigid alkynyl moiety into the target molecule. This is a common strategy in the design of kinase inhibitors to probe for specific interactions within the ATP-binding site.

Bromo-Aniline DerivativeAlkyneCatalyst SystemSolventYield (%)Reference
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF3COO)2, PPh3, CuIDMF72-96%[7]
1-Bromo-4-iodobenzeneTrimethylsilylacetyleneNot specifiedNot specifiedHigh (selective for I)[13]

Expert Analysis: The Sonogashira reaction is a reliable method for the alkynylation of aryl bromides.[14] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have also been developed. For a substrate like 2-Bromo-5-methoxyaniline, high yields are expected under standard Sonogashira conditions. The reactivity of the C-Br bond is generally sufficient for efficient coupling.

Experimental Protocols

To provide a practical context for the application of this compound and related compounds, the following are representative, detailed experimental protocols for the key cross-coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline (Adapted from[6])

Diagram of Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Combine ortho-bromoaniline, boronic ester, CataCXium A palladacycle, and Cs2CO3 in a reaction vial add_solvent Add 2-MeTHF start->add_solvent heat Heat reaction mixture (e.g., 80 °C) add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool workup Aqueous work-up and extraction with organic solvent cool->workup purify Column chromatography workup->purify

Caption: General workflow for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.

  • Reaction Setup: In a nitrogen-flushed glovebox, combine the ortho-bromoaniline (1.0 eq), boronic ester (1.5 eq), CataCXium A palladacycle (10 mol%), and cesium carbonate (2.0 eq) in a reaction vial.

  • Solvent Addition: Add 2-methyltetrahydrofuran (2-MeTHF) to the vial to achieve the desired concentration (e.g., 0.3 M).

  • Reaction: Seal the vial and heat the reaction mixture at 80 °C.

  • Monitoring: After the specified reaction time (typically 4-24 hours), monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative (Adapted from[9])

Diagram of Experimental Workflow

G cluster_prep Catalyst Pre-formation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Pd precursor, phosphine ligand, and base in a Schlenk flask add_solvent Add anhydrous toluene start->add_solvent stir Stir at room temperature (10-15 min) add_solvent->stir add_reagents Add 2-bromopyridine derivative and amine stir->add_reagents heat Heat reaction mixture (80-110 °C) add_reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool workup Aqueous work-up and extraction with organic solvent cool->workup purify Column chromatography workup->purify

Caption: General workflow for the Buchwald-Hartwig amination.

  • Catalyst Pre-formation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3, 1-2.5 mol%), the phosphine ligand (e.g., Xantphos, 1.5-5 mol%), and the base (e.g., Cs2CO3, 1.4-2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Stirring: Add anhydrous toluene via syringe and stir the mixture at room temperature for 10-15 minutes.

  • Reagent Addition: Add the 2-bromopyridine derivative (1.0 eq) and the amine (1.2-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.

Protocol 3: Sonogashira Coupling of a 2-Amino-3-bromopyridine (Adapted from[7])

Diagram of Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Pd(CF3COO)2, PPh3, and CuI in a round-bottomed flask add_solvent Add DMF and stir (30 min) start->add_solvent add_reagents Add 2-amino-3-bromopyridine, terminal alkyne, and Et3N add_solvent->add_reagents heat Heat reaction mixture (100 °C, 3 h) add_reagents->heat monitor Monitor progress by TLC heat->monitor cool Cool to room temperature monitor->cool workup Aqueous work-up and extraction with organic solvent cool->workup purify Column chromatography workup->purify

Caption: General workflow for the Sonogashira coupling.

  • Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%) to a 10 mL round-bottomed flask.

  • Solvent Addition: Add 2.0 mL of DMF and stir for 30 minutes.

  • Reagent Addition: Add the 2-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (Et3N).

  • Reaction: Heat the reaction mixture at 100 °C for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its utility in the synthesis of complex molecular architectures, particularly kinase inhibitors, is well-established. While direct, side-by-side comparative studies with other aniline derivatives are not always available in single publications, a comprehensive analysis of the literature demonstrates its robust performance in key synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The choice of a specific aniline derivative will always be guided by the synthetic strategy and the desired final compound. However, for applications requiring a handle for further functionalization via cross-coupling and the electronic influence of a methoxy group, this compound presents a compelling and reliable option for researchers and drug development professionals. The continued development of more efficient and selective catalytic systems will further expand the applications of this and other strategically substituted anilines in the synthesis of next-generation therapeutics.

References

  • Liu, Q. et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]
  • Wang, Y. et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 9, 1269. [Link]
  • Waiker, P. S. et al. (2021). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(14), 5143-5156. [Link]
  • Jariyawat, S. et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Journal of Medicinal Chemistry, 65(11), 7943-7962. [Link]
  • Safavi, M. et al. (2018). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. DARU Journal of Pharmaceutical Sciences, 26(1), 25-36. [Link]
  • Singh, M. & Kumar, A. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]
  • Mihasan, M. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11595. [Link]
  • Zhang, Y. et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672879. [Link]
  • Bhusare, N. et al. (2022). A REVIEW ON NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]
  • Chemistry LibreTexts. (2023).
  • Fors, B. P. et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(16), 3646-3649. [Link]
  • Campeau, L.-C. et al. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(65), 34267-34270. [Link]
  • Billingsley, K. L. & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Bromo-5-methoxyaniline hydrochloride. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a comprehensive understanding of the materials we handle and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a causal framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical hazards of this compound.

Immediate Safety Profile: Understanding the Core Hazards

This compound is a combustible solid aromatic amine that presents multiple routes of potential exposure, each with a distinct health risk. A thorough risk assessment is mandatory before any handling operations. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard StatementGHS ClassificationImplication for Handling
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
H315 Skin Irritation (Category 2)Causes skin irritation upon contact.[1]
H319 Serious Eye Irritation (Category 2)Causes serious, potentially damaging, eye irritation.[1]
H335 Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation if inhaled as a dust.[2]

Understanding these classifications is the first step in building a robust safety protocol. The subsequent sections will directly link these hazards to the selection of specific PPE.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, all procedural and environmental controls must be in place. PPE is the last line of defense against exposure.

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[3] For transfers of small, contained amounts, a well-ventilated area may be sufficient, but a fume hood is always the preferred and most authoritative control.

  • Designated Area: All work with this compound should be performed in a designated area. This area should be clearly marked, and access should be limited to authorized personnel.

  • Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5] Contaminated clothing should be removed immediately and laundered before reuse.[4] Do not eat, drink, or smoke in the handling area.[5]

Core PPE Recommendations: A Barrier Against Exposure

The selection of PPE must directly counteract the identified hazards of skin irritation, eye damage, and respiratory tract irritation.

Eye and Face Protection

Rationale: The H319 classification (Causes serious eye irritation) mandates robust protection against splashes and airborne particles.[1]

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant tight-sealing safety goggles are required for all handling operations.[5] Standard safety glasses do not provide adequate protection from dust or splashes.

  • Enhanced Protection: When handling larger quantities (>25g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection

Rationale: The H315 classification (Causes skin irritation) requires the use of chemically resistant gloves and protective clothing to prevent direct contact.[1]

  • Gloves:

    • Material: Nitrile gloves are the standard for handling solid chemicals and protecting against incidental splashes. There is no one-size-fits-all glove material; for prolonged contact or immersion, consult the glove manufacturer's resistance chart for aromatic amines.[6] Studies on similar aromatic amines have shown that breakthrough times can vary significantly between glove materials.[7][8]

    • Technique: Always use the "double-gloving" technique for enhanced protection, especially when handling concentrated solutions. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.

  • Protective Clothing:

    • A fully buttoned, long-sleeved laboratory coat is mandatory.

    • For tasks with a higher risk of spills or dust generation, consider using disposable chemical-resistant coveralls.[9]

    • Ensure that shoes fully cover the feet; open-toed footwear is strictly prohibited in the laboratory.

Respiratory Protection

Rationale: The H335 classification (May cause respiratory irritation) necessitates respiratory protection, especially given that the material is a fine solid prone to becoming airborne.[2]

  • Primary Control: The primary method for respiratory protection is the use of a chemical fume hood.[3]

  • When a Respirator is Required: If engineering controls are insufficient to keep exposure below permissible limits, or during a large spill cleanup, respiratory protection is required. Follow your institution's respiratory protection program and OSHA regulations (29 CFR 1910.134).[5][10]

    • For Particulates (Solid): A NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement when weighing or transferring the solid outside of a fume hood (not recommended).

    • For Vapors (Solutions): If working with solutions where vapors may be generated and ventilation is inadequate, an air-purifying respirator with organic vapor cartridges is necessary.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Action start Start: Handling 2-Bromo-5-methoxyaniline HCl task_assessment Assess Task: - Weighing Solid? - Preparing Solution? - Large or Small Scale? start->task_assessment spill_check Is this an emergency (e.g., large spill)? task_assessment->spill_check face_shield Add Full Face Shield task_assessment->face_shield Large Scale or Splash Risk base_ppe Base PPE (All Tasks): - Double Nitrile Gloves - Lab Coat - Tight-Seal Goggles spill_check->base_ppe No respirator Add NIOSH-Approved Respirator (N95 for dust, OV for vapor) spill_check->respirator Yes fume_hood Work in Chemical Fume Hood base_ppe->fume_hood proceed Proceed with Task fume_hood->proceed face_shield->base_ppe

Caption: PPE selection workflow for handling 2-Bromo-5-methoxyaniline HCl.

Operational and Disposal Plans

A proactive plan for both routine procedures and emergencies is critical for ensuring safety.

Step-by-Step PPE Donning and Doffing Procedure

Objective: To ensure full protection during handling and prevent cross-contamination upon removal.

Donning (Putting On) Sequence:

  • Clothing: Don lab coat and any required coveralls.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on tight-sealing goggles, followed by a face shield if necessary.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used) and then the goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat/Coveralls: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface contained.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Respirator: Remove the respirator last.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Spill and Emergency Response

Objective: To safely contain and neutralize a spill while protecting all personnel.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Before re-entering the area, don the appropriate level of PPE, including respiratory protection.[11]

  • Containment:

    • For solid spills , do NOT sweep dry powder. Gently cover the spill with an absorbent material. Dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[11]

    • For liquid spills (solutions), cover with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a soap and water solution.[11]

  • Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste according to institutional and local regulations.[12]

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves, coveralls, and other disposable items: Place directly into a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.

  • Reusable PPE (Goggles, Face Shields): Must be decontaminated thoroughly according to your institution's protocols before reuse. This typically involves washing with soap and water followed by an appropriate disinfectant rinse.[13]

By adhering to these detailed protocols, you build a system of safety that protects not only you but also your colleagues and the integrity of your research. Trust in these procedures is built upon understanding the direct link between a chemical's properties and the protective measures we employ.

References

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-41.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. National Library of Medicine.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Chemsrc. (2025). 2-Bromo-5-methoxyaniline MSDS.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information.
  • Stanford University. (n.d.). Decontamination. Biosafety Manual - Stanford Environmental Health & Safety.
  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.